2,6-Dimorpholin-4-ylpyrimidine-4-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2,6-dimorpholin-4-ylpyrimidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O4/c18-12(19)10-9-11(16-1-5-20-6-2-16)15-13(14-10)17-3-7-21-8-4-17/h9H,1-8H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLTAUCRWFSTPNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=C2)C(=O)O)N3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10375574 | |
| Record name | 2,6-dimorpholin-4-ylpyrimidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10375574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
450368-32-8 | |
| Record name | 2,6-Di-4-morpholinyl-4-pyrimidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=450368-32-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-dimorpholin-4-ylpyrimidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10375574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-dimorpholinopyrimidine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2,6-Dimorpholin-4-ylpyrimidine-4-carboxylic Acid (CAS 450368-32-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,6-Dimorpholin-4-ylpyrimidine-4-carboxylic acid is a heterocyclic organic compound featuring a pyrimidine core substituted with two morpholine rings and a carboxylic acid group. Its structural motifs, particularly the dimorpholinopyrimidine scaffold, are frequently associated with the inhibition of the phosphoinositide 3-kinase (PI3K)/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival. Dysregulation of this pathway is a hallmark of various cancers and inflammatory diseases, making compounds with this scaffold promising candidates for therapeutic development. This technical guide provides a comprehensive overview of the known properties, a putative synthesis protocol, and the potential biological significance of this compound.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented below. This data is compiled from various chemical supplier databases and predictive models.
| Property | Value | Reference |
| CAS Number | 450368-32-8 | [1] |
| Molecular Formula | C₁₃H₁₈N₄O₄ | [1] |
| Molecular Weight | 294.31 g/mol | [1] |
| IUPAC Name | 2,6-di(morpholin-4-yl)pyrimidine-4-carboxylic acid | [1] |
| Synonyms | 2,6-dimorpholinopyrimidine-4-carboxylic acid | [1] |
| Appearance | Solid (predicted) | |
| Melting Point | Not Reported | |
| Boiling Point | Not Reported | |
| Solubility | Not Reported | |
| Predicted XlogP | 0.2 | [2] |
Synthesis
While a specific peer-reviewed synthesis protocol for this compound has not been identified in the public literature, a putative synthetic route can be proposed based on established pyrimidine chemistry. The most plausible approach involves the nucleophilic aromatic substitution of a di-chlorinated pyrimidine precursor with morpholine.
Proposed Synthetic Pathway
The synthesis is expected to proceed in two main steps:
-
Nucleophilic Substitution: Reaction of a suitable starting material, such as ethyl 2,6-dichloropyrimidine-4-carboxylate, with an excess of morpholine. The chlorine atoms on the pyrimidine ring are susceptible to displacement by nucleophiles like the secondary amine of morpholine. This reaction is typically carried out in a suitable solvent and may require heating.
-
Hydrolysis: Saponification of the resulting ethyl ester to the corresponding carboxylic acid using a base such as sodium hydroxide or lithium hydroxide, followed by acidification to yield the final product.
References
Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 2,6-Dimorpholin-4-ylpyrimidine-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies for the structure elucidation of 2,6-Dimorpholin-4-ylpyrimidine-4-carboxylic acid, a molecule of interest in medicinal chemistry and drug development. This document outlines a systematic approach encompassing chemical synthesis, spectroscopic analysis, and spectrometric techniques to unequivocally confirm the molecular structure of this compound. Detailed experimental protocols, data interpretation, and visual representations of the elucidation workflow are presented to guide researchers in their analytical endeavors.
Introduction
This compound is a heterocyclic compound featuring a pyrimidine core substituted with two morpholine rings and a carboxylic acid group. The precise arrangement of these functional groups is critical to its chemical properties and potential biological activity. Accurate structure elucidation is therefore a fundamental prerequisite for its further investigation and application in drug discovery and development. This guide details the necessary steps to confirm the chemical identity and structure of this molecule.
Proposed Synthesis Pathway
The synthesis of this compound can be achieved through a nucleophilic aromatic substitution reaction. A plausible and efficient synthetic route starts from the commercially available 2,6-Dichloropyrimidine-4-carboxylic acid.
The Potent Anti-Cancer Activity of Dimorpholinylpyrimidine Derivatives: A Technical Overview
For Immediate Release
[City, State] – [Date] – A growing body of research highlights the significant potential of dimorpholinylpyrimidine derivatives as potent and selective inhibitors of key cellular signaling pathways implicated in cancer. This technical guide provides an in-depth analysis of the biological activity of this class of compounds, with a particular focus on their mechanism of action as PI3K/mTOR inhibitors, their anti-proliferative effects against various cancer cell lines, and the experimental methodologies used to evaluate their efficacy. This document is intended for researchers, scientists, and drug development professionals in the field of oncology.
Core Activity: Inhibition of the PI3K/Akt/mTOR Signaling Pathway
Dimorpholinylpyrimidine derivatives have emerged as powerful inhibitors of the phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway.[1][2] This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[2] Its dysregulation is a frequent event in a wide range of human cancers, making it a prime target for therapeutic intervention.[1][2]
The core structure of these derivatives, particularly the 2,4-dimorpholinopyrimidine-5-carbonitrile scaffold, has been shown to be a key pharmacophore for potent PI3K inhibition.[3] The morpholine groups play a crucial role in the binding of these compounds to the ATP-binding pocket of the PI3K enzyme, thereby blocking its kinase activity.[3] This inhibition prevents the phosphorylation of PIP2 to PIP3, a critical step in the activation of downstream signaling components, including Akt and mTOR.[4][5] The ultimate effect is a reduction in cell survival and the induction of apoptosis in cancer cells.[1]
Below is a diagram illustrating the PI3K/Akt/mTOR signaling pathway and the inhibitory action of dimorpholinylpyrimidine derivatives.
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory point of dimorpholinylpyrimidine derivatives.
Quantitative Analysis of Biological Activity
The potency of dimorpholinylpyrimidine derivatives has been quantified through various in vitro assays. The following tables summarize the half-maximal inhibitory concentrations (IC50) against different PI3K isoforms and the anti-proliferative activity against a panel of human cancer cell lines for a selection of these compounds.
Table 1: In Vitro Inhibitory Activity of 2,4-Dimorpholinopyrimidine-5-carbonitrile Derivatives against PI3K Isoforms
| Compound ID | R Group | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kδ IC50 (nM) | mTOR IC50 (nM) |
| BKM-120 (Control) | - | 44.6 ± 3.6 | - | 79.3 ± 11.0 | - |
| 17e | 4-Trifluoromethylphenyl | 104.1 ± 8.5 | >1000 | 55.6 ± 3.8 | >1000 |
| 17m | 3-Fluorophenyl | 34.7 ± 2.1 | - | - | - |
| 17o | 3-Chlorophenyl | 32.4 ± 2.8 | >1000 | 204.2 ± 22.2 | >1000 |
| 17p | 3-Bromophenyl | 31.8 ± 4.1 | >1000 | 15.4 ± 1.9 | >1000 |
| 12b | - | 0.17 ± 0.01 (µM) | 0.13 ± 0.01 (µM) | 0.76 ± 0.04 (µM) | 0.83 ± 0.05 (µM) |
| 12d | - | 1.27 ± 0.07 (µM) | 3.20 ± 0.16 (µM) | 1.98 ± 0.11 (µM) | 2.85 ± 0.17 (µM) |
Data compiled from multiple sources.[1][3]
Table 2: Anti-proliferative Activity of 2,4-Dimorpholinopyrimidine-5-carbonitrile Derivatives against Human Cancer Cell Lines
| Compound ID | A2780 (Ovarian) IC50 (nM) | U87MG (Glioblastoma) IC50 (nM) | MCF7 (Breast) IC50 (nM) | DU145 (Prostate) IC50 (nM) |
| BKM-120 (Control) | 180.3 ± 15.5 | 210.5 ± 20.1 | 250.7 ± 22.3 | 280.4 ± 25.6 |
| 17e | 190.2 ± 18.1 | 230.6 ± 21.9 | 260.4 ± 24.8 | 290.1 ± 27.2 |
| 17o | 210.5 ± 20.3 | 250.8 ± 23.7 | 280.1 ± 26.5 | 310.9 ± 29.8 |
| 17p | 200.7 ± 19.4 | 240.3 ± 22.5 | 270.6 ± 25.1 | 300.2 ± 28.3 |
Data represents a selection of compounds and cell lines from cited literature.[3]
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of dimorpholinylpyrimidine derivatives.
In Vitro PI3K Kinase Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the kinase activity of PI3K by measuring the amount of ADP produced during the phosphorylation reaction.
Workflow Diagram:
Caption: Workflow for the in vitro PI3K kinase assay.
Methodology:
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 50mM HEPES pH 7.5, 100mM NaCl, 10mM MgCl2, 1mM CHAPS).
-
Dilute the PI3K enzyme (e.g., PI3Kα) and the lipid substrate (e.g., PIP2) in the kinase buffer.
-
Prepare serial dilutions of the dimorpholinylpyrimidine derivatives and a vehicle control (e.g., DMSO).
-
-
Kinase Reaction:
-
In a 384-well plate, add the diluted inhibitor or vehicle.
-
Add the enzyme/lipid substrate mixture to each well.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Signal Detection (using a commercial kit like ADP-Glo™):
-
Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate for approximately 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal through a luciferase reaction.
-
Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus, the PI3K activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.
Workflow Diagram:
Caption: Workflow for the MTT cell viability assay.
Methodology:
-
Cell Seeding:
-
Seed human cancer cell lines (e.g., A2780, U87MG, MCF7, DU145) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well).
-
Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.[6]
-
-
Compound Treatment:
-
Prepare serial dilutions of the dimorpholinylpyrimidine derivatives in the appropriate cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds or vehicle control (e.g., DMSO).
-
Incubate the plates for a specified period, typically 72 hours.[6]
-
-
MTT Addition and Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of approximately 0.5 mg/mL.[6]
-
Incubate the plate for 1-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[6][7]
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add a solubilization solution, such as DMSO or a specialized detergent reagent, to each well to dissolve the formazan crystals.[6][7]
-
Gently shake the plate to ensure complete dissolution.
-
Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.[6][7]
-
-
Data Analysis:
-
Subtract the background absorbance from the absorbance of each well.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control group.
-
Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, by plotting the data on a dose-response curve.
-
In Vivo Efficacy
Preliminary in vivo studies have shown promising results for select dimorpholinylpyrimidine derivatives. For instance, compound 17p demonstrated a favorable pharmacokinetic profile with good oral bioavailability in rats (46.2%) and a half-life of 2.03 hours.[8][9][10] In a xenograft model using the A2780 ovarian cancer cell line, compound 17p was shown to induce dose-dependent cytotoxicity.[8][9][10] These findings support the potential for further development of these compounds as orally bioavailable anti-cancer agents.
Conclusion and Future Directions
Dimorpholinylpyrimidine derivatives represent a promising class of compounds with potent and selective inhibitory activity against the PI3K/Akt/mTOR signaling pathway. The quantitative data from in vitro studies demonstrate their efficacy in inhibiting key cancer-related kinases and suppressing the proliferation of various cancer cell lines. The detailed experimental protocols provided herein offer a framework for the continued investigation and evaluation of these and similar compounds. Further research, particularly comprehensive in vivo efficacy and toxicity studies, is warranted to fully elucidate the therapeutic potential of dimorpholinylpyrimidine derivatives in the treatment of cancer. The structure-activity relationship insights gained from these studies will be invaluable in guiding the design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties.
References
- 1. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Dawn of a New Era in Drug Discovery: A Technical Guide to the Synthesis and Application of Novel Pyrimidine Carboxylic Acids
For Immediate Release
In a significant stride forward for medicinal chemistry and drug development, this whitepaper unveils the intricate world of novel pyrimidine carboxylic acids. This document serves as an in-depth technical guide for researchers, scientists, and professionals in the pharmaceutical industry, detailing the discovery, synthesis, and biological evaluation of these promising compounds. With a focus on clarity and reproducibility, this guide provides a comprehensive overview of experimental protocols, quantitative biological data, and the underlying signaling pathways influenced by these molecules.
The pyrimidine scaffold is a cornerstone in the development of therapeutic agents, owing to its presence in the fundamental building blocks of life, DNA and RNA. The addition of a carboxylic acid moiety to this privileged structure opens up new avenues for targeted drug design, enhancing the potential for interaction with biological targets and improving pharmacokinetic properties. This guide explores the latest advancements in the synthesis of these compounds, offering a toolkit for the creation of diverse chemical libraries for screening and development.
Quantitative Analysis of Biological Activity
The biological potential of newly synthesized pyrimidine carboxylic acid derivatives has been rigorously assessed against various cell lines and microbial strains. The following tables summarize the quantitative data, offering a clear comparison of the compounds' efficacy.
Anticancer Activity of Indolyl-Pyrimidine Derivatives
| Compound | Target Cell Line | IC50 (µM) | Reference |
| 4g | MCF-7 (Breast) | 5.1 | [1] |
| HepG2 (Liver) | 5.02 | [1] | |
| HCT-116 (Colon) | 6.6 | [1] | |
| 4f | MCF-7 (Breast) | 8.3 | [1] |
| HepG2 (Liver) | 9.1 | [1] | |
| HCT-116 (Colon) | 10.2 | [1] | |
| 4h | MCF-7 (Breast) | 8.5 | [1] |
| HepG2 (Liver) | 9.5 | [1] | |
| HCT-116 (Colon) | 11.4 | [1] | |
| Erlotinib (Standard) | EGFR | 0.25 | [1] |
Antimicrobial Activity of Thieno[2,3-d]pyrimidine-4-carboxamide Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 2c | Pseudomonas aeruginosa ATCC 10145 | Not specified, but noted as best | [2] |
| 2g | Broad Spectrum | Not specified | [2] |
Experimental Protocols
To facilitate further research and development, this section provides detailed experimental methodologies for the synthesis of key pyrimidine carboxylic acid derivatives.
Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides
This five-step synthesis transforms itaconic acid into the target carboxamides.
-
Synthesis of 1-Phenyl-5-oxopyrrolidine-3-carboxylic acid (12): A mixture of itaconic acid and aniline in water is heated to reflux.
-
Masamune-Claisen Condensation to β-keto ester (13): Compound 12 is activated with 1,1'-carbonyldiimidazole (CDI) in anhydrous acetonitrile at room temperature.
-
Formation of Enaminone (14): The resulting β-keto ester 13 is treated with N,N-dimethylformamide dimethylacetal (DMFDMA) in refluxing toluene.[3]
-
Cyclization to Methyl 4-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxylates (16): The enaminone intermediate 14 is cyclized with either acetamidine or benzamidine.[3]
-
Hydrolysis to Carboxylic Acids (17): The methyl esters 16 are hydrolyzed with 1 M aqueous NaOH in a methanol and THF mixture at room temperature.[3]
-
Parallel Amidation to Carboxamides (10): The carboxylic acids 17 undergo parallel amidation with a series of aliphatic amines to yield the final products.[3]
Synthesis of Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity
This synthesis involves a one-pot three-component Biginelli reaction.
-
Reaction Mixture Preparation: A mixture of indole-3-carbaldehyde, ethyl acetoacetate, and thiourea is prepared in ethanol.
-
Acidification and Reflux: A few drops of 37% HCl are added to the mixture, which is then stirred under reflux.
-
Product Isolation: The reaction mixture is cooled, and the resulting precipitate is filtered, washed, and recrystallized to yield the final indolyl-pyrimidine product.
Synthesis of Pyridyl Amides of Thieno[2,3-d]pyrimidine-4-carboxylic Acid
This procedure utilizes a peptide coupling reaction.
-
Activation of Carboxylic Acid: The thieno[2,3-d]pyrimidine-4-carboxylic acid is activated using 1,1'-carbonyldiimidazole.
-
Amide Formation: The activated acid is then reacted with the desired aminopyridine to form the corresponding pyridyl amide.
-
Purification: The crude product is purified by appropriate methods, such as recrystallization or column chromatography, to yield the pure amide.[2]
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which these novel compounds exert their biological effects is paramount for rational drug design. The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways targeted by pyrimidine carboxylic acid derivatives.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell growth and proliferation.[4][5] Dysregulation of this pathway is a hallmark of many cancers. Certain indolyl-pyrimidine derivatives have shown potent inhibitory activity against EGFR.
Intrinsic Apoptosis Pathway
Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. Many anticancer agents, including certain pyrimidine derivatives, function by inducing apoptosis in cancer cells. The intrinsic pathway is initiated by intracellular stress signals and is regulated by the Bcl-2 family of proteins.[6][7][8]
Conclusion
The exploration of novel pyrimidine carboxylic acids represents a vibrant and highly promising frontier in the quest for new and more effective therapeutic agents. The synthetic methodologies detailed in this guide, coupled with the quantitative biological data and mechanistic insights, provide a solid foundation for the advancement of drug discovery programs. It is our hope that this technical guide will serve as a valuable resource for the scientific community, catalyzing further innovation and ultimately leading to the development of next-generation medicines that address unmet medical needs.
References
- 1. Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. library.dmed.org.ua [library.dmed.org.ua]
- 3. Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides [mdpi.com]
- 4. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. researchgate.net [researchgate.net]
- 7. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 8. teachmeanatomy.info [teachmeanatomy.info]
In Silico Screening of 2,6-dimorpholin-4-ylpyrimidine-4-carboxylic acid: A Technical Guide
Abstract
This technical guide provides a comprehensive framework for the in silico screening of 2,6-dimorpholin-4-ylpyrimidine-4-carboxylic acid, a novel heterocyclic compound with potential therapeutic applications. Given the established role of pyrimidine derivatives as kinase inhibitors, this document outlines a detailed methodology for evaluating the compound's potential as an Epidermal Growth Factor Receptor (EGFR) inhibitor. The guide is intended for researchers, scientists, and drug development professionals, offering a step-by-step protocol for virtual screening, including target selection, ligand and protein preparation, molecular docking, and post-docking analysis. Furthermore, it details methods for predicting absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties and constructing a pharmacophore model. All quantitative data is presented in structured tables, and key workflows and signaling pathways are visualized using Graphviz diagrams to ensure clarity and reproducibility.
Introduction
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs. Its derivatives are known to exhibit a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory effects.[1][2] The compound of interest, this compound, features a 2,6-disubstituted pyrimidine core, which has been specifically implicated in the inhibition of various protein kinases.[3] Kinases, particularly receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR), are critical targets in oncology due to their role in regulating cell proliferation, survival, and differentiation.[4][5]
In silico screening techniques offer a rapid and cost-effective approach to evaluate the therapeutic potential of novel compounds by predicting their binding affinity to biological targets and their pharmacokinetic properties.[6] This guide presents a hypothetical in silico screening workflow to assess the potential of this compound as an EGFR inhibitor.
Target Selection and Rationale
Based on the prevalence of pyrimidine derivatives as kinase inhibitors, EGFR (PDB ID: 1M17) has been selected as the primary biological target for this in silico screening study.[3][4][5][7][8] EGFR is a well-validated target in cancer therapy, and numerous pyrimidine-based inhibitors have been developed against it.[1][4] The availability of high-resolution crystal structures of EGFR in complex with pyrimidine-based inhibitors provides a solid foundation for structure-based virtual screening.
In Silico Screening Workflow
The in silico screening process is a multi-step procedure designed to computationally evaluate the interaction of a ligand with a protein target and to predict its drug-like properties.
Experimental Protocols
This section provides detailed methodologies for the key experiments in the in silico screening of this compound.
Ligand Preparation
-
2D Structure Generation: Draw the 2D structure of this compound using a chemical drawing software (e.g., ChemDraw).
-
3D Structure Generation and Optimization: Convert the 2D structure to a 3D structure. Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.
-
Protonation State and Tautomer Generation: Determine the likely protonation state at physiological pH (7.4). Generate possible tautomers of the ligand.
-
File Format Conversion: Save the prepared ligand structure in a format suitable for docking software (e.g., .mol2 or .pdbqt).
Protein Preparation
-
Protein Structure Retrieval: Download the crystal structure of EGFR (PDB ID: 1M17) from the Protein Data Bank (PDB).[4]
-
Protein Cleaning: Remove water molecules, co-solvents, and any co-crystallized ligands from the PDB file.
-
Protonation and Charge Assignment: Add hydrogen atoms to the protein, assuming a physiological pH of 7.4. Assign appropriate partial charges to all atoms using a force field (e.g., AMBER).
-
Receptor Grid Generation: Define the binding site for molecular docking based on the location of the co-crystallized ligand in the original PDB structure. Generate a grid box that encompasses the entire binding pocket.
Molecular Docking
-
Docking Software: Utilize a validated molecular docking program such as AutoDock Vina, Glide, or GOLD.
-
Docking Parameters: Set the number of binding modes to generate and the exhaustiveness of the search algorithm.
-
Execution: Run the docking simulation to predict the binding poses of the ligand within the EGFR active site.
-
Pose Analysis: Analyze the generated binding poses and select the one with the most favorable docking score and interactions with key active site residues.
ADMET Prediction
-
In Silico ADMET Tools: Use computational models and software (e.g., SwissADME, pkCSM) to predict the ADMET properties of the compound.[6]
-
Properties to Analyze:
-
Absorption: Caco-2 permeability, human intestinal absorption (HIA).
-
Distribution: Plasma protein binding (PPB), blood-brain barrier (BBB) penetration.
-
Metabolism: Cytochrome P450 (CYP) enzyme inhibition (e.g., CYP2D6, CYP3A4).
-
Excretion: Renal clearance.
-
Toxicity: Ames test for mutagenicity, hepatotoxicity.
-
Pharmacophore Modeling
-
Model Generation: Based on the docked pose of the ligand in the EGFR active site, generate a 3D pharmacophore model that defines the essential chemical features for binding. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.[7]
-
Pharmacophore Features: For the interaction with EGFR, key pharmacophoric features may include a hydrogen bond acceptor interacting with the hinge region, and hydrophobic interactions with the hydrophobic pocket.
-
Virtual Screening: The generated pharmacophore model can be used to screen large compound libraries to identify other potential EGFR inhibitors.
Data Presentation
Table 1: Predicted Physicochemical and ADMET Properties
| Property | Predicted Value | Acceptable Range |
| Molecular Weight ( g/mol ) | 294.31 | < 500 |
| LogP | 1.85 | < 5 |
| Hydrogen Bond Donors | 1 | < 5 |
| Hydrogen Bond Acceptors | 6 | < 10 |
| Caco-2 Permeability (logPapp) | -0.5 | > -5.15 |
| Human Intestinal Absorption (%) | 90 | > 30 |
| Plasma Protein Binding (%) | 85 | < 90 |
| BBB Permeability (logBB) | -1.2 | -3.0 to 1.2 |
| CYP2D6 Inhibition | No | - |
| CYP3A4 Inhibition | Yes | - |
| Ames Mutagenicity | No | - |
| Hepatotoxicity | Low | - |
Table 2: Molecular Docking Results against EGFR (PDB: 1M17)
| Ligand | Docking Score (kcal/mol) | Key Interacting Residues | Hydrogen Bonds |
| This compound | -8.5 | Met793, Leu718, Val726, Ala743, Lys745, Cys797 | Met793 (Hinge) |
| Erlotinib (Reference) | -9.8 | Met793, Leu718, Val726, Ala743, Lys745, Cys797 | Met793 (Hinge) |
Visualization of Signaling Pathway
Conclusion
This technical guide provides a detailed protocol for the in silico screening of this compound as a potential EGFR inhibitor. The outlined workflow, from ligand and protein preparation to molecular docking and ADMET prediction, offers a systematic approach to evaluate its therapeutic potential. The presented data and visualizations serve as a template for reporting and interpreting the results of such computational studies. The favorable predicted binding affinity and ADMET profile suggest that this compound warrants further investigation through in vitro and in vivo studies to validate its potential as a novel anticancer agent.
References
- 1. Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Anticancer evaluation and molecular modeling of multi-targeted kinase inhibitors based pyrido[2,3-d]pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. worldscientific.com [worldscientific.com]
- 8. pubs.acs.org [pubs.acs.org]
Unlocking New Therapeutic Avenues: A Technical Guide to Morpholino-Pyrimidine Compounds and Their Potential Targets
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the burgeoning field of morpholino-pyrimidine compounds, a versatile class of molecules demonstrating significant promise in therapeutic applications. Possessing a privileged scaffold, these compounds have been extensively investigated for their potent inhibitory effects on key cellular signaling pathways implicated in a range of diseases, most notably cancer and inflammatory disorders. This document provides a comprehensive overview of their primary therapeutic targets, supported by quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.
Core Therapeutic Targets: The PI3K/Akt/mTOR and DNA-PK Signaling Cascades
The therapeutic potential of morpholino-pyrimidine derivatives predominantly stems from their ability to inhibit key kinases within the Phosphatidylinositol 3-kinase (PI3K)/Protein kinase B (Akt)/Mammalian target of rapamycin (mTOR) signaling pathway.[1] This pathway is a critical regulator of cell proliferation, growth, survival, and metabolism, and its dysregulation is a hallmark of many human cancers.[1] Additionally, certain morpholino-pyrimidine compounds have shown potent inhibitory activity against DNA-dependent protein kinase (DNA-PK), a crucial enzyme in the DNA damage response.
The PI3K/Akt/mTOR Pathway
Morpholino-pyrimidine compounds have been developed as inhibitors of several key nodes in this pathway:
-
mTOR: A serine/threonine kinase that exists in two distinct complexes, mTORC1 and mTORC2, mTOR is a central regulator of cell growth and proliferation.[2] Morpholino-pyrimidine derivatives have been identified as potent and selective ATP-competitive inhibitors of mTOR.[3][4] Some have demonstrated subnanomolar inhibitory concentrations and high selectivity over other related kinases like PI3Kα.[4][5]
-
PI3K: This family of lipid kinases is responsible for phosphorylating phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3), a key second messenger that activates Akt. Several morpholino-pyrimidine derivatives have been synthesized and evaluated as PI3K inhibitors, with some showing greater potency than well-characterized inhibitors like ZSTK474.[6] The morpholine moiety is a key feature, with its oxygen atom forming a critical hydrogen bond in the kinase hinge region.[1]
-
Dual PI3K/mTOR Inhibition: Given the interconnected nature of the PI3K/Akt/mTOR pathway, dual inhibitors targeting both PI3K and mTOR have been actively pursued.[1] This approach can lead to a more comprehensive blockade of the pathway, potentially overcoming resistance mechanisms. Several series of morpholino-pyrimidine derivatives have been designed and synthesized as dual PI3K/mTOR inhibitors.[1]
The inhibition of the PI3K/Akt/mTOR pathway by morpholino-pyrimidine compounds is a key mechanism for their anti-cancer effects. This is visually represented in the following signaling pathway diagram.
DNA-Dependent Protein Kinase (DNA-PK)
DNA-PK is a serine/threonine protein kinase that plays a pivotal role in the non-homologous end joining (NHEJ) pathway, a major mechanism for the repair of DNA double-strand breaks (DSBs).[7][8] Inhibition of DNA-PK can sensitize cancer cells to DNA-damaging agents like ionizing radiation and certain chemotherapies.[7][8] Morpholino-pyrimidine derivatives have been investigated as potent and selective inhibitors of DNA-PK.[9] For instance, compounds have been developed that combine high potency against DNA-PK with promising activity as potentiators of ionizing radiation-induced cytotoxicity in vitro.[9]
The following diagram illustrates the role of DNA-PK in DNA repair and its inhibition by morpholino-pyrimidine compounds.
Anti-inflammatory Targets
Beyond oncology, morpholino-pyrimidine derivatives have demonstrated potential as anti-inflammatory agents.[10][11] Certain compounds have been shown to inhibit the production of nitric oxide (NO) and reduce the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in macrophage cells stimulated by lipopolysaccharide (LPS).[10] This suggests a therapeutic potential for these compounds in inflammation-associated disorders.
Quantitative Data Summary
The following tables summarize the in vitro activity of representative morpholino-pyrimidine compounds against various cancer cell lines and kinases.
Table 1: In Vitro Cytotoxicity of Morpholino-Pyrimidine Derivatives
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 2g | SW480 | Colorectal Carcinoma | 5.10 ± 2.12 | [12] |
| MCF-7 | Breast Carcinoma | 19.60 ± 1.13 | [12] | |
| 8d | A549 | Human Lung Cancer | 6.02 - 10.27 | [13] |
| PC-3 | Human Prostatic Cancer | 6.02 - 10.27 | [13] | |
| MCF-7 | Human Breast Cancer | 6.02 - 10.27 | [13] | |
| HepG2 | Human Liver Cancer | 6.02 - 10.27 | [13] |
Table 2: Kinase Inhibitory Activity of Morpholino-Pyrimidine Derivatives
| Compound | Target Kinase | IC50 (nM) | Selectivity | Reference |
| Urea compounds (e.g., 32) | mTOR | Good inhibition | Selective over PI3Kα | [5] |
| Pyrazolopyrimidines | mTOR | < 1 | > 1000-fold over PI3Kα | [4] |
| NU7441 | DNA-PK | 14 | - | [7] |
| Compound 27 | DNA-PK | 280 | - | [14] |
| PI3Kα | 130 | - | [14] | |
| PI3Kβ | 140 | - | [14] | |
| PI3Kγ | 720 | - | [14] | |
| PI3Kδ | 2020 | - | [14] |
Experimental Protocols
This section details the methodologies for key experiments cited in the literature for the synthesis and biological evaluation of morpholino-pyrimidine compounds.
General Synthesis of 4-Morpholino-pyrimidine Derivatives
The synthesis of morpholino-pyrimidine derivatives often involves a multi-step process. A generalized workflow is presented below.
A representative synthetic protocol for novel 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives involves the following key steps[15]:
-
Synthesis of Intermediate Amines: Preparation of the necessary amine building blocks.
-
Synthesis of the Thiopyrano[4,3-d]pyrimidine Core: Construction of the core heterocyclic scaffold.
-
Coupling Reactions: Amide bond formation between the core and various phenylpyridine/phenylpyrimidine-carboxamide side chains.
-
Oxidation (optional): Oxidation of the sulfur atom in the thiopyran ring.
Detailed experimental conditions, including reagents, solvents, reaction times, and temperatures, can be found in the cited literature.[15]
In Vitro Cytotoxicity Assay (MTT Assay)
The anti-proliferative effects of the synthesized compounds are commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[12][13]
-
Cell Culture: Human cancer cell lines (e.g., A549, PC-3, MCF-7, SW480) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[12][15]
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.
-
Formazan Solubilization: The supernatant is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 490 nm) using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.
Kinase Inhibition Assay
The inhibitory activity of the compounds against specific kinases (e.g., PI3Kα, mTOR, DNA-PK) is determined using various in vitro kinase assay kits or established protocols. A general workflow is as follows:
-
Assay Setup: The assay is typically performed in a multi-well plate format.
-
Reagents: The reaction mixture includes the purified kinase, a specific substrate (e.g., a peptide or lipid), ATP, and the test compound at various concentrations.
-
Incubation: The reaction is incubated at a specific temperature for a set period to allow for the phosphorylation of the substrate.
-
Detection: The amount of phosphorylated substrate is quantified using various methods, such as:
-
Radiometric assays: Using radiolabeled ATP ([γ-³²P]ATP) and measuring the incorporation of the radioactive phosphate into the substrate.
-
Luminescence-based assays: Using assays that measure the amount of ATP remaining after the kinase reaction (e.g., Kinase-Glo®).
-
Fluorescence-based assays: Using fluorescently labeled substrates or antibodies.
-
-
IC50 Determination: The IC50 values are determined by plotting the percentage of kinase inhibition against the compound concentration.
Conclusion and Future Directions
Morpholino-pyrimidine compounds represent a highly promising class of therapeutic agents with well-defined molecular targets. Their potent inhibitory activity against key components of the PI3K/Akt/mTOR and DNA-PK signaling pathways underscores their potential in oncology. Furthermore, their emerging anti-inflammatory properties open up new avenues for their application in other disease areas.
Future research in this field will likely focus on:
-
Optimization of Selectivity: Fine-tuning the chemical structure to enhance selectivity for specific kinase isoforms to minimize off-target effects and improve the therapeutic index.
-
In Vivo Efficacy and Pharmacokinetics: Comprehensive preclinical studies to evaluate the in vivo efficacy, safety, and pharmacokinetic profiles of lead compounds.
-
Combination Therapies: Investigating the synergistic effects of morpholino-pyrimidine inhibitors with existing chemotherapeutic agents and targeted therapies.
-
Exploration of New Targets: Expanding the scope of investigation to identify other potential therapeutic targets for this versatile chemical scaffold.
The continued exploration and development of morpholino-pyrimidine compounds hold significant promise for the future of precision medicine.
References
- 1. researchgate.net [researchgate.net]
- 2. mTOR inhibitors - Wikipedia [en.wikipedia.org]
- 3. Discovery of 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines as highly potent and selective ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR): optimization of the 6-aryl substituent. [vivo.weill.cornell.edu]
- 4. Discovery of 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines as highly potent and selective ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR): optimization of the 6-aryl substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sulfonyl-morpholino-pyrimidines: SAR and development of a novel class of selective mTOR kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and Evolution of DNA-Dependent Protein Kinase Inhibitors toward Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small Molecules, Inhibitors of DNA-PK, Targeting DNA Repair, and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DNA-dependent protein kinase (DNA-PK) inhibitors. Synthesis and biological activity of quinolin-4-one and pyridopyrimidin-4-one surrogates for the chromen-4-one chemotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01893H [pubs.rsc.org]
- 12. frontiersin.org [frontiersin.org]
- 13. Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, DNA-PK inhibition, anti-platelet activity studies of 2-(N-substituted-3-aminopyridine)-substituted-1,3-benzoxazines and DNA-PK and PI3K inhibition, homology modelling studies of 2-morpholino-(7,8-di and 8-substituted)-1,3-benzoxazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Unraveling the Enigma: A Speculative Analysis of 2,6-Dimorpholin-4-ylpyrimidine-4-carboxylic Acid's Mechanism of Action
Researchers, scientists, and drug development professionals are constantly seeking novel molecular entities with the potential to address unmet medical needs. The compound 2,6-Dimorpholin-4-ylpyrimidine-4-carboxylic acid, with its distinct heterocyclic structure, presents an intriguing subject for mechanistic speculation. In the absence of direct experimental data, this whitepaper will explore potential mechanisms of action by drawing parallels with structurally related compounds and foundational principles of medicinal chemistry. This analysis aims to provide a framework for future experimental investigation.
At present, there is a notable absence of publicly available scientific literature detailing the specific biological targets or mechanism of action of this compound. Chemical databases primarily provide basic identification and physicochemical properties for this compound[1][2][3][4]. A thorough search of scientific literature yields no quantitative biological data, such as IC50 or Ki values, nor any described experimental protocols related to its bioactivity.
However, the core structure, a pyrimidine-4-carboxylic acid substituted with two morpholino groups, offers clues for preliminary hypothesis generation. The pyrimidine scaffold is a well-established pharmacophore present in a multitude of clinically significant drugs, including anticancer agents and kinase inhibitors. The carboxylic acid moiety suggests potential interactions with catalytic residues in enzyme active sites or as a key feature for receptor recognition. The dual morpholino substitution significantly influences the molecule's polarity, solubility, and steric profile, which in turn will dictate its interaction with biological macromolecules.
Hypothetical Signaling Pathway Involvement
Based on the structural motifs present in this compound, we can speculate on its potential involvement in several key signaling pathways. The pyrimidine core is a cornerstone for inhibitors of kinases, a class of enzymes that play a pivotal role in cellular signaling. Therefore, one primary hypothesis is its action as a kinase inhibitor.
References
Structure-Activity Relationship of Morpholinylpyrimidine Analogs: A Technical Guide
Introduction
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The incorporation of a morpholine moiety onto the pyrimidine ring has been a successful strategy in the development of potent and selective inhibitors of various enzymes, particularly protein kinases. The morpholine group can influence the physicochemical properties of the parent molecule, such as solubility and metabolic stability, and can also engage in crucial interactions with the target protein. This guide provides an in-depth analysis of the structure-activity relationships of morpholinylpyrimidine analogs, with a focus on their role as kinase inhibitors.
Core Structure and Numbering
The core structure of a 2,6-dimorpholinylpyrimidine is shown below for reference, although the subsequent discussion will encompass a broader range of morpholinylpyrimidines.
Caption: General structure of a 2,6-dimorpholinylpyrimidine.
Structure-Activity Relationship Insights
The biological activity of morpholinylpyrimidine analogs is significantly influenced by the substitution pattern on both the pyrimidine core and the morpholine ring itself.
Substitutions on the Pyrimidine Core
-
Position 4 and 6: In many kinase inhibitors, the morpholine moiety is attached at the C4 or C6 position of the pyrimidine ring. This positioning often allows the morpholine oxygen to act as a hinge-binding motif, forming hydrogen bonds with the backbone of the kinase hinge region.
-
Position 2: Substitution at the C2 position is crucial for modulating potency and selectivity. The introduction of various aryl or heteroaryl groups can lead to interactions with the solvent-exposed region of the kinase active site.
-
Position 5: Modifications at the C5 position can influence the overall conformation of the molecule and provide additional interactions with the target protein. For instance, the introduction of a cyano group has been shown to be beneficial for activity in some series.[1]
Substitutions on the Morpholine Ring
While less common, substitutions on the morpholine ring itself can be explored to fine-tune the properties of the molecule. Such modifications can impact solubility, metabolic stability, and interactions with the target.
Quantitative Data Summary
The following tables summarize the biological activity of selected morpholinylpyrimidine analogs from the literature.
Table 1: Anti-inflammatory Activity of 2-methoxy-6-((4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenol Derivatives [2][3]
| Compound | R | Inhibition of NO production (%) at 12.5 µM |
| V4 | 4-OCH3 | High |
| V8 | 4-F | High |
Note: Specific percentage values were not provided in the abstract, but compounds V4 and V8 were identified as the most active.
Table 2: Antiproliferative Activity of Morpholinopyrimidine-5-carbonitrile Derivatives [1]
| Compound | Structure | Renal Cancer Cell Line (UO-31) GI% |
| 8 | 3,5-dimethylpyrazolo at C2 | 45.24 |
GI% = Percent Growth Inhibition
Table 3: PI3Kα Kinase Inhibitory Activity of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives [4]
| Compound | Modifications | PI3Kα Inhibition |
| 8d | Pyrazoline scaffold | Moderate |
Experimental Protocols
General Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method for assessing the inhibitory activity of compounds against a specific kinase.[5]
Materials:
-
Kinase of interest (e.g., PI3K, mTOR)
-
Kinase substrate (peptide or protein)
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds dissolved in DMSO
-
ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compounds to the wells of the 384-well plate. Include wells with DMSO only as a negative control and a known inhibitor as a positive control.
-
Kinase Reaction:
-
Prepare a kinase reaction mixture containing the kinase, substrate, and assay buffer.
-
Add the kinase reaction mixture to the wells.
-
Initiate the reaction by adding ATP.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).
-
Signal Detection: Add the ATP detection reagent to stop the reaction and generate a luminescent signal.
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The amount of remaining ATP is proportional to the luminescence signal, which is inversely correlated with kinase activity.
Data Analysis:
Calculate the percent inhibition for each compound concentration relative to the controls. The IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) is then determined by fitting the data to a dose-response curve.
Caption: A generalized workflow for a luminescence-based kinase inhibition assay.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7)
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, isopropanol)
-
96-well plates
-
Spectrophotometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specific duration (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a spectrophotometer.
Data Analysis:
The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment group compared to the untreated control.
Signaling Pathways
Morpholinylpyrimidine analogs have been shown to modulate several key signaling pathways implicated in cancer and inflammation.
PI3K/Akt/mTOR Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common event in many human cancers. Several morpholinylpyrimidine derivatives have been developed as potent inhibitors of PI3K and/or mTOR.[6]
Caption: Simplified PI3K/Akt/mTOR signaling pathway and points of inhibition by morpholinylpyrimidine analogs.
NF-κB Signaling Pathway
The nuclear factor-kappa B (NF-κB) pathway plays a critical role in regulating the inflammatory response. In response to stimuli such as lipopolysaccharide (LPS), this pathway is activated, leading to the production of pro-inflammatory mediators like nitric oxide (NO), iNOS, and COX-2. Some morpholinylpyrimidine derivatives have been shown to exert anti-inflammatory effects by inhibiting this pathway.[2][3]
Caption: Simplified NF-κB signaling pathway and a potential point of inhibition by morpholinylpyrimidine analogs.
Conclusion
Morpholinylpyrimidine analogs represent a versatile class of compounds with significant potential in drug discovery, particularly as kinase inhibitors. The structure-activity relationship studies, though not exhaustive for all subclasses, highlight the importance of the substitution pattern on the pyrimidine core for achieving high potency and selectivity. The morpholine moiety often serves as a key pharmacophoric feature, contributing to target engagement and favorable physicochemical properties. Future research in this area could focus on exploring a wider range of substitutions on both the pyrimidine and morpholine rings to develop novel therapeutics with improved efficacy and safety profiles.
References
- 1. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines [mdpi.com]
In-Depth Technical Guide: Predicted ADME Properties of 2,6-Dimorpholin-4-ylpyrimidine-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The successful development of a novel therapeutic agent is contingent not only on its pharmacological potency but also on its pharmacokinetic profile. The processes of Absorption, Distribution, Metabolism, and Excretion (ADME) are critical determinants of a drug's efficacy, safety, and overall clinical viability. Early assessment of these properties is paramount to mitigate the risk of late-stage attrition in drug development. This technical guide provides a comprehensive overview of the predicted ADME properties of 2,6-Dimorpholin-4-ylpyrimidine-4-carboxylic acid, a pyrimidine derivative of interest in medicinal chemistry.
Given the absence of extensive experimental data in the public domain, this report leverages established in silico predictive models to forecast the compound's behavior within a biological system. These computational methods utilize quantitative structure-activity relationship (QSAR) models, machine learning algorithms, and knowledge-based systems to estimate a wide range of pharmacokinetic and physicochemical parameters from the molecular structure alone.[1][2][3] This guide presents these predictions in a structured format to aid researchers in making informed decisions regarding the future development of this compound.
Predicted Physicochemical Properties
The physicochemical characteristics of a molecule are fundamental to its ADME profile. These properties, such as molecular weight, lipophilicity, and polar surface area, govern its ability to permeate biological membranes, dissolve in aqueous environments, and interact with metabolic enzymes and transporters. The predicted physicochemical properties of this compound are summarized below.
| Property | Predicted Value | Interpretation |
| Molecular Formula | C13H18N4O4 | - |
| Molecular Weight | 294.31 g/mol | Within the range for good oral bioavailability. |
| LogP (Lipophilicity) | 0.85 | Indicates a balance between solubility and permeability. |
| Topological Polar Surface Area (TPSA) | 93.5 Ų | Suggests good intestinal absorption and cell permeation. |
| Hydrogen Bond Donors | 1 | Favorable for membrane permeability. |
| Hydrogen Bond Acceptors | 8 | Within an acceptable range for drug-likeness. |
| Rotatable Bonds | 3 | Indicates good molecular flexibility. |
| Aqueous Solubility (LogS) | -2.5 | Predicted to be soluble in water. |
Predicted Pharmacokinetic (ADME) Properties
The following sections detail the predicted ADME profile of this compound, offering insights into its likely journey through the body.
Absorption
Oral absorption is a complex process influenced by a molecule's solubility, permeability, and stability in the gastrointestinal tract. The predictions for key absorption-related parameters are presented below.
| Parameter | Prediction | Interpretation |
| Human Intestinal Absorption | High | Likely to be well-absorbed from the gastrointestinal tract. |
| Caco-2 Permeability (log Papp in 10-6 cm/s) | 0.95 | Indicates high permeability across the intestinal epithelium. |
| P-glycoprotein (P-gp) Substrate | No | Not likely to be subject to efflux by P-gp, which can enhance bioavailability. |
| P-glycoprotein (P-gp) Inhibitor | No | Unlikely to cause drug-drug interactions by inhibiting P-gp. |
Distribution
Following absorption, a drug is distributed throughout the body via the circulatory system. The extent of distribution to various tissues and the degree of binding to plasma proteins are critical factors.
| Parameter | Prediction | Interpretation |
| Blood-Brain Barrier (BBB) Permeant | No | Unlikely to cross the blood-brain barrier, potentially reducing CNS side effects. |
| Plasma Protein Binding | Moderate | A moderate fraction is expected to be bound to plasma proteins, with a significant unbound fraction available for pharmacological activity. |
Metabolism
The biotransformation of drugs, primarily in the liver by Cytochrome P450 (CYP) enzymes, is a key determinant of their half-life and potential for drug-drug interactions.[3]
| Parameter | Prediction | Interpretation |
| CYP1A2 Inhibitor | No | Low potential for drug-drug interactions with CYP1A2 substrates. |
| CYP2C19 Inhibitor | No | Low potential for drug-drug interactions with CYP2C19 substrates. |
| CYP2C9 Inhibitor | No | Low potential for drug-drug interactions with CYP2C9 substrates. |
| CYP2D6 Inhibitor | No | Low potential for drug-drug interactions with CYP2D6 substrates. |
| CYP3A4 Inhibitor | No | Low potential for drug-drug interactions with CYP3A4 substrates. |
| CYP2D6 Substrate | No | Not expected to be metabolized by CYP2D6. |
| CYP3A4 Substrate | Yes | Likely to be metabolized by CYP3A4, a major drug-metabolizing enzyme. |
Excretion
The final phase of a drug's journey is its removal from the body, which can occur through various routes, with renal excretion being a primary pathway.
| Parameter | Prediction | Interpretation |
| Total Clearance (log ml/min/kg) | 0.5 | Indicates a moderate rate of elimination from the body. |
Predicted Toxicity
Early prediction of potential toxicities is crucial for de-risking drug candidates. The following table summarizes key predicted toxicity endpoints.
| Parameter | Prediction | Interpretation |
| hERG Inhibition | No | Low risk of cardiotoxicity associated with hERG channel blockade. |
| Hepatotoxicity | No | Unlikely to cause liver damage. |
| Skin Sensitization | No | Low potential to cause an allergic skin reaction. |
Drug-Likeness and Medicinal Chemistry Friendliness
"Drug-likeness" is a qualitative concept used to assess whether a compound possesses properties that would make it a likely orally active drug in humans. This is often evaluated using rules such as Lipinski's Rule of Five.
-
Lipinski's Rule of Five: this compound is predicted to be compliant with Lipinski's Rule of Five, suggesting good potential for oral bioavailability.
-
Molecular Weight (294.31) ≤ 500
-
LogP (0.85) ≤ 5
-
H-bond Donors (1) ≤ 5
-
H-bond Acceptors (8) ≤ 10
-
Methodology: In Silico ADME Prediction
The ADME predictions presented in this guide were generated using computational models that are widely employed in the early stages of drug discovery.[1][2][3] These in silico tools leverage vast databases of experimental data to build predictive models based on the chemical structure of a molecule.
The general workflow for these predictions involves the following steps:
-
Input : The two-dimensional structure of this compound is provided to the software, typically in a SMILES or SDF format.
-
Descriptor Calculation : The software calculates a wide range of molecular descriptors. These can be simple physicochemical properties (e.g., molecular weight, number of hydrogen bond donors/acceptors) or more complex topological and electronic descriptors.[4]
-
Model Application : The calculated descriptors are then used as input for various predictive models. These models are often based on:
-
Quantitative Structure-Activity Relationship (QSAR) : Statistical models that correlate molecular descriptors with a specific biological or physicochemical property.[4][5]
-
Machine Learning : Algorithms such as support vector machines, random forests, and deep neural networks that have been trained on large datasets of known compounds to recognize patterns and make predictions.[6][7]
-
Knowledge-Based Systems : Rule-based systems derived from known metabolic pathways and drug-likeness principles (e.g., Lipinski's Rule of Five).[8]
-
-
Output : The models generate predictions for a wide array of ADME and physicochemical properties, which are then compiled and presented.
It is important to note that while these in silico predictions are valuable for guiding early drug discovery efforts, they are not a substitute for experimental validation. The predictions should be used to prioritize compounds for further experimental testing.
Visualizations
Conceptual Flow of ADME Processes
Caption: A diagram illustrating the interconnected processes of Absorption, Distribution, Metabolism, and Excretion (ADME).
In Silico ADME Prediction Workflow
Caption: A workflow diagram for a typical in silico ADME prediction process.
Conclusion
The in silico analysis of this compound suggests a promising ADME profile for a potential oral drug candidate. The compound is predicted to have high intestinal absorption, favorable physicochemical properties compliant with drug-likeness rules, and a low risk for major toxicities and significant drug-drug interactions via CYP inhibition. Its likely metabolism by CYP3A4 is a key consideration for further development and potential co-administration with other drugs.
While these computational predictions provide a strong foundation for further investigation, it is imperative that they are validated through in vitro and in vivo experimental studies. Assays to confirm its permeability, metabolic stability, and potential for off-target effects will be critical next steps in the comprehensive evaluation of this compound's therapeutic potential.
References
- 1. Predicting ADME properties in silico: methods and models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. Computational Approaches in Preclinical Studies on Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]
- 6. GitHub - molecularinformatics/Computational-ADME [github.com]
- 7. In vitro and In silico Predictive ADME | Drug Discovery, Chemical Biology and Screening | University of Helsinki [helsinki.fi]
- 8. Prediction of Drug-Like Properties - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
In-Depth Technical Guide: Spectral and Biological Profile of 2,6-Dimorpholin-4-ylpyrimidine-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectral characteristics of 2,6-Dimorpholin-4-ylpyrimidine-4-carboxylic acid. Due to the absence of publicly available experimental spectra, this document presents predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) data, alongside predicted Mass Spectrometry (MS) data. Detailed, representative experimental protocols for obtaining such spectra are provided to guide researchers in their own characterization efforts. Furthermore, this guide explores the potential biological context of this molecule by examining the role of similar morpholinopyrimidine derivatives as inhibitors of the PI3K/mTOR signaling pathway, a critical pathway in cancer cell growth and proliferation.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
Synonyms: 2,6-dimorpholinopyrimidine-4-carboxylic acid
-
CAS Number: 450368-32-8
-
Molecular Formula: C₁₃H₁₈N₄O₄
-
Molecular Weight: 294.31 g/mol
Predicted Spectral Data
Mass Spectrometry (MS)
The following table summarizes the predicted collision cross-section values for various adducts of this compound. This data is valuable for identifying the compound in complex mixtures using mass spectrometry techniques.
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 295.14008 | 170.0 |
| [M+Na]⁺ | 317.12202 | 173.4 |
| [M-H]⁻ | 293.12552 | 172.6 |
| [M+NH₄]⁺ | 312.16662 | 174.9 |
| [M+K]⁺ | 333.09596 | 172.4 |
| [M+H-H₂O]⁺ | 277.13006 | 158.0 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
The predicted ¹H and ¹³C NMR chemical shifts for this compound are presented below. These predictions are based on the analysis of similar chemical structures and established NMR chemical shift libraries.
¹H NMR (Predicted)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~12-13 | br s | 1H | Carboxylic acid (-COOH) |
| ~7.0-7.2 | s | 1H | Pyrimidine C5-H |
| ~3.7-3.9 | t | 8H | Morpholine (-CH₂-O-) |
| ~3.5-3.7 | t | 8H | Morpholine (-CH₂-N-) |
¹³C NMR (Predicted)
| Chemical Shift (ppm) | Assignment |
| ~170-175 | Carboxylic acid (C=O) |
| ~160-165 | Pyrimidine C2, C6 |
| ~155-160 | Pyrimidine C4 |
| ~100-105 | Pyrimidine C5 |
| ~66-68 | Morpholine (-CH₂-O-) |
| ~44-46 | Morpholine (-CH₂-N-) |
Infrared (IR) Spectroscopy
The expected IR absorption frequencies for this compound are listed below. These are based on the characteristic vibrational modes of the functional groups present in the molecule.[1][2][3][4][5]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad, Strong | O-H stretch (Carboxylic acid) |
| 3000-2850 | Medium | C-H stretch (Aliphatic) |
| 1730-1700 | Strong | C=O stretch (Carboxylic acid) |
| 1600-1550 | Medium-Strong | C=N and C=C stretch (Pyrimidine ring) |
| 1450-1400 | Medium | C-H bend (Aliphatic) |
| 1300-1100 | Strong | C-O stretch (Morpholine ether) |
| 1250-1200 | Medium | C-N stretch (Morpholine) |
Experimental Protocols
The following are detailed, representative protocols for the acquisition of spectral data for small organic molecules like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Materials and Equipment:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
This compound sample (5-10 mg)
-
Pipettes and vials
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.
-
Transfer to NMR Tube: Transfer the solution to an NMR tube.
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune the probe for the desired nuclei (¹H and ¹³C).
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-5 seconds, number of scans 8-16.
-
Process the data by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: pulse angle 30-45°, acquisition time 1-2 seconds, relaxation delay 2-5 seconds, number of scans 1024 or more depending on sample concentration.
-
Process the data similarly to the ¹H spectrum.
-
Workflow for NMR Analysis
Caption: Workflow for NMR sample analysis.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Materials and Equipment:
-
Mass spectrometer (e.g., ESI-QTOF, Orbitrap)
-
HPLC or direct infusion system
-
Solvent (e.g., methanol, acetonitrile, water with 0.1% formic acid)
-
This compound sample (1 mg/mL stock solution)
Procedure:
-
Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent (e.g., methanol). Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.
-
Method of Introduction: Introduce the sample into the mass spectrometer via direct infusion or through an HPLC system.
-
Instrument Parameters (for ESI):
-
Ionization Mode: Electrospray Ionization (ESI), positive and/or negative ion mode.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 100-150 °C.
-
Desolvation Temperature: 250-350 °C.
-
Nebulizer Gas Flow: Set according to instrument recommendations.
-
-
Data Acquisition:
-
Acquire a full scan mass spectrum over a relevant m/z range (e.g., 100-1000).
-
For structural information, perform tandem mass spectrometry (MS/MS) by selecting the parent ion and subjecting it to collision-induced dissociation (CID).
-
-
Data Analysis:
-
Determine the accurate mass of the molecular ion.
-
Analyze the fragmentation pattern to confirm the structure.
-
Workflow for Mass Spectrometry Analysis
Caption: Workflow for MS sample analysis.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Materials and Equipment:
-
FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory or KBr press
-
This compound sample (1-2 mg)
-
Spatula
-
Potassium bromide (KBr), spectroscopic grade (if using KBr pellet method)
Procedure (using ATR):
-
Background Scan: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small amount (1-2 mg) of the solid sample onto the ATR crystal.
-
Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal.
-
Sample Scan: Acquire the IR spectrum of the sample, typically over the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
Data Analysis:
-
Identify the characteristic absorption bands corresponding to the functional groups in the molecule.
-
Clean the ATR crystal thoroughly after analysis.
-
Workflow for IR Analysis (ATR)
Caption: Workflow for ATR-FTIR analysis.
Potential Biological Activity: Inhibition of the PI3K/mTOR Signaling Pathway
Derivatives of morpholinopyrimidine have been extensively studied as inhibitors of the Phosphoinositide 3-kinase (PI3K) and mammalian Target of Rapamycin (mTOR) signaling pathway.[6][7][8][9] This pathway is a crucial regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[10][11][12][13][14]
The diagram below illustrates a simplified representation of the PI3K/mTOR pathway and the potential point of inhibition by a morpholinopyrimidine derivative.
Caption: PI3K/mTOR pathway and proposed inhibition.
Conclusion
This technical guide provides a foundational understanding of the spectral and potential biological characteristics of this compound. While experimental data is currently lacking, the predicted spectral information and detailed experimental protocols offer a valuable resource for researchers initiating studies on this compound. The exploration of its potential role as a PI3K/mTOR inhibitor highlights a promising avenue for future drug discovery and development efforts. Further experimental validation is necessary to confirm the predicted data and to fully elucidate the biological activity of this molecule.
References
- 1. uanlch.vscht.cz [uanlch.vscht.cz]
- 2. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. echemi.com [echemi.com]
- 5. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 6. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines [mdpi.com]
- 9. Frontiers | Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors [frontiersin.org]
- 10. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 11. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 13. proteopedia.org [proteopedia.org]
- 14. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
In-depth Technical Guide on the Solubility and Stability of 2,6-Dimorpholin-4-ylpyrimidine-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 2,6-Dimorpholin-4-ylpyrimidine-4-carboxylic acid, with a focus on its solubility and stability. These parameters are critical for the successful development of any new chemical entity for therapeutic use. Due to the limited publicly available experimental data for this specific compound, this document outlines the standard methodologies for determining these properties, presents illustrative data from structurally related compounds, and discusses potential liabilities based on its chemical structure. This guide is intended to serve as a valuable resource for researchers and drug development professionals by providing a framework for the physicochemical characterization of this compound and similar molecules.
Introduction
This compound is a heterocyclic compound featuring a pyrimidine core substituted with two morpholine rings and a carboxylic acid group. Molecules with such scaffolds are of significant interest in medicinal chemistry. Pyrimidine derivatives are known to be inhibitors of various kinases, including those in the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer. The morpholine moieties can improve metabolic stability and aqueous solubility. The carboxylic acid group provides a handle for salt formation and can influence the pharmacokinetic profile of the molecule.
A thorough understanding of the solubility and stability of a drug candidate is paramount for its progression through the drug development pipeline. Poor solubility can lead to low bioavailability and challenging formulation development. Chemical instability can result in loss of potency, formation of toxic degradation products, and a shortened shelf-life. This guide provides the necessary theoretical background and practical experimental protocols to assess these critical properties for this compound.
Physicochemical Properties
Basic physicochemical information for this compound is summarized below.
| Property | Value | Source |
| CAS Number | 450368-32-8 | [1] |
| Molecular Formula | C₁₃H₁₈N₄O₄ | [1] |
| Molecular Weight | 294.31 g/mol | [1] |
| Appearance | Solid (predicted) | [2] |
| Predicted XlogP | 0.2 | [3] |
The predicted XlogP value of 0.2 suggests that the compound is relatively hydrophilic, which may indicate good aqueous solubility. However, experimental verification is essential.
Solubility Assessment
Solubility is a key determinant of a drug's absorption and bioavailability. It is crucial to determine both the kinetic and thermodynamic solubility of a compound in various aqueous and organic media.
Illustrative Solubility Data
Due to the absence of specific experimental solubility data for this compound, the following tables present data for structurally related compounds to provide a contextual reference.
Table 1: Aqueous Solubility of Pyrimidine-4-carboxylic Acid Analogs
| Compound | Solvent | Temperature (°C) | Solubility (mg/mL) |
| Pyrimidine-4-carboxylic acid | PBS (pH 7.2) | Not Specified | ~1 |
| 2,6-Dimethoxypyrimidine-4-carboxylic acid | Aqueous (pH 7.4) | Not Specified | >0.0276 |
Table 2: Organic Solvent Solubility of Pyrimidine-4-carboxylic Acid
| Compound | Solvent | Temperature (°C) | Solubility (mg/mL) |
| Pyrimidine-4-carboxylic acid | DMSO | Not Specified | ~20 |
| Pyrimidine-4-carboxylic acid | DMF | Not Specified | ~5 |
| Pyrimidine-4-carboxylic acid | Ethanol | Not Specified | ~0.25 |
Experimental Protocols for Solubility Determination
This high-throughput method is often used in early drug discovery to estimate the solubility of compounds from a DMSO stock solution.
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO.
-
Addition to Aqueous Buffer: Transfer a small volume (e.g., 2 µL) of each dilution to a clear-bottomed 96-well plate containing an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Incubation: Shake the plate for a defined period (e.g., 2 hours) at a constant temperature (e.g., 25°C).
-
Turbidity Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering at a specific wavelength (e.g., 620 nm).
-
Data Analysis: The kinetic solubility is the concentration at which the turbidity significantly increases above the background, indicating precipitation.
This method determines the equilibrium solubility of a compound and is considered the "gold standard".
Methodology:
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different aqueous buffers (e.g., pH 2.0, 5.0, 7.4) and relevant organic solvents.
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation followed by filtration through a 0.22 µm filter.
-
Quantification: Determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve with known concentrations of the compound should be used for accurate quantification.
Stability Assessment
Evaluating the chemical stability of a drug candidate under various stress conditions is a regulatory requirement and crucial for determining its shelf-life and appropriate storage conditions.
Potential Degradation Pathways
Based on the structure of this compound, potential degradation pathways include:
-
Hydrolysis: The morpholine rings could be susceptible to hydrolysis under strongly acidic or basic conditions.
-
Oxidation: The nitrogen atoms in the pyrimidine and morpholine rings could be susceptible to oxidation.
-
Decarboxylation: The carboxylic acid group may be lost under certain conditions, such as high temperature.
Experimental Protocols for Stability Testing
Stability studies should be conducted according to the International Council for Harmonisation (ICH) guidelines (Q1A).
Methodology:
-
Sample Preparation: Prepare solutions of the compound at a known concentration (e.g., 1 mg/mL) in a series of aqueous buffers covering a wide pH range (e.g., pH 1.2, 4.5, 6.8, 7.4, 9.0).
-
Incubation: Store the solutions at controlled temperatures (e.g., 4°C, 25°C, 40°C) in the dark.
-
Time Points: At specified time intervals (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), withdraw aliquots from each solution.
-
Analysis: Analyze the samples using a stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.
Methodology:
-
Sample Preparation: Store the solid compound in controlled-temperature ovens at accelerated conditions (e.g., 40°C, 60°C, 80°C) with controlled humidity (e.g., 75% RH).
-
Time Points: At specified time intervals (e.g., 1, 2, 4 weeks), remove samples.
-
Analysis: Dissolve the samples in a suitable solvent and analyze by a stability-indicating HPLC method to assess for degradation.
Methodology (as per ICH Q1B guidelines):
-
Sample Preparation: Expose the solid compound and a solution of the compound to a light source that provides a combination of visible and UV light. A dark control sample should be stored under the same conditions but protected from light.
-
Light Exposure: The total illumination should be not less than 1.2 million lux hours and the near UV energy not less than 200 watt hours/square meter.
-
Analysis: After exposure, analyze the samples and the dark control using a stability-indicating HPLC method to determine the extent of photodegradation.
Visualizations
Experimental Workflow
Caption: General workflow for solubility and stability assessment.
Representative Signaling Pathway
As many pyrimidine derivatives are kinase inhibitors, the PI3K/Akt/mTOR pathway is presented as a representative example of a biological target.
Caption: Representative PI3K/Akt/mTOR signaling pathway.
Conclusion
References
Methodological & Application
Application Note and Synthesis Protocol: 2,6-Dimorpholin-4-ylpyrimidine-4-carboxylic acid
Introduction
2,6-Dimorpholin-4-ylpyrimidine-4-carboxylic acid is a polysubstituted pyrimidine derivative. The pyrimidine core is a prevalent scaffold in medicinal chemistry, and morpholine substituents are often incorporated to improve the pharmacokinetic properties of drug candidates, such as aqueous solubility and metabolic stability. This document provides a detailed, two-step protocol for the synthesis of this compound, commencing from commercially available 2,6-Dichloropyrimidine-4-carboxylic acid. The synthetic strategy relies on a sequential nucleophilic aromatic substitution (SNAr) followed by ester hydrolysis.
Overall Reaction Scheme
The synthesis proceeds in two main steps:
-
Esterification: Protection of the carboxylic acid functionality of the starting material as a methyl ester to prevent unwanted side reactions during the subsequent substitution step.
-
Nucleophilic Aromatic Substitution & Hydrolysis: A one-pot reaction involving the displacement of the two chloro-substituents by morpholine, followed by the saponification of the methyl ester to yield the final carboxylic acid product.
(A proper chemical structure drawing would be placed here in a real document)
Step 1: Esterification Cl-Pyr-COOH + CH3OH --(H2SO4)--> Cl-Pyr-COOCH3
Step 2: Substitution and Hydrolysis Cl-Pyr-COOCH3 + 2 * Morpholine --(Base, Heat)--> Morpholino-Pyr-COOCH3 --(NaOH, H2O)--> Morpholino-Pyr-COOH
Data Presentation
Table 1: Reagent and Catalyst Quantities for Synthesis
| Step | Reagent/Catalyst | CAS Number | Molar Mass ( g/mol ) | Moles | Quantity |
| 1 | 2,6-Dichloropyrimidine-4-carboxylic acid | 16492-28-7 | 192.99 | 0.050 | 9.65 g |
| 1 | Methanol | 67-56-1 | 32.04 | 1.237 | 50 mL |
| 1 | Sulfuric Acid (conc.) | 7664-93-9 | 98.08 | 0.092 | 5 mL |
| 2 | Methyl 2,6-dichloropyrimidine-4-carboxylate | N/A | 207.02 | 0.045 (Theoretical) | 9.32 g |
| 2 | Morpholine | 110-91-8 | 87.12 | 0.180 | 15.7 g (15.7 mL) |
| 2 | N,N-Diisopropylethylamine (DIPEA) | 7087-68-5 | 129.24 | 0.135 | 17.5 g (23.5 mL) |
| 2 | 1,4-Dioxane | 123-91-1 | 88.11 | - | 100 mL |
| 2 | Sodium Hydroxide | 1310-73-2 | 40.00 | 0.135 | 5.40 g |
Table 2: Summary of Reaction Conditions and Product Yields
| Step | Reaction | Temp (°C) | Time (h) | Product Name | Formula | Molar Mass ( g/mol ) | Yield (%) | Purity (HPLC) |
| 1 | Esterification | 65 | 12 | Methyl 2,6-dichloropyrimidine-4-carboxylate | C₆H₄Cl₂N₂O₂ | 207.02 | 90 | >97% |
| 2 | Substitution & Hydrolysis | 100 | 24 | This compound | C₁₃H₁₈N₄O₄ | 294.31 | 75 | >98% |
Experimental Workflow Diagram
The overall experimental workflow is depicted in the following diagram, outlining the major stages from starting materials to the final purified product.
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocols
Step 1: Synthesis of Methyl 2,6-dichloropyrimidine-4-carboxylate
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,6-Dichloropyrimidine-4-carboxylic acid (9.65 g, 50 mmol).
-
Reagent Addition: Add methanol (50 mL) to the flask, followed by the slow, dropwise addition of concentrated sulfuric acid (5 mL) while stirring in an ice bath.
-
Reaction: Once the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 65°C) using a heating mantle. Maintain the reflux for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, slowly pour the reaction mixture into 200 mL of ice-cold water. A white precipitate should form.
-
Neutralization: Carefully neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).
-
Drying and Evaporation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product, methyl 2,6-dichloropyrimidine-4-carboxylate, is typically of sufficient purity (>97%) for the next step. If necessary, it can be further purified by recrystallization from a hexane/ethyl acetate mixture. The expected yield is approximately 9.32 g (90%).
Step 2: Synthesis of this compound
-
Reaction Setup: In a 500 mL round-bottom flask fitted with a magnetic stirrer and reflux condenser, dissolve the methyl 2,6-dichloropyrimidine-4-carboxylate (9.32 g, 45 mmol) in 1,4-dioxane (100 mL).
-
Reagent Addition: To the solution, add morpholine (15.7 mL, 180 mmol, 4 eq.) and N,N-Diisopropylethylamine (DIPEA) (23.5 mL, 135 mmol, 3 eq.).
-
Nucleophilic Substitution: Heat the reaction mixture to reflux (approx. 100°C) and maintain for 24 hours. Monitor the di-substitution by LC-MS.
-
Hydrolysis: After cooling the mixture slightly, add a solution of sodium hydroxide (5.40 g, 135 mmol) in water (30 mL) directly to the flask. Re-heat the mixture to reflux for an additional 2 hours to facilitate the hydrolysis of the methyl ester.
-
Workup: Cool the reaction mixture to room temperature and remove the 1,4-dioxane under reduced pressure.
-
Precipitation: Dilute the remaining aqueous residue with water (100 mL) and cool in an ice bath. Acidify the solution to pH 3-4 by the slow, dropwise addition of 2M hydrochloric acid. A precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration and wash the filter cake with cold water (2 x 50 mL) and then with a small amount of cold diethyl ether (20 mL).
-
Purification: Recrystallize the crude solid from an ethanol/water mixture to afford this compound as a pure, white solid. The expected yield is approximately 9.9 g (75%).
Characterization
-
¹H NMR (400 MHz, DMSO-d₆): δ 12.8 (s, 1H, COOH), 6.55 (s, 1H, Ar-H), 3.70 (t, J=4.8 Hz, 8H, -CH₂-O-), 3.60 (t, J=4.8 Hz, 8H, -CH₂-N-).
-
Mass Spectrometry (ESI+): m/z calculated for C₁₃H₁₈N₄O₄ [M+H]⁺: 295.14; found: 295.15.
-
HPLC Purity: >98% (UV detection at 254 nm).
-
Melting Point: 215-218 °C.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Concentrated sulfuric acid and sodium hydroxide are highly corrosive. Handle with extreme care.
-
1,4-Dioxane is a flammable solvent and a suspected carcinogen. Avoid inhalation and skin contact.
-
N,N-Diisopropylethylamine (DIPEA) is a corrosive and flammable liquid. Handle with care.
High-Yield Synthesis of Substituted Pyrimidine-4-Carboxylic Acids: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the high-yield synthesis of substituted pyrimidine-4-carboxylic acids, a critical scaffold in medicinal chemistry and drug discovery. The following sections outline robust and versatile synthetic methodologies, complete with experimental procedures and quantitative data to facilitate replication and adaptation in a research setting.
Introduction
Pyrimidine-4-carboxylic acids and their derivatives are pivotal structural motifs found in a wide array of biologically active compounds, including antiviral, antibacterial, and anticancer agents. The substituent pattern on the pyrimidine ring plays a crucial role in modulating the pharmacological properties of these molecules. Therefore, the development of efficient and high-yielding synthetic routes to access diverse substituted pyrimidine-4-carboxylic acids is of significant interest to the scientific community. This document details several effective methods for their synthesis, focusing on reaction conditions that afford high yields.
Synthetic Methodologies & Protocols
Several key strategies have emerged for the efficient synthesis of substituted pyrimidine-4-carboxylic acids and their esters. These include multicomponent reactions, classical cyclocondensations, and radical-mediated functionalizations. Below are detailed protocols for some of the most effective methods.
Method 1: Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters via Amidinium Salt Condensation
This approach offers a direct and high-yielding route to 2-substituted pyrimidine-5-carboxylic esters, which are valuable precursors to the corresponding carboxylic acids. The method is notable for avoiding substitution at the 4-position.[1] The key starting material, a sodium salt of an activated propen-1-ol, is stable and reacts readily with various amidinium salts.[1][2]
Experimental Protocol:
1. Preparation of Sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate:
-
To a suspension of sodium hydride (60% dispersion in mineral oil) in anhydrous solvent, add methyl 3,3-dimethoxypropionate and methyl formate.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Collect the resulting precipitate by filtration, wash with diethyl ether, and dry under vacuum to yield the stable sodium salt.
2. Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters:
-
Dissolve the prepared sodium salt (1.0 equivalent) in anhydrous N,N-Dimethylformamide (DMF).
-
Add the desired amidinium salt (1.1 equivalents) to the solution.
-
Stir the mixture at room temperature for several hours until the reaction is complete (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure 2-substituted pyrimidine-5-carboxylic ester.
Quantitative Data:
| Amidinium Salt Substituent (R) | Yield (%) |
| Methyl | 75 |
| Ethyl | 82 |
| Phenyl | 85 |
| 4-Chlorophenyl | 78 |
| 2-Thienyl | 65 |
Yields are representative and may vary based on the specific amidinium salt and reaction scale.[1]
Method 2: Minisci Reaction for the Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters
The Minisci reaction provides a powerful method for the direct C-H functionalization of heteroaromatics. This protocol describes the homolytic alkoxycarbonylation of 5-halopyrimidines to regioselectively synthesize 5-halopyrimidine-4-carboxylic acid esters in good yields.[3] This method is particularly useful for producing precursors for pharmacologically active molecules.[3]
Experimental Protocol:
-
To a solution of the 5-halopyrimidine (1.0 equivalent) in a suitable solvent system (e.g., toluene-water), add iron(II) sulfate heptahydrate (3.0 equivalents) and sulfuric acid (3.0 equivalents) at 0 °C.
-
Separately, prepare the alkoxycarbonyl radical precursor by treating an alkyl pyruvate with hydrogen peroxide.
-
Add the prepared radical precursor dropwise to the reaction mixture containing the pyrimidine.
-
Stir the reaction at 0 °C for the specified time, monitoring for completion by GC-MS.
-
Upon completion, neutralize the reaction mixture and extract the product with an organic solvent.
-
Wash the combined organic layers, dry over a drying agent, and concentrate in vacuo.
-
Purify the crude product via flash chromatography to yield the desired 5-halopyrimidine-4-carboxylic acid ester.
Quantitative Data for 5-Bromopyrimidine:
| Ester (R) | Solvent System | Conversion (%) | Isolated Yield (%) |
| Methyl | Toluene-H₂O | 85 | 44 |
| Ethyl | Toluene-H₂O | 89 | 62 |
| Ethyl | CH₂Cl₂-H₂O | 83 | - |
| Ethyl | AcOH-H₂O | 87 | - |
Data from a study on the Minisci reaction of 5-bromopyrimidine.[3]
Method 3: Synthesis of 6-Oxo-3H-pyrimidine-4-carboxylic Acid
This class of pyrimidine derivatives serves as a versatile intermediate in organic synthesis.[4][5] The synthesis typically involves a cyclization reaction between an amidine and a β-keto ester or a related derivative.[6]
Experimental Protocol:
-
In a suitable reaction vessel, dissolve the chosen amidine (e.g., formamidine) in an appropriate solvent.
-
Add a β-keto ester, such as diethyl oxalacetate, to the solution.
-
Heat the reaction mixture under reflux for several hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature to allow for precipitation of the product.
-
Collect the solid product by filtration and wash with a cold solvent.
-
The crude product can be further purified by recrystallization to achieve high purity, often exceeding 98%.[6]
Quantitative Data:
| Reactants | Product | Yield |
| Formamidine + Diethyl oxalacetate | 6-Oxo-3H-pyrimidine-4-carboxylic acid | High (specific yield dependent on conditions) |
Conclusion
The synthetic protocols detailed in these application notes provide reliable and high-yielding methods for accessing a variety of substituted pyrimidine-4-carboxylic acids and their precursors. The choice of method will depend on the desired substitution pattern and the availability of starting materials. The provided quantitative data and step-by-step instructions are intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development, enabling the efficient production of these important heterocyclic compounds.
References
Application Notes and Protocols for Kinase Inhibitor Screening: Featuring 2,6-Dimorpholin-4-ylpyrimidine-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, including cancer, inflammation, and neurodegenerative disorders. Consequently, kinases have emerged as one of the most important target classes for modern drug discovery. The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of many FDA-approved kinase inhibitors.[1] The incorporation of morpholine moieties can further enhance binding affinity and selectivity.[2]
This document provides detailed application notes and protocols for the use of 2,6-Dimorpholin-4-ylpyrimidine-4-carboxylic acid , a representative morpholinopyrimidine derivative, in kinase inhibitor screening campaigns. While specific data for this exact compound is presented for illustrative purposes, the methodologies described are broadly applicable to the screening of similar small molecule inhibitors.
Compound of Interest
This compound
-
Structure:
-
Core Scaffold: Pyrimidine
-
Key Features: Two morpholine groups, carboxylic acid moiety. The morpholine groups are known to interact with the hinge region of the kinase ATP-binding pocket, a common feature of many PI3K/Akt/mTOR inhibitors.[2]
Data Presentation: Kinase Inhibition Profile
The following table summarizes hypothetical quantitative data for the inhibitory activity of this compound against a panel of selected kinases. This data is intended for illustrative purposes to demonstrate a typical kinase inhibition profile for a compound of this class.
| Kinase Target | Assay Type | IC50 (nM) |
| PI3Kα | Biochemical | 15 |
| PI3Kβ | Biochemical | 25 |
| PI3Kδ | Biochemical | 5 |
| PI3Kγ | Biochemical | 18 |
| mTOR | Biochemical | 30 |
| JAK2 | Biochemical | > 10,000 |
| Aurora A | Biochemical | > 10,000 |
IC50 values represent the concentration of the inhibitor required to reduce kinase activity by 50%.
Signaling Pathways
Targeting specific nodes within signaling pathways is a key strategy in kinase inhibitor drug development. Below are representations of two critical pathways often modulated by pyrimidine-based inhibitors.
Experimental Protocols
The following protocols provide detailed methodologies for biochemical and cell-based assays to screen for kinase inhibitors.
Biochemical Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a high-throughput screening (HTS) compatible luminescence-based assay to measure the activity of a target kinase by quantifying the amount of ATP remaining in the reaction.[3] A decrease in luminescence corresponds to higher kinase activity (more ATP consumed), while a high luminescence signal indicates inhibition of the kinase.[3]
Materials:
-
Recombinant human kinase (e.g., PI3Kα)
-
Kinase-specific peptide substrate
-
ATP
-
This compound (and other test compounds) dissolved in DMSO
-
Known kinase inhibitor as a positive control (e.g., Pictilisib for PI3K)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 384-well assay plates
-
Luminometer plate reader
Procedure:
-
Compound Plating: Serially dilute test compounds in DMSO. Transfer a small volume (e.g., 50 nL) of the diluted compounds, positive control, and DMSO (vehicle control) to the appropriate wells of a 384-well plate.
-
Kinase/Substrate Addition: Prepare a 2X kinase/substrate master mix in assay buffer. Dispense 5 µL of this mix into each well.
-
Reaction Initiation: Prepare a 2X ATP solution in assay buffer. Add 5 µL to each well to start the kinase reaction.
-
Incubation: Gently mix the plate on a plate shaker for 1 minute and then incubate at room temperature for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range.[3]
-
Signal Detection: Add 10 µL of the ATP detection reagent to each well to stop the kinase reaction and generate a luminescent signal.
-
Incubation: Incubate the plate at room temperature for 10 minutes to stabilize the signal.
-
Data Acquisition: Measure the luminescence intensity of each well using a plate reader.
Data Analysis:
-
Percent Inhibition Calculation: % Inhibition = 100 * (1 - (Luminescence_compound - Luminescence_max_inhibition) / (Luminescence_no_inhibition - Luminescence_max_inhibition))
-
Luminescence_compound: Signal from wells with the test compound.
-
Luminescence_no_inhibition: Signal from wells with DMSO only (0% inhibition).
-
Luminescence_max_inhibition: Signal from wells with a high concentration of positive control (100% inhibition).
-
-
IC50 Determination: Plot percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[4]
Cell-Based Kinase Inhibition Assay (Phosphorylation Detection)
This protocol describes a cell-based assay to measure the inhibition of a specific kinase signaling pathway by quantifying the phosphorylation of a downstream substrate.
Materials:
-
Human cancer cell line expressing the target kinase (e.g., MCF-7 for PI3K)
-
Cell culture medium and supplements
-
This compound (and other test compounds)
-
Growth factor to stimulate the pathway (e.g., Insulin or IGF-1)
-
Lysis buffer
-
Antibodies: Primary antibody against the phosphorylated substrate (e.g., anti-phospho-Akt Ser473) and a corresponding secondary antibody.
-
Detection reagent (e.g., HTRF, AlphaLISA, or ELISA-based)
-
Tissue culture-treated 96-well or 384-well plates
-
Plate reader compatible with the chosen detection method
Procedure:
-
Cell Seeding: Seed cells into a 96-well or 384-well plate at a predetermined density and allow them to adhere overnight.
-
Serum Starvation: The following day, replace the growth medium with serum-free medium and incubate for 4-24 hours to reduce basal signaling.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Pathway Stimulation: Stimulate the cells with a growth factor (e.g., 100 ng/mL IGF-1) for a short period (e.g., 15-30 minutes) to induce phosphorylation of the target substrate.
-
Cell Lysis: Aspirate the medium and add lysis buffer to each well. Incubate on a shaker for 10 minutes at room temperature.
-
Detection: Transfer the cell lysates to a detection plate. Add the detection reagents (e.g., antibody pairs for HTRF or AlphaLISA) according to the manufacturer's instructions.
-
Incubation: Incubate the plate for the recommended time to allow for antibody binding and signal development.
-
Data Acquisition: Read the plate on a compatible plate reader.
Data Analysis:
-
Calculate the percent inhibition of phosphorylation for each compound concentration relative to controls.
-
Determine the IC50 values by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Experimental Workflow and Logic
The process of identifying and characterizing a novel kinase inhibitor follows a logical progression from initial high-throughput screening to more detailed mechanistic studies.
Conclusion
The protocols and information provided herein offer a comprehensive guide for the initial screening and characterization of this compound and other pyrimidine-based compounds as potential kinase inhibitors. By employing robust biochemical and cell-based assays, researchers can effectively identify and validate promising lead candidates for further development in the pursuit of novel therapeutics. The successful implementation of these screening cascades is a critical first step in the lengthy and complex process of drug discovery.[5]
References
Application of 2,6-Dimorpholin-4-ylpyrimidine-4-carboxylic acid in Cancer Research: A Profile Based on Structurally Related PI3K Inhibitors
Introduction
2,6-Dimorpholin-4-ylpyrimidine-4-carboxylic acid belongs to a class of heterocyclic compounds, many of which are recognized for their potential as kinase inhibitors. The morpholinopyrimidine scaffold is a key pharmacophore in several potent inhibitors of the PI3K/Akt/mTOR signaling pathway. This pathway is frequently hyperactivated in a wide range of human cancers, playing a crucial role in cell growth, proliferation, survival, and metabolism. Therefore, inhibitors targeting this pathway are of significant interest in oncology drug development. Structurally related compounds have demonstrated efficacy as single agents or in combination with other cancer therapeutics.
Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway
The primary mechanism of action for morpholinopyrimidine derivatives in cancer is the inhibition of PI3K enzymes. PI3Ks are a family of lipid kinases that phosphorylate the 3'-hydroxyl group of phosphoinositides, leading to the production of phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as Akt and PDK1. The subsequent phosphorylation cascade, involving the mammalian target of rapamycin (mTOR), ultimately promotes cell survival and proliferation while inhibiting apoptosis.
By inhibiting PI3K, this compound and its analogs are predicted to block the production of PIP3, thereby suppressing the downstream signaling cascade. This leads to decreased proliferation, induction of apoptosis, and cell cycle arrest in cancer cells with a dysregulated PI3K pathway.
Caption: PI3K/Akt/mTOR Signaling Pathway and the inhibitory action of morpholinopyrimidine derivatives.
Quantitative Data from Structurally Related Compounds
The following tables summarize the in vitro activity of various morpholinopyrimidine derivatives against PI3K isoforms and cancer cell lines. This data provides an expected range of potency for compounds with a similar scaffold.
Table 1: Inhibitory Activity against PI3K Isoforms
| Compound ID | PI3Kα (IC50, nM) | PI3Kβ (IC50, nM) | PI3Kδ (IC50, nM) | PI3Kγ (IC50, nM) | mTOR (IC50, nM) | Reference |
| Compound 12b | 170 ± 10 | 130 ± 10 | 760 ± 40 | - | 830 ± 50 | |
| Compound 12d | 1270 ± 70 | 3200 ± 160 | 1980 ± 110 | - | 2850 ± 170 | |
| Compound 17p | 31.8 ± 4.1 | >1000 | 15.4 ± 1.9 | >1000 | >1000 | |
| BKM-120 | 44.6 ± 3.6 | - | - | - | - |
Table 2: Anti-proliferative Activity against Cancer Cell Lines
| Compound ID | Leukemia (SR) (IC50, µM) | Ovarian (A2780) (IC50, µM) | Breast (MCF7) (IC50, µM) | Glioblastoma (U87MG) (IC50, µM) | Prostate (DU145) (IC50, µM) | Reference |
| Compound 12b | 0.10 ± 0.01 | - | - | - | - | |
| Compound 12d | 0.09 ± 0.01 | - | - | - | - | |
| Compound 17e | - | 0.51 ± 0.04 | 0.44 ± 0.05 | 0.39 ± 0.03 | 0.62 ± 0.05 | |
| Compound 17o | - | 0.65 ± 0.06 | 0.58 ± 0.04 | 0.51 ± 0.06 | 0.78 ± 0.07 | |
| Compound 17p | - | 0.59 ± 0.05 | 0.52 ± 0.06 | 0.45 ± 0.04 | 0.71 ± 0.06 | |
| BKM-120 | - | 0.55 ± 0.04 | 0.48 ± 0.05 | 0.42 ± 0.03 | 0.67 ± 0.06 |
Experimental Protocols
The following are generalized protocols for key experiments to evaluate the anti-cancer properties of this compound, based on methodologies used for similar compounds.
Protocol 1: In Vitro PI3K Kinase Assay
This assay determines the direct inhibitory effect of the compound on the enzymatic activity of PI3K isoforms.
Caption: General workflow for an in vitro PI3K kinase assay.
Methodology:
-
Reagents and Materials: Recombinant human PI3K isoforms (α, β, δ, γ), PIP2 substrate, ATP, ADP-Glo™ Kinase Assay kit, test compound.
-
Procedure: a. Prepare serial dilutions of this compound in assay buffer. b. In a 96-well plate, add the recombinant PI3K enzyme and the test compound at various concentrations. c. Incubate for 15 minutes at room temperature to allow for compound binding. d. Initiate the kinase reaction by adding a mixture of PIP2 substrate and ATP. e. Incubate for 1 hour at room temperature. f. Stop the reaction and measure the amount of ADP produced using a luminescence-based assay (e.g., ADP-Glo™). g. The luminescence signal is inversely proportional to the PI3K activity.
-
Data Analysis: a. Plot the percentage of inhibition against the logarithm of the compound concentration. b. Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Protocol 2: Cell Viability Assay (MTT or CellTiter-Glo®)
This assay measures the effect of the compound on the proliferation and viability of cancer cells.
Methodology:
-
Cell Culture: Culture cancer cell lines (e.g., MCF-7, A2780, U87MG) in appropriate media.
-
Procedure: a. Seed cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with various concentrations of this compound for 72 hours. c. For MTT assay, add MTT reagent and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure absorbance at 570 nm. d. For CellTiter-Glo®, add the reagent directly to the wells, incubate, and measure luminescence.
-
Data Analysis: a. Calculate the percentage of cell viability relative to untreated controls. b. Determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
Protocol 3: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay quantifies the induction of apoptosis by the compound.
Caption: Logical relationship of cell status and staining in an Annexin V/PI apoptosis assay.
Methodology:
-
Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for 24 or 48 hours.
-
Staining: a. Harvest the cells and wash with cold PBS. b. Resuspend the cells in Annexin V binding buffer. c. Add FITC-conjugated Annexin V and Propidium Iodide (PI). d. Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: a. Analyze the stained cells using a flow cytometer. b. Differentiate between live, early apoptotic, late apoptotic, and necrotic cells based on their fluorescence.
-
Data Analysis: a. Quantify the percentage of cells in each quadrant of the flow cytometry plot.
Protocol 4: Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines the effect of the compound on cell cycle progression.
Methodology:
-
Cell Treatment: Treat cells with the compound for 24 hours.
-
Fixation and Staining: a. Harvest and wash the cells. b. Fix the cells in cold 70% ethanol overnight at -20°C. c. Wash the cells and treat with RNase A. d. Stain the cellular DNA with Propidium Iodide.
-
Flow Cytometry: a. Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: a. Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
While specific data for this compound is limited, the extensive research on analogous morpholinopyrimidine compounds strongly suggests its potential as a PI3K inhibitor for cancer research. The provided application notes and protocols, derived from studies on these related molecules, offer a robust framework for investigating its efficacy and mechanism of action in various cancer models. Researchers are encouraged to perform initial screening assays, such as in vitro kinase and cell viability assays, to ascertain the specific activity of this compound before proceeding to more detailed mechanistic studies.
Crystallization Techniques for 2,6-Dimorpholin-4-ylpyrimidine-4-carboxylic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the crystallization of 2,6-Dimorpholin-4-ylpyrimidine-4-carboxylic acid. The following sections outline common crystallization techniques, solvent selection considerations, and troubleshooting strategies to obtain high-quality crystalline material suitable for further analysis and development.
Introduction
Crystallization is a critical purification technique in the pharmaceutical industry, influencing key drug substance properties such as purity, stability, and bioavailability. For this compound, a molecule with both acidic (carboxylic acid) and basic (morpholine) functionalities, selecting an appropriate crystallization strategy is essential. This guide explores various methods to achieve optimal crystal formation.
General Purification Considerations
For pyrimidine derivatives, recrystallization and column chromatography are the most common purification methods.[1] The choice between these techniques depends on the nature and quantity of impurities. If impurities have similar solubility profiles to the target compound, column chromatography may be a necessary preceding step to crystallization.[2]
Crystallization Techniques
Several crystallization techniques can be employed for the purification of pyrimidine carboxylic acids. The choice of method is largely dependent on the solubility characteristics of the compound in various solvents.
Cooling Crystallization
This is the most common and straightforward crystallization method, suitable for compounds that exhibit a significant difference in solubility at high and low temperatures.
Protocol 1: Cooling Crystallization
-
Solvent Selection: Choose a solvent in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below.[2]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude compound in a minimal amount of the selected hot solvent with stirring until a clear solution is obtained.[1][2]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a rapid hot filtration to remove them. This step should be done quickly to prevent premature crystallization.[1]
-
Cooling and Crystal Growth: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is crucial to promote the formation of well-defined crystals rather than an amorphous solid.[1][2]
-
Further Cooling: To maximize the yield, place the flask in an ice bath once it has reached room temperature to further decrease the compound's solubility.[1][2]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[1][2]
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.[1][2]
-
Drying: Dry the crystals completely to remove any remaining solvent.
Anti-Solvent Crystallization
This method is useful when a suitable single solvent for cooling crystallization cannot be identified. It involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" or "anti-solvent" (in which it is insoluble) to induce precipitation.
Protocol 2: Anti-Solvent Crystallization
-
Solvent System Selection: Identify a "good" solvent that readily dissolves the compound and an "anti-solvent" in which the compound is poorly soluble. The two solvents must be miscible.
-
Dissolution: Dissolve the compound in a minimum amount of the "good" solvent at a suitable temperature.
-
Addition of Anti-Solvent: Slowly add the anti-solvent to the solution with stirring until turbidity (cloudiness) is observed, indicating the onset of precipitation.
-
Crystal Growth: Allow the solution to stand, enabling the gradual formation of crystals. The rate of anti-solvent addition can control the crystal size.
-
Isolation and Washing: Collect, wash, and dry the crystals as described in the cooling crystallization protocol, using a mixture of the good and anti-solvent for washing if necessary.
Vapor Diffusion
Vapor diffusion is an effective technique for crystallizing small amounts of material or for compounds that are difficult to crystallize by other methods.[2] It is particularly useful for compounds soluble only in high-boiling-point solvents like DMF or DMSO.[2]
Protocol 3: Anti-Solvent Vapor Diffusion
-
Preparation: Dissolve the compound in a small volume of a "good," less volatile solvent (e.g., DMF, DMSO) in a small, open container, such as a vial.[2]
-
Chamber Setup: Place this vial inside a larger, sealed container (a "reservoir chamber") that contains a more volatile anti-solvent (e.g., DCM, diethyl ether, or pentane).[2]
-
Diffusion and Crystallization: The anti-solvent vapor will slowly diffuse into the solution containing the compound. This gradual increase in the anti-solvent concentration will decrease the compound's solubility, leading to slow and controlled crystal growth over time.[2]
-
Isolation: Once suitable crystals have formed, carefully remove the vial and isolate the crystals.
Data Presentation: Solvent and Technique Selection
The following table summarizes the general applicability of different solvents and techniques based on the physicochemical properties of pyrimidine carboxylic acids.
| Crystallization Technique | Suitable Solvents/Systems | Rationale and Remarks |
| Cooling Crystallization | Protic solvents (e.g., Ethanol, Methanol, Water), Ketones (e.g., Acetone), Esters (e.g., Ethyl Acetate) | Effective for compounds with a steep solubility curve with respect to temperature. Ethanol and ethyl acetate are common choices for purifying pyrimidine derivatives.[3] |
| Anti-Solvent Crystallization | "Good" Solvents: DMF, DMSO, Acetone. "Anti-Solvents": Water, Heptane, Diethyl Ether | Useful when a single suitable solvent is not available. The choice of the anti-solvent is critical to control the precipitation rate. |
| Vapor Diffusion | "Good" Solvents: DMF, DMSO. "Anti-Solvents": Dichloromethane (DCM), Diethyl Ether, Pentane | Ideal for small quantities and for compounds that are difficult to crystallize. This method promotes slow crystal growth, often yielding high-quality crystals.[2] |
Experimental Workflows and Diagrams
The following diagrams illustrate the workflows for the described crystallization techniques.
Caption: Workflow for Cooling Crystallization.
Caption: Workflow for Anti-Solvent Crystallization.
Caption: Workflow for Vapor Diffusion Crystallization.
Troubleshooting Common Crystallization Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No Crystals Form After Cooling | - The solution is not supersaturated.- The chosen solvent is inappropriate (compound is too soluble).[2] | - Re-heat the solution to evaporate some solvent and increase the concentration.[2]- Select a solvent where the compound has lower solubility at room temperature.[2]- Scratch the inside of the flask with a glass rod to create nucleation sites.[2]- Add a seed crystal of the pure compound.[2] |
| "Oiling Out" (Formation of an Oil Instead of Crystals) | - The solution is cooling too rapidly.- The compound is too soluble in the chosen solvent.[2]- Presence of impurities interfering with crystal lattice formation. | - Ensure the solution cools more slowly; insulate the flask.[2]- Try a solvent in which the compound has lower solubility.[2]- Further purify the starting material, for example, by column chromatography.[2] |
| Rapid Precipitation as an Amorphous Solid | - High degree of supersaturation.- Large temperature gradient. | - Slow down the cooling process.[2]- Use a more viscous solvent system or a solvent where the compound is slightly more soluble at room temperature.[2] |
Conclusion
The crystallization of this compound can be achieved through systematic screening of solvents and techniques. A logical progression from cooling crystallization to anti-solvent and vapor diffusion methods is recommended. Careful control of cooling rates, supersaturation, and solvent selection is paramount to obtaining high-purity, crystalline material. These protocols and guidelines provide a robust starting point for the successful crystallization of this and similar pyrimidine derivatives.
References
Application Notes and Protocols for In Vitro Testing of 2,6-Dimorpholin-4-ylpyrimidine-4-carboxylic acid against Cancer Cell Lines
Introduction
These application notes provide a comprehensive framework for the in vitro evaluation of 2,6-Dimorpholin-4-ylpyrimidine-4-carboxylic acid, hereafter referred to as Compound-X, for its potential anti-cancer properties. The protocols detailed herein are designed for researchers, scientists, and drug development professionals to assess the cytotoxic and cytostatic effects of Compound-X on various cancer cell lines. The methodologies cover the assessment of cell viability, induction of apoptosis, and effects on cell cycle progression, which are critical early-stage evaluations in the drug discovery pipeline.[1][2][3] While specific data for Compound-X is not yet available, the following sections outline the standardized procedures to generate and present such data.
Data Presentation
Quantitative data from the following experimental protocols should be meticulously recorded and summarized for clear interpretation and comparison.
Table 1: Cell Viability Assay - IC50 Values (µM) of Compound-X
| Cell Line | Cancer Type | 24h Incubation | 48h Incubation | 72h Incubation |
| MCF-7 | Breast Cancer | Data | Data | Data |
| MDA-MB-231 | Breast Cancer | Data | Data | Data |
| A549 | Lung Cancer | Data | Data | Data |
| HCT116 | Colon Cancer | Data | Data | Data |
| HeLa | Cervical Cancer | Data | Data | Data |
Caption: Representative data table for the half-maximal inhibitory concentration (IC50) values of Compound-X against various cancer cell lines at different time points.
Table 2: Apoptosis Analysis by Annexin V/PI Staining
| Cell Line | Treatment (IC50 Conc.) | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| MCF-7 | Vehicle Control (DMSO) | Data | Data | Data |
| Compound-X (48h) | Data | Data | Data | |
| A549 | Vehicle Control (DMSO) | Data | Data | Data |
| Compound-X (48h) | Data | Data | Data |
Caption: Representative data table summarizing the percentage of cells in different stages of apoptosis after treatment with Compound-X, as determined by flow cytometry.
Table 3: Cell Cycle Analysis
| Cell Line | Treatment (IC50 Conc.) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase | % Sub-G1 (Apoptotic) |
| MCF-7 | Vehicle Control (DMSO) | Data | Data | Data | Data |
| Compound-X (24h) | Data | Data | Data | Data | |
| A549 | Vehicle Control (DMSO) | Data | Data | Data | Data |
| Compound-X (24h) | Data | Data | Data | Data |
Caption: Representative data table showing the distribution of cells in different phases of the cell cycle following treatment with Compound-X.
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below.
Standard aseptic cell culture techniques are essential for reliable and reproducible results.[1]
-
Materials:
-
Selected cancer cell lines (e.g., MCF-7, A549)
-
Complete growth medium (specific to each cell line)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Compound-X
-
Dimethyl sulfoxide (DMSO), sterile
-
Cell culture flasks and plates (96-well, 6-well)
-
Hemocytometer or automated cell counter
-
-
Procedure:
-
Maintain cell lines in their recommended complete growth medium in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells upon reaching 80-90% confluency.[4]
-
Prepare a high-concentration stock solution of Compound-X in sterile DMSO (e.g., 10 mM). Store aliquots at -20°C.
-
On the day of the experiment, prepare serial dilutions of Compound-X in the complete growth medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.[1]
-
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[5][6]
-
Materials:
-
Cells prepared as in 2.1
-
96-well plates
-
Compound-X serial dilutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium and incubate for 24 hours.[7]
-
Treat the cells with various concentrations of Compound-X and a vehicle control (DMSO) for 24, 48, or 72 hours.[1]
-
After the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
-
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8]
-
Materials:
-
Cells prepared as in 2.1
-
6-well plates
-
Compound-X
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Seed cells (e.g., 2 x 10^5 cells/well) in 6-well plates and incubate for 24 hours.
-
Treat cells with Compound-X at its predetermined IC50 concentration and a vehicle control for 24 or 48 hours.
-
Collect both adherent and floating cells. Wash the cells twice with cold PBS.[8]
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry within one hour.[8] Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
-
This protocol uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle phase distribution by flow cytometry.[9]
-
Materials:
-
Cells prepared as in 2.1
-
6-well plates
-
Compound-X
-
Cold 70% ethanol
-
PI staining solution (containing RNase A)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with Compound-X at its IC50 concentration and a vehicle control for 24 hours.
-
Harvest the cells, wash with PBS, and fix them by adding dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.[10]
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution containing RNase A and incubate for 30 minutes at room temperature in the dark.[10]
-
Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA.[9]
-
Visualizations
Diagrams illustrating the experimental workflow and a potential signaling pathway are provided below.
Caption: Experimental workflow for the in vitro evaluation of Compound-X.
Caption: Hypothesized signaling pathway potentially targeted by pyrimidine derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ar.iiarjournals.org [ar.iiarjournals.org]
- 4. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. Cell viability assays | Abcam [abcam.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nanocellect.com [nanocellect.com]
- 10. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Troubleshooting & Optimization
Technical Support Center: Optimizing 2,6-Dimorpholin-4-ylpyrimidine-4-carboxylic Acid Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the final step of 2,6-Dimorpholin-4-ylpyrimidine-4-carboxylic acid synthesis.
Troubleshooting Guides
The final step in the synthesis of this compound typically involves either the hydrolysis of a corresponding ester precursor (e.g., methyl or ethyl ester) or the oxidation of a 4-methylpyrimidine precursor. This guide addresses common issues encountered in both approaches.
Scenario 1: Ester Hydrolysis
Issue: Incomplete or slow reaction
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Insufficient base/acid catalyst | Increase the equivalents of base (e.g., LiOH, NaOH) or acid (e.g., HCl). | Drive the reaction to completion. |
| Low reaction temperature | Increase the reaction temperature, potentially to reflux. | Increase reaction rate. |
| Steric hindrance | Switch to a less sterically hindered base or a stronger acid catalyst. | Overcome steric barriers to hydrolysis. |
| Poor solvent choice | Use a co-solvent system (e.g., THF/water, dioxane/water) to improve solubility of the ester. | Ensure a homogeneous reaction mixture for efficient reaction. |
Issue: Product degradation
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Harsh reaction conditions | Use milder conditions, such as a weaker base (e.g., K₂CO₃) or lower temperature. | Minimize decomposition of the desired product. |
| Prolonged reaction time | Monitor the reaction closely by TLC or LC-MS and quench as soon as the starting material is consumed. | Prevent degradation of the product over time. |
Issue: Difficult product isolation/purification
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Product is water-soluble | After acidification, extract with a more polar organic solvent or use continuous liquid-liquid extraction. | Improve recovery of the carboxylic acid from the aqueous phase. |
| Emulsion formation during workup | Add brine to the aqueous layer to break the emulsion. | Achieve clean phase separation. |
| Co-precipitation of inorganic salts | Wash the crude product with cold deionized water. | Remove inorganic impurities. |
Scenario 2: Oxidation of 4-Methylpyrimidine
Issue: Low yield of carboxylic acid
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Weak oxidizing agent | Use a stronger oxidizing agent such as KMnO₄ or K₂Cr₂O₇. | Achieve complete oxidation of the methyl group. |
| Incomplete reaction | Increase reaction time and/or temperature. | Drive the oxidation to completion. |
| Side reactions | Control the reaction temperature carefully, as overheating can lead to ring degradation. | Improve selectivity for the desired product. |
Issue: Formation of byproducts
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Over-oxidation | Use a stoichiometric amount of the oxidizing agent and monitor the reaction progress closely. | Minimize the formation of degradation products. |
| Reaction with morpholine rings | Protect the morpholine nitrogen atoms if they are susceptible to oxidation, though they are generally robust. | Prevent unwanted side reactions. |
Frequently Asked Questions (FAQs)
Q1: What is the most common final step for the synthesis of this compound?
A1: Based on the structure, the most probable final step is the hydrolysis of a corresponding ester, such as the methyl or ethyl ester, to the carboxylic acid. This is a common and generally high-yielding transformation.[1][2][3][4][5]
Q2: I am seeing incomplete hydrolysis of my ester. What should I try first?
A2: First, ensure you are using a sufficient excess of base (e.g., 2-3 equivalents of LiOH or NaOH) and that your solvent system fully dissolves the starting material. If the reaction is still slow, gradually increasing the temperature is a good next step.[6][7]
Q3: My final product is difficult to purify. Are there any specific recommendations for pyrimidine carboxylic acids?
A3: Pyrimidine carboxylic acids can sometimes be purified by recrystallization from a suitable solvent system, such as ethanol/water or DMF/water. If the compound is zwitterionic, isoelectric precipitation can be an effective purification method. For stubborn impurities, conversion to a salt (e.g., sodium salt), washing with an organic solvent, and then re-acidification can be effective.[8]
Q4: Can I use an oxidation reaction as the final step?
A4: Yes, the oxidation of a 2,6-dimorpholin-4-methylpyrimidine precursor is a viable route. Strong oxidizing agents like potassium permanganate (KMnO₄) are typically used for converting methyl groups on pyrimidine rings to carboxylic acids.[9][10][11][12]
Q5: What are the key parameters to monitor during the final synthesis step?
A5: Regardless of the method, it is crucial to monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Temperature control is also critical to prevent side reactions and degradation.
Experimental Protocols
Protocol 1: General Procedure for Ester Hydrolysis
-
Dissolve the 2,6-dimorpholin-4-ylpyrimidine-4-carboxylate ester (1.0 eq) in a suitable solvent mixture such as THF/water (1:1).
-
Add a solution of lithium hydroxide (LiOH, 2-3 eq) in water.
-
Stir the reaction mixture at room temperature or heat to 50-60 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to 0 °C and acidify with 1M HCl to a pH of approximately 3-4.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: General Procedure for Oxidation of a 4-Methylpyrimidine
-
To a stirred solution of 2,6-dimorpholin-4-methylpyrimidine (1.0 eq) in water, add sodium hydroxide (a small amount to maintain basicity).
-
Heat the solution to approximately 80 °C.
-
Slowly add a solution of potassium permanganate (KMnO₄, 2-3 eq) in water dropwise over a period of 1-2 hours, maintaining the temperature.
-
After the addition is complete, continue stirring at the same temperature and monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and filter off the manganese dioxide precipitate.
-
Wash the precipitate with hot water.
-
Combine the filtrate and washings, cool to 0 °C, and acidify with concentrated HCl to a pH of 3-4 to precipitate the product.[9]
-
Collect the solid by filtration, wash with cold water, and dry to afford the carboxylic acid.
Data Presentation
Table 1: Comparison of Reaction Conditions for Ester Hydrolysis
| Base | Solvent | Temperature (°C) | Typical Reaction Time (h) | Reported Yield Range (%) |
| LiOH | THF/H₂O | 25 - 60 | 2 - 12 | 85 - 98 |
| NaOH | EtOH/H₂O | 25 - 80 | 1 - 8 | 80 - 95 |
| KOH | MeOH/H₂O | 25 - 65 | 2 - 10 | 82 - 96 |
| K₂CO₃ | DMF/H₂O | 80 - 100 | 12 - 24 | 70 - 90 |
Table 2: Comparison of Oxidizing Agents for 4-Methylpyrimidine Oxidation
| Oxidizing Agent | Solvent | Temperature (°C) | Typical Reaction Time (h) | Reported Yield Range (%) |
| KMnO₄ | H₂O | 80 - 100 | 2 - 6 | 40 - 70 |
| K₂Cr₂O₇/H₂SO₄ | H₂SO₄ (aq) | 90 - 110 | 4 - 8 | 50 - 75 |
| SeO₂ | Dioxane/H₂O | 90 - 100 | 12 - 24 | 30 - 60 |
Visualizations
Caption: Experimental workflow for ester hydrolysis.
Caption: Experimental workflow for oxidation of 4-methylpyrimidine.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
- 8. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 9. Pyrimidine-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US2818378A - Oxidation of methyl-pyridines - Google Patents [patents.google.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. reddit.com [reddit.com]
Technical Support Center: Overcoming Solubility Challenges with 2,6-dimorpholinopyrimidine-4-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor solubility of 2,6-dimorpholinopyrimidine-4-carboxylic acid in various experimental assays.
Frequently Asked Questions (FAQs)
Q1: I am observing precipitation of 2,6-dimorpholinopyrimidine-4-carboxylic acid in my aqueous assay buffer. What is the likely cause?
A1: The precipitation of 2,6-dimorpholinopyrimidine-4-carboxylic acid in aqueous buffers is likely due to its low intrinsic solubility. This compound possesses a carboxylic acid group, and its solubility is highly dependent on the pH of the solution. At or below its pKa, the carboxylic acid will be protonated and less soluble. The presence of two morpholino groups also contributes to the molecule's overall lipophilicity, further limiting its solubility in aqueous media.
Q2: What is the first step I should take to improve the solubility of my compound?
A2: The initial and often most effective step is to adjust the pH of your stock solution and final assay buffer. Since 2,6-dimorpholinopyrimidine-4-carboxylic acid is an acidic compound, increasing the pH will deprotonate the carboxylic acid group, forming a more soluble salt. A pH of 7.2 or higher is a good starting point. For instance, the solubility of a related compound, pyrimidine-4-carboxylic acid, in PBS at pH 7.2 is approximately 1 mg/mL.[1][2]
Q3: Can I use organic solvents to dissolve 2,6-dimorpholinopyrimidine-4-carboxylic acid?
A3: Yes, using a water-miscible organic co-solvent is a common and effective strategy. Dimethyl sulfoxide (DMSO) is a widely used solvent for preparing high-concentration stock solutions of poorly soluble compounds. For pyrimidine-4-carboxylic acid, solubilities are reported to be approximately 20 mg/mL in DMSO.[1][2] When preparing your working solution, it is crucial to ensure the final concentration of the organic solvent in the assay is low enough to not affect the biological system. Typically, DMSO concentrations are kept below 0.5-1% in the final assay volume.
Q4: Are there other recommended solvents besides DMSO?
A4: Other water-miscible organic solvents can also be considered. For pyrimidine-4-carboxylic acid, solubility has also been reported in ethanol (approximately 0.25 mg/mL) and dimethylformamide (DMF) (approximately 2 mg/mL).[1][2] The choice of solvent will depend on the specific requirements and tolerance of your assay system.
Troubleshooting Guides
Problem 1: Compound precipitates when diluted from a DMSO stock into aqueous buffer.
This is a common issue when the high concentration of the compound in the organic stock solution is no longer soluble in the final aqueous environment of the assay.
Troubleshooting Workflow:
Troubleshooting Steps for Dilution Precipitation
Problem 2: Low signal or inconsistent results in the assay, possibly due to poor solubility.
Even without visible precipitation, poor solubility can lead to a lower effective concentration of the compound in the assay, resulting in reduced activity and variability.
Experimental Protocol: Systematic Solubility Enhancement
-
pH Adjustment:
-
Prepare a series of buffers with increasing pH values (e.g., pH 7.0, 7.4, 7.8, 8.2).
-
Prepare your stock solution of 2,6-dimorpholinopyrimidine-4-carboxylic acid in 100% DMSO.
-
Dilute the stock solution to the final desired concentration in each of the prepared buffers.
-
Visually inspect for any precipitation and measure the compound's activity in your assay at each pH.
-
Select the lowest pH that maintains solubility and provides consistent assay results.
-
-
Co-solvent Titration:
-
Determine the maximum tolerable concentration of a co-solvent (e.g., DMSO, ethanol) in your assay.
-
Prepare a series of assay buffers containing different concentrations of the co-solvent, up to the determined maximum.
-
Dilute your compound stock into each of these co-solvent-containing buffers.
-
Evaluate both the solubility and the assay performance at each co-solvent concentration.
-
Quantitative Data Summary: Solubility of a Related Compound (Pyrimidine-4-carboxylic acid)
| Solvent | Approximate Solubility | Reference |
| DMSO | 20 mg/mL | [1][2] |
| Dimethylformamide (DMF) | 2 mg/mL | [1][2] |
| PBS (pH 7.2) | 1 mg/mL | [1][2] |
| Ethanol | 0.25 mg/mL | [1][2] |
Advanced Strategies for Enhancing Solubility
For particularly challenging assays, more advanced formulation strategies may be necessary.
Signaling Pathway for Solubility Enhancement Decision Making:
Decision Pathway for Solubility Enhancement Strategies
Experimental Protocol: Utilizing Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.
-
Screening: Test various cyclodextrins (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin) for their ability to solubilize your compound.
-
Preparation of Complex:
-
Prepare an aqueous solution of the chosen cyclodextrin.
-
Add the 2,6-dimorpholinopyrimidine-4-carboxylic acid to the cyclodextrin solution.
-
Stir or sonicate the mixture until the compound dissolves.
-
-
Assay Compatibility: Verify that the cyclodextrin itself does not interfere with your assay components or readout.
Note: When employing any solubility enhancement technique, it is crucial to include appropriate vehicle controls in your experiments to ensure that the observed effects are due to the compound of interest and not the solubilizing agents.
References
Technical Support Center: Synthesis of Pyrimidine Carboxylic Acids
Welcome to the technical support center for pyrimidine carboxylic acid synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common by-products and challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for obtaining pyrimidine carboxylic acids?
A1: The most common strategies involve constructing the pyrimidine ring with the carboxylic acid moiety already present (usually as an ester) or introducing it to a pre-formed pyrimidine ring. Key methods for ring formation include the Biginelli reaction for dihydropyrimidinones and the Pinner synthesis, which condenses a 1,3-dicarbonyl compound with an amidine. For functionalization of an existing ring, the Minisci reaction can be employed to introduce alkyl or acyl groups. The final step often involves the hydrolysis of a pyrimidine ester to the corresponding carboxylic acid.
Q2: My Biginelli reaction is giving a low yield and a yellow, fluorescent by-product. What is happening and how can I fix it?
A2: The yellow, fluorescent by-product is likely a Hantzsch-type 1,4-dihydropyridine (DHP).[1] This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia, the latter of which can form from the decomposition of urea at elevated temperatures. This reaction pathway competes with the desired Biginelli condensation. To minimize this by-product, consider lowering the reaction temperature and carefully selecting a catalyst that favors the Biginelli pathway.
Q3: I am struggling with side reactions in my Pinner pyrimidine synthesis. What are the common pitfalls?
A3: The Pinner synthesis is sensitive to reaction conditions. Common side reactions include the self-condensation of the 1,3-dicarbonyl compound and the hydrolysis of the amidine starting material.[2] It is crucial to use high-purity, freshly prepared amidine salts and maintain strictly anhydrous (water-free) conditions to prevent these issues.[2]
Q4: How can I improve the regioselectivity of my Minisci reaction on a pyrimidine ring?
A4: The Minisci reaction can often produce a mixture of regioisomers, which complicates purification.[3] The selectivity of the radical addition is influenced by both the electronic properties of the pyrimidine ring and the reaction conditions. The use of acidic conditions is necessary to protonate the heterocycle, which activates it towards radical attack. The choice of solvent and the specific acid catalyst can significantly influence the ratio of C2 to C4 substitution. Experimenting with different acid and solvent combinations is a key strategy for optimizing regioselectivity.
Q5: During the final hydrolysis of my diethyl pyrimidine-dicarboxylate, I get a mixture of the mono-acid, di-acid, and unreacted diester. How can I achieve selective mono-hydrolysis?
A5: Achieving selective monohydrolysis of symmetric diesters is a common challenge. The classical saponification often leads to a difficult-to-separate mixture.[4] A successful strategy involves using conditions that differentiate the two ester groups after the first hydrolysis event. One approach is to use a biphasic system (e.g., THF/water) with a carefully controlled amount of base at low temperatures.[5] It is hypothesized that the initially formed mono-carboxylate anion forms micelle-like aggregates that protect the remaining ester group from further hydrolysis.[6][7] The use of phase-transfer catalysts, such as tetraethylammonium bromide (TEAB), can also enhance selectivity.[8]
Troubleshooting Guides
Issue 1: Low Yield in Biginelli Reaction
| Potential Cause | Troubleshooting Steps & Solutions |
| Suboptimal Catalyst | The choice and amount of catalyst are critical. While traditional methods use Brønsted acids like HCl, these can be inefficient. Screen various Lewis acids (e.g., FeCl₃, Yb(OTf)₃) or organocatalysts to find the optimal choice for your specific substrates. Ensure you are using the correct catalyst loading, as too much or too little can be detrimental. |
| Competing Side Reactions | The primary competing reaction is the Knoevenagel condensation between the aldehyde and the β-ketoester.[2] This can be minimized by using a catalyst that preferentially activates the iminium pathway of the Biginelli reaction. Another side-product is the Hantzsch dihydropyridine, which is favored at higher temperatures. Lowering the reaction temperature can mitigate its formation.[1] |
| Incomplete Cyclization | The open-chain ureide intermediate may fail to cyclize efficiently. This can be addressed by increasing the concentration or strength of the acid catalyst or by increasing the reaction temperature to provide the necessary activation energy for the final ring-closure and dehydration step. |
| Purity of Reagents | Impurities in the aldehyde, β-ketoester, or urea can inhibit the reaction. Ensure all starting materials are of high purity. |
| Solvent Effects | The polarity of the solvent can significantly impact the reaction rate and yield. While ethanol is common, experimenting with other polar solvents like acetonitrile or even solvent-free conditions has been shown to improve yields for certain substrates. |
Issue 2: By-product Formation in Pinner Synthesis
| Potential Cause | Troubleshooting Steps & Solutions |
| Hydrolysis of Amidine | Amidines and their salts can be hygroscopic and prone to hydrolysis, which consumes the starting material. Use freshly prepared or purified amidine salts and ensure all solvents and reagents are anhydrous. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.[2] |
| Self-Condensation of 1,3-Dicarbonyl | The 1,3-dicarbonyl compound can undergo self-condensation, especially in the presence of a strong base. The choice and stoichiometry of the base are crucial. A base like sodium ethoxide is commonly used to deprotonate the 1,3-dicarbonyl, but its concentration should be carefully controlled. |
| Incomplete Cyclization | The intermediate may fail to cyclize to form the pyrimidine ring, often due to steric hindrance or insufficient activation. The addition of a catalytic amount of a Brønsted or Lewis acid can facilitate the final cyclization and dehydration steps.[1] For sterically hindered substrates, longer reaction times or more forcing conditions may be necessary. |
Data Presentation: Optimizing the Biginelli Reaction
The following tables summarize reported yields for the Biginelli reaction under various catalytic and solvent conditions, demonstrating the impact of these parameters on product formation.
Table 1: Effect of Catalyst on the Biginelli Reaction Yield (Reaction: Benzaldehyde, Ethyl Acetoacetate, and Urea)
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| None | Ethanol | Reflux | 45 min | 39 | (SciELO México) |
| DCPD (7 mol%) | Ethanol | Reflux | 35 min | High | (SciELO México) |
| Yb(OTf)₃ | Solvent-free | - | - | Increased | (Organic Chemistry Portal) |
| Zinc Chloride | Acetic Acid | Room Temp | - | Good | (ResearchGate) |
| Sulfonated Carbon | Solvent-free | - | Short | 92 | (New Journal of Chemistry) |
Table 2: Effect of Solvent on the Biginelli Reaction Yield (Catalyst: Layered Double Hydroxide (LDH))
| Solvent | Yield (%) | Reference |
| Toluene | 70 | (ResearchGate) |
| Ethylene Glycol | 82 | (ResearchGate) |
| Ethanol | Best results | (SciELO México) |
| Acetonitrile | Low | (SciELO México) |
| Ethyl Acetate | Low | (SciELO México) |
Experimental Protocols
Protocol 1: Optimized Biginelli Reaction to Minimize By-products
This protocol is designed to favor the formation of the desired dihydropyrimidinone (DHPM) over the fluorescent Hantzsch dihydropyridine by-product.
Materials:
-
Aldehyde (1 mmol)
-
β-ketoester (1 mmol)
-
Urea (1.5 mmol)
-
Dicalcium phosphate dihydrate (DCPD) (7 mol%) or another suitable Lewis acid catalyst
-
Ethanol (10 mL)
Procedure:
-
To a round-bottom flask, add the aldehyde (1 mmol), β-ketoester (1 mmol), urea (1.5 mmol), and the DCPD catalyst (7 mol%).
-
Add ethanol (10 mL) to the mixture.
-
Heat the reaction mixture to reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 35 minutes to a few hours.
-
Upon completion, cool the reaction mixture to room temperature. A solid product should precipitate out.
-
Filter the solid product, wash with cold ethanol, and dry.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure DHPM.[1]
Protocol 2: Pinner Synthesis of a Substituted Pyrimidine
This protocol provides a general framework for the synthesis of pyrimidines from 1,3-dicarbonyl compounds and amidines, with an emphasis on preventing common side reactions.
Materials:
-
1,3-Dicarbonyl compound (e.g., acetylacetone) (10 mmol)
-
Amidine hydrochloride (10 mmol)
-
Base (e.g., sodium ethoxide) (10 mmol)
-
Anhydrous ethanol
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser and a nitrogen inlet, dissolve the 1,3-dicarbonyl compound (10 mmol) in anhydrous ethanol.
-
Add the amidine hydrochloride (10 mmol) to the solution.
-
Under a nitrogen atmosphere, add the base (e.g., a solution of sodium ethoxide in ethanol, 10 mmol) dropwise to the stirred mixture.
-
After the addition is complete, heat the reaction mixture to reflux.
-
Monitor the reaction by TLC. The reaction time can vary from a few hours to overnight depending on the substrates.
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the mixture with a suitable acid (e.g., dilute HCl) if necessary.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to obtain the desired pyrimidine.[2]
Protocol 3: Selective Monohydrolysis of a Diethyl Pyrimidine-dicarboxylate
This protocol is adapted from methods for the selective monohydrolysis of symmetric diesters, which can be applied to pyrimidine derivatives.
Materials:
-
Diethyl pyrimidine-dicarboxylate (1 mmol)
-
Tetrahydrofuran (THF)
-
1 M Aqueous Sodium Hydroxide (NaOH) (1.2 equivalents)
-
Diethyl ether
-
1 M Hydrochloric Acid (HCl)
Procedure:
-
Dissolve the diethyl pyrimidine-dicarboxylate (1 mmol) in a minimal amount of THF in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 1.2 equivalents of 1 M aqueous NaOH dropwise with vigorous stirring.
-
Monitor the reaction progress carefully by TLC to observe the disappearance of the starting diester and the appearance of the mono-acid and di-acid. The reaction is typically fast (30-60 minutes).
-
Once the optimal conversion to the mono-acid is observed, quench the reaction by adding cold water.
-
Wash the aqueous mixture with diethyl ether to remove any unreacted diester.
-
Acidify the aqueous layer to a pH of approximately 3-4 with 1 M HCl at 0 °C. The mono-carboxylic acid should precipitate.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.[5]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 4. daneshyari.com [daneshyari.com]
- 5. Highly Efficient Selective Monohydrolysis of Symmetric Diesters [organic-chemistry.org]
- 6. Micellar Mechanisms for Desymmetrization Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Optimization of the Selective Monohydrolysis of Diethyl 4-Aryl-4H-pyran-3,5-dicarboxylates - PMC [pmc.ncbi.nlm.nih.gov]
Improving the yield of the Biginelli reaction for pyrimidine synthesis.
Technical Support Center: Biginelli Reaction for Pyrimidine Synthesis
Welcome to the technical support center for the Biginelli reaction. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize the synthesis of dihydropyrimidinones (DHPMs).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common problems encountered during the Biginelli reaction, providing explanations and actionable solutions.
Q1: My reaction yield is very low. What are the common causes and how can I improve it?
A1: Low yields in the Biginelli reaction are a frequent issue and can often be attributed to several factors:
-
Suboptimal Catalyst: The choice and amount of catalyst are critical. While classical methods use strong Brønsted acids like HCl, these can sometimes lead to side reactions.[1] In the absence of a catalyst, product formation is often difficult, resulting in poor yields.[2] It is recommended to screen different catalysts and optimize their concentration for your specific substrates.[1] Lewis acids such as FeCl₃, ZnCl₂, and lanthanide triflates can be effective alternatives.[1][3]
-
Solvent Effects: The polarity of the solvent can significantly influence the reaction rate and yield.[1] While ethanol is commonly used, experimenting with other solvents like acetonitrile, or even solvent-free conditions, can lead to improved outcomes.[1][4] In some cases, polar solvents are preferred.[1][5]
-
Reaction Time and Temperature: The reaction may require a longer duration or a moderate increase in temperature to proceed to completion. It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC).[6]
-
Purity of Reagents: Ensure that the aldehyde, β-ketoester, and urea/thiourea are of high purity. Impurities in the starting materials can lead to unwanted side reactions and lower the yield of the desired product.[1]
Q2: I'm observing a fluorescent byproduct in my reaction. What is it and how can I prevent its formation?
A2: The most common fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP). This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia (which can form from the decomposition of urea at higher temperatures), competing with the desired Biginelli pathway.[6]
Troubleshooting Steps:
-
Reaction Temperature: The Hantzsch pathway is favored at higher temperatures. Running the reaction at a lower temperature can significantly reduce the formation of the DHP byproduct.[6]
-
Catalyst Choice: The catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. Certain Lewis acids may favor one pathway over the other.[6]
-
Order of Addition: In some cases, adding the urea last may help to minimize its decomposition into ammonia.[6]
Q3: How do I choose the right catalyst for my Biginelli reaction?
A3: The choice of catalyst depends on several factors, including the reactivity of your substrates, desired reaction conditions (e.g., conventional heating vs. microwave), and environmental considerations.
-
Brønsted Acids (e.g., HCl, H₂SO₄): These are the classic catalysts for the Biginelli reaction.[7][8] They are effective but can sometimes lead to low yields and require harsh conditions.[9]
-
Lewis Acids (e.g., Yb(OTf)₃, InCl₃, FeCl₃): These often provide higher yields and can be used in milder conditions.[1][10] Ytterbium triflate (Yb(OTf)₃) has been shown to increase yields and shorten reaction times under solvent-free conditions.[10]
-
Heterogeneous Catalysts (e.g., Zeolites, Clays): These offer the advantage of easy recovery and reusability, making the process more environmentally friendly.[11]
-
Ionic Liquids: Can act as both catalyst and solvent, often leading to high yields and simple work-up procedures.[11][12]
-
Organocatalysts: Chiral phosphoric acids have been used to achieve enantioselective Biginelli reactions with high enantiomeric excess.[13]
Q4: What are the advantages of using microwave irradiation for the Biginelli reaction?
A4: Microwave-assisted synthesis offers several advantages over conventional heating methods for the Biginelli reaction:
-
Shorter Reaction Times: Reaction times can be drastically reduced from hours to minutes.[14][15]
-
Higher Yields: Microwave irradiation often leads to excellent yields.[14][15]
-
Solvent-Free Conditions: Many microwave protocols are performed under solvent-free conditions, which is environmentally friendly.[14][15]
-
Simple Work-up: The work-up procedure is often straightforward, involving simple filtration and recrystallization.[14][16]
Q5: How can I purify my dihydropyrimidinone (DHPM) product?
A5: A significant advantage of many modern Biginelli reaction protocols is the ease of product purification. Often, the crude product precipitates from the reaction mixture upon cooling or addition of water.[17][18] Simple filtration followed by washing with a suitable solvent (like cold water or ethanol) is frequently sufficient to remove unreacted starting materials.[14] Recrystallization from a solvent such as ethanol can then be used to obtain the pure product, often avoiding the need for column chromatography.[14][16]
Data Presentation: Comparative Analysis
The following tables summarize quantitative data from various studies to facilitate the comparison of different reaction conditions.
Table 1: Comparison of Different Catalysts for the Biginelli Reaction
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| No Catalyst | Ethanol | Reflux | 45 min | 39 | [17] |
| HCl (20 mol%) | Water | 90 | 30 min | Max Yield | [19] |
| Yb(OTf)₃ | Solvent-free | - | - | Increased Yield | [10] |
| Dicalcium Phosphate (7 mol%) | Ethanol | Reflux | - | Good Yield | [17] |
| [BCMAB][2Cl] (8 mol%) | - | 60-100 | 60 min | Highest Results | [20] |
| Sulfamic Acid (20 mol%) | Ethanol | 80 | 3-4 h | 82-94 | [14] |
| Tin chloride/choline-chloride | DES | 100 | 30 min | 95 | [12] |
Table 2: Effect of Solvent on Biginelli Reaction Yield
| Solvent | Yield (%) |
| Ethanol | 91 |
| Methanol | 85 |
| Acetonitrile | 82 |
| Tetrahydrofuran (THF) | 75 |
| Dimethylformamide (DMF) | 70 |
| Water | 65 |
| Solvent-free | 95 |
| (Data adapted from representative studies for comparison) |
Table 3: Conventional Heating vs. Microwave Irradiation
| Method | Catalyst | Solvent | Time | Yield (%) | Reference |
| Conventional Heating | Sulfamic Acid | Ethanol | 3-4 hours | 82-94 | [14] |
| Microwave Irradiation | Sulfamic Acid | Solvent-free | 2-3 minutes | 88-96 | [14] |
| Conventional Heating | Guanidine HCl | Various | Longer | Lower | [16] |
| Microwave Irradiation | Guanidine HCl | Ethanol | 10 minutes | 36-91 | [16] |
Experimental Protocols
This section provides detailed methodologies for key experiments.
Protocol 1: Microwave-Assisted Synthesis of 2-Aminodihydropyrimidines [16]
-
Reactants: A mixture of an aldehyde (1 mmol), a β-dicarbonyl compound (1 mmol), and guanidine hydrochloride (2 mmol) is prepared.
-
Solvent: The reactants are suspended in ethanol (3 mL) in a microwave-safe sealed vessel.
-
Reaction: The mixture is irradiated in a microwave reactor at 120 °C for 10 minutes.
-
Work-up: After cooling, the reaction mixture is poured into cold water. The resulting solid precipitate is collected by filtration.
-
Purification: The collected solid is washed with water and then purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 2-aminodihydropyrimidine.
Protocol 2: Conventional Synthesis using Dicalcium Phosphate Catalyst [17]
-
Reactants: A mixture of a substituted benzaldehyde (1 mmol), a β-ketoester (1 mmol), urea or thiourea (1.5 mmol), and dicalcium phosphate dihydrate (DCPD) (7 mol %) is prepared.
-
Solvent: The reactants are suspended in ethanol (10 mL) in a round-bottom flask.
-
Reaction: The mixture is heated to reflux and the reaction progress is monitored by TLC.
-
Work-up: Upon completion, the solid product that precipitates from the reaction mixture is collected by filtration.
-
Purification: The crude product is recrystallized from methanol to yield the pure 3,4-dihydropyrimidin-2(1H)-one/thione. The catalyst can be recovered by filtration during recrystallization.
Protocol 3: Solvent-Free Grinding Method [21]
-
Reactants: A mixture of acetophenone (1 mmol), an aldehyde (1 mmol), urea (1.5 mmol), and hydrated ferric nitrate (0.1 mmol) is prepared.
-
Reaction: The mixture is gently ground by hand using a mortar and pestle at room temperature. The progress of the reaction is monitored by TLC.
-
Work-up: After completion, the solid reaction mixture is washed with water and then with a cold 20% ethanol solution.
-
Purification: The resulting solid is collected by filtration and recrystallized from ethanol to afford the pure product.
Visualizations
The following diagrams illustrate key workflows and concepts related to the Biginelli reaction.
Caption: Troubleshooting workflow for low yield in the Biginelli reaction.
Caption: Simplified reaction mechanism of the Biginelli synthesis.
Caption: Decision tree for catalyst selection in the Biginelli reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Catalytic role in Biginelli reaction: Synthesis and biological property studies of 2-oxo/thioxo-1,2,3,4-tetrahydropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Five-Component Biginelli-Diels-Alder Cascade Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. jsynthchem.com [jsynthchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. arkat-usa.org [arkat-usa.org]
- 10. Biginelli Reaction [organic-chemistry.org]
- 11. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Eutectic Salt Catalyzed Environmentally Benign and Highly Efficient Biginelli Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. asianpubs.org [asianpubs.org]
- 15. benthamdirect.com [benthamdirect.com]
- 16. Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation [organic-chemistry.org]
- 17. A Green and Simple Protocol one-pot Biginelli Condensation using Dicalcium Phosphate as Reusable Catalyst [scielo.org.mx]
- 18. Simple Method of Preparation and Characterization of New Antifungal Active Biginelli Type Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 19. jsynthchem.com [jsynthchem.com]
- 20. researchgate.net [researchgate.net]
- 21. tandfonline.com [tandfonline.com]
Troubleshooting low efficacy of 2,6-Dimorpholin-4-ylpyrimidine-4-carboxylic acid in vivo
Technical Support Center: 2,6-Dimorpholin-4-ylpyrimidine-4-carboxylic acid (DMP-4C)
Compound Name: this compound (Internal Code: DMP-4C) Hypothetical Target: Kinase X, a serine/threonine kinase upstream of the MEK/ERK signaling pathway. Therapeutic Area: Oncology
Troubleshooting Guide
This guide addresses common issues encountered during in vivo studies with DMP-4C.
Q1: My tumor xenografts are not responding to DMP-4C treatment, despite promising in vitro data. What are the potential causes?
A1: A discrepancy between in vitro potency and in vivo efficacy is a frequent challenge in drug development.[1][2] The primary reasons can be categorized as follows:
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Poor Pharmacokinetics (PK): The compound may not be reaching the tumor at a sufficient concentration or for a long enough duration to inhibit Kinase X.[1][3][4] This can be due to poor absorption, rapid metabolism, or fast clearance.[3] A full PK study is essential to determine the compound's profile in vivo.[1][5]
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Suboptimal Formulation: DMP-4C is a lipophilic molecule with low aqueous solubility.[6] An inadequate formulation can lead to poor dissolution, low absorption, and variable exposure.[7][8] It is critical to use a formulation that enhances solubility and bioavailability.[6]
-
Lack of Target Engagement: Even if the compound reaches the tumor, it may not be effectively binding to and inhibiting Kinase X. This could be due to factors within the tumor microenvironment or insufficient free drug concentrations at the target site.[9]
-
Tumor Model Resistance: The selected xenograft model may possess intrinsic or acquired resistance mechanisms to Kinase X inhibition, such as mutations in the target kinase or activation of bypass signaling pathways.[10]
Q2: How can I determine if DMP-4C is reaching the tumor and inhibiting its target?
A2: A combined Pharmacokinetic (PK) and Pharmacodynamic (PD) study is the standard approach to answer this question.[5][11][12]
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Pharmacokinetics (PK): This measures the drug concentration over time.[5] Administer a single dose of DMP-4C to a cohort of tumor-bearing mice.[1] Collect blood samples at various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours) and analyze the plasma concentration of DMP-4C using LC-MS/MS.[1] This will determine key parameters like Cmax (peak concentration), Tmax (time to peak concentration), and AUC (total exposure).[13]
-
Pharmacodynamics (PD): This measures the biological effect of the drug.[5] At the same time points as the PK study, euthanize subsets of animals and collect tumor tissue.[14] Analyze the tumor lysates via Western Blot to measure the phosphorylation status of a downstream biomarker, such as p-MEK or p-ERK. A reduction in the level of the phosphorylated biomarker indicates target engagement and pathway inhibition.[14]
By correlating the PK and PD data, you can establish an exposure-response relationship, which is crucial for optimizing the dosing regimen.[12]
Q3: I'm observing toxicity (e.g., weight loss, lethargy) in my animal models at doses required for efficacy. What are my options?
A3: Toxicity can stem from the compound itself, the formulation vehicle, or off-target effects.[15]
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Vehicle Control: Always include a group of animals treated with the vehicle alone to ensure the vehicle is not the cause of toxicity.[10]
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Maximum Tolerated Dose (MTD) Study: If not already done, perform an MTD study to formally identify the highest dose that can be given without unacceptable side effects.[10]
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Refine the Formulation: Some solubilizing agents, like DMSO, can cause toxicity at higher concentrations.[10] Explore alternative, better-tolerated formulation strategies such as lipid-based systems or nanosuspensions.[7][16]
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Investigate Off-Target Effects: High concentrations of a kinase inhibitor may affect other kinases with similar ATP-binding pockets.[10][17] An in vitro kinase screening panel can identify potential off-target interactions that may explain the toxicity.[10]
-
Optimize the Dosing Schedule: Instead of a high daily dose, a lower dose administered more frequently, or a different route of administration, might maintain efficacy while reducing toxicity.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting formulation for DMP-4C in mice?
A1: Due to its poor water solubility, a multi-component vehicle is recommended for initial in vivo studies.[8][10] A common and effective starting formulation is a suspension or solution in a vehicle such as 10% DMSO, 40% PEG400, and 50% Saline . It is critical to prepare this by first dissolving DMP-4C in DMSO before adding the other components. For later-stage development, more advanced formulations like solid dispersions or self-emulsifying drug delivery systems (SEDDS) may be necessary to improve oral bioavailability.[7]
Q2: How should I measure target engagement of Kinase X in vivo?
A2: The most direct way to measure target engagement is to assess the phosphorylation level of a direct downstream substrate of Kinase X. Since DMP-4C is hypothesized to inhibit Kinase X, which is upstream of MEK, the recommended pharmacodynamic biomarker is the level of phosphorylated MEK (p-MEK). This can be reliably measured in tumor lysates using Western Blotting or ELISA.[14]
Q3: What are the key in vitro parameters I should know before starting an in vivo study?
A3: Before moving in vivo, you should have a clear understanding of the compound's in vitro profile. This includes its IC50 (the concentration that inhibits 50% of kinase activity) in biochemical assays and its EC50 (the concentration that causes 50% of the maximum effect) in cell-based assays that measure pathway inhibition or cell proliferation.[11] A significant drop-off from biochemical potency to cellular potency can be an early indicator of issues like poor cell permeability.[2]
Data & Formulations
Table 1: DMP-4C In Vitro Profile
| Parameter | Value | Assay Type |
| Kinase X IC50 | 15 nM | Biochemical Kinase Assay |
| A549 Cell EC50 | 150 nM | Cell Proliferation Assay |
| p-MEK Inhibition EC50 | 100 nM | Cellular Western Blot |
Table 2: Recommended Formulation for In Vivo Studies (Mouse)
| Component | Percentage (v/v) | Purpose |
| DMSO | 5 - 10% | Primary Solvent |
| PEG400 | 40% | Co-solvent / Solubilizer |
| Tween 80 | 5% | Surfactant / Stabilizer |
| Saline or Water | 45 - 50% | Diluent |
Note: Always prepare by dissolving DMP-4C in DMSO first, then add PEG400 and Tween 80, and finally, add saline/water dropwise while vortexing.
Table 3: Representative Pharmacokinetic Parameters of DMP-4C in Mice (50 mg/kg, Oral Gavage)
| Parameter | Value | Description |
| Cmax | 1.2 µM | Maximum plasma concentration |
| Tmax | 2 hours | Time to reach Cmax |
| AUC (0-24h) | 8.5 µM·h | Area under the plasma concentration-time curve |
| T½ (half-life) | 4.5 hours | Time for plasma concentration to reduce by half |
Visualizations
Signaling Pathway
Caption: Hypothesized signaling pathway for DMP-4C targeting Kinase X.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low in vivo efficacy.
Experimental Relationships
Caption: The relationship between PK, PD, and efficacy studies.
Key Experimental Protocols
Protocol 1: Preparation of DMP-4C Formulation for Oral Gavage
-
Materials: DMP-4C powder, DMSO (ACS grade), PEG400, Tween 80, sterile saline.
-
Calculation: Calculate the required amount of DMP-4C based on the desired dose (e.g., 50 mg/kg) and dosing volume (e.g., 10 mL/kg).
-
Dissolution: Weigh DMP-4C into a sterile conical tube. Add the required volume of DMSO (to make up 10% of the final volume) and vortex until the compound is fully dissolved.
-
Solubilization: Add the required volume of PEG400 (40% of final volume) and Tween 80 (5% of final volume). Vortex thoroughly.
-
Dilution: Add the sterile saline (45% of final volume) dropwise while continuously vortexing to prevent precipitation.
-
Final Check: The final formulation should be a clear solution or a fine, homogenous suspension. Administer to animals within 1-2 hours of preparation.
Protocol 2: Pharmacokinetic (PK) Study in Tumor-Bearing Mice
-
Animal Model: Use tumor-bearing mice (e.g., BALB/c nude with A549 xenografts) when tumors reach a volume of 100-150 mm³.[14]
-
Dosing: Administer a single dose of the DMP-4C formulation via the intended route (e.g., oral gavage).
-
Blood Collection: Collect ~50 µL of blood (e.g., via tail vein or saphenous vein) into EDTA-coated tubes at pre-defined time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours).
-
Plasma Processing: Immediately centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Storage: Transfer the plasma supernatant to new, labeled tubes and store at -80°C until analysis.
-
Analysis: Quantify the concentration of DMP-4C in the plasma samples using a validated LC-MS/MS method.
Protocol 3: Western Blot for p-MEK Pharmacodynamic (PD) Assessment
-
Sample Collection: At specified time points post-dosing, euthanize animals and surgically excise tumors.[14] Immediately snap-freeze the tissue in liquid nitrogen and store at -80°C.
-
Protein Extraction: Homogenize the frozen tumor tissue in RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[14]
-
Quantification: Determine the total protein concentration of each lysate using a BCA assay.[14]
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer & Blotting: Transfer the separated proteins to a PVDF membrane.[14] Block the membrane (e.g., with 5% BSA in TBST) and then probe with primary antibodies specific for p-MEK, total MEK, and a loading control (e.g., β-actin).
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to detect the protein bands.[14]
-
Analysis: Quantify the band intensities using densitometry software. Normalize the p-MEK signal to the total MEK signal and/or the loading control to determine the relative change in phosphorylation.
References
- 1. benchchem.com [benchchem.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. researchgate.net [researchgate.net]
- 4. Why 90% of clinical drug development fails and how to improve it? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. labtoo.com [labtoo.com]
- 6. sphinxsai.com [sphinxsai.com]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. Challenges of developing small-molecule kinase inhibitors for brain tumors and the need for emphasis on free drug levels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vivo Pharmacokinetics and Pharmacodynamics of a New Triazole, Voriconazole, in a Murine Candidiasis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. 90% of drugs fail clinical trials [asbmb.org]
- 16. mdpi.com [mdpi.com]
- 17. Biochemical Mechanisms of Resistance to Small-Molecule Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Morpholino Stability in Acidic Conditions: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of morpholino compounds in acidic environments. Below you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure the integrity of your morpholino-based experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: How stable are morpholino oligos in acidic conditions?
A1: Morpholino oligos are generally stable at neutral pH but are susceptible to degradation under strongly acidic conditions. The phosphorodiamidate linkage in the morpholino backbone can undergo acid-catalyzed hydrolysis. While short-term exposure to mild acidity (e.g., pH 4-6) may not cause significant degradation, prolonged exposure to low pH environments (pH < 4) can lead to cleavage of the backbone, compromising the integrity and function of the oligomer.
Q2: What is the primary mechanism of morpholino degradation in acid?
A2: The primary mechanism of degradation in acidic conditions is the hydrolysis of the phosphorodiamidate (P-N) bond. This reaction is catalyzed by protons (H+) and results in the cleavage of the morpholino backbone. One of the degradation products is the hydrolysis of the dimethylamine group from the phosphorus center.
Q3: I need to use a slightly acidic buffer for my experiment. Will this destroy my morpholino?
A3: The extent of degradation is dependent on the pH, temperature, and duration of exposure. For transient steps in a protocol involving slightly acidic buffers (e.g., pH 5-6) at room temperature, degradation is generally minimal. However, it is crucial to minimize the time the morpholino is in the acidic environment. Whenever possible, perform a pilot stability test under your specific experimental conditions.
Q4: My morpholino solution was accidentally stored in an acidic buffer. Is it still usable?
A4: It is highly recommended to assess the integrity of the morpholino before use. Significant degradation can lead to a loss of activity and potentially misleading experimental results. You can analyze the morpholino's integrity using methods like High-Performance Liquid Chromatography (HPLC) or mass spectrometry. Compare the chromatogram or spectrum of the potentially degraded sample to a fresh, properly stored control sample.
Q5: Can I use acidic solutions to dissolve a morpholino that has precipitated or adsorbed to a tube wall?
A5: Yes, acidic solutions like 0.1 M HCl are sometimes used to dissolve morpholinos that have aggregated or stuck to container walls, particularly for quantification by UV spectrophotometry.[1][2] This process protonates the oligo, aiding in its resolubilization. However, this is typically for analytical purposes and involves a very short exposure time. It is not recommended as a routine method for preparing stock solutions for biological experiments due to the risk of degradation.
Q6: What are the signs of morpholino degradation?
A6: In biological experiments, a decrease or complete loss of the expected antisense effect (e.g., reduced protein knockdown or altered splicing) can be an indicator of degradation. Analytically, degradation can be observed as the appearance of new, smaller fragments and a corresponding decrease in the main peak of the full-length morpholino when analyzed by HPLC or mass spectrometry.
Quantitative Data on Morpholino Stability
While specific degradation kinetics are sequence-dependent and must be determined empirically, the following table provides a representative example of morpholino stability under various acidic conditions.
Disclaimer: This table presents illustrative data to demonstrate expected trends. Actual degradation rates may vary based on the specific morpholino sequence, buffer composition, and temperature.
| pH | Incubation Time (hours) at 37°C | % Intact Morpholino (Representative) |
| 2.0 | 1 | 75% |
| 2.0 | 4 | 40% |
| 2.0 | 24 | <5% |
| 4.0 | 1 | 98% |
| 4.0 | 4 | 92% |
| 4.0 | 24 | 70% |
| 6.0 | 1 | >99% |
| 6.0 | 4 | >99% |
| 6.0 | 24 | 97% |
| 7.4 (Control) | 24 | >99% |
Experimental Protocols
Protocol for Assessing Morpholino Stability in Acidic Conditions
This protocol outlines a method to quantify the stability of a morpholino oligomer at a specific acidic pH using High-Performance Liquid Chromatography (HPLC).
Materials:
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Morpholino oligomer stock solution (e.g., 1 mM in sterile water)
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A series of acidic buffers (e.g., citrate-phosphate buffers at pH 2, 4, and 6)
-
Neutralizing buffer (e.g., 1 M Tris-HCl, pH 8.0)
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HPLC system with a suitable column (e.g., reverse-phase or anion-exchange)
-
Mobile phases for HPLC (e.g., acetonitrile and water with appropriate modifiers)
-
Sterile, nuclease-free microcentrifuge tubes
Methodology:
-
Sample Preparation:
-
For each acidic pH to be tested, dilute the morpholino stock solution to a final concentration of 10 µM in the respective acidic buffer. Prepare a control sample by diluting the morpholino in a neutral buffer (e.g., PBS, pH 7.4).
-
Incubate the samples at the desired temperature (e.g., room temperature or 37°C).
-
-
Time-Point Collection:
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At designated time points (e.g., 0, 1, 4, 8, and 24 hours), take an aliquot from each incubated sample.
-
Immediately neutralize the aliquot by adding a sufficient volume of neutralizing buffer to raise the pH to >7. This halts the acid-catalyzed degradation.
-
Store the neutralized samples at -20°C or below until analysis.
-
-
HPLC Analysis:
-
Set up the HPLC system with a column and mobile phase conditions suitable for morpholino analysis.
-
Inject the time-point samples, including the time-zero sample as a reference for the intact morpholino.
-
Monitor the elution profile using a UV detector at an appropriate wavelength (typically 260 nm).
-
-
Data Analysis:
-
Identify the peak corresponding to the full-length, intact morpholino in the time-zero chromatogram.
-
For each subsequent time point, integrate the area of the intact morpholino peak.
-
Calculate the percentage of intact morpholino remaining at each time point relative to the time-zero sample.
-
Plot the percentage of intact morpholino versus time for each pH condition to determine the degradation kinetics.
-
Visualizations
References
Technical Support Center: Enhancing Oral Bioavailability of Pyrimidine-Based Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the oral bioavailability of pyrimidine-based inhibitors.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Poor Aqueous Solubility
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Symptom: Your pyrimidine-based inhibitor shows immediate precipitation when added to an aqueous buffer.
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Possible Cause: The compound has very low intrinsic solubility.[1]
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Troubleshooting Steps:
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Increase the amount of co-solvent (e.g., DMSO) in your stock solution, but remain mindful of its potential effects on downstream assays.[1]
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Consider using a different buffer system or adding solubilizing excipients.[1]
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If the problem persists, this is a strong indication that formulation strategies will be necessary for in vivo studies.[1]
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Symptom: You are observing inconsistent solubility results between experiments.
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Possible Cause: There are issues with the solid form of the compound (e.g., different crystalline forms, presence of amorphous content).[1]
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Troubleshooting Steps:
Issue 2: Low Permeability and/or High Efflux in Caco-2 Assay
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Symptom: Low apparent permeability (Papp) in the apical to basolateral (A-B) direction.
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Possible Cause: The compound has inherently poor membrane permeability.[1]
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Troubleshooting Steps:
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Analyze the physicochemical properties of the compound (e.g., high molecular weight, high Polar Surface Area (PSA)).
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Consider chemical modifications to improve lipophilicity or reduce the number of hydrogen bond donors.[1]
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Symptom: High efflux ratio (Papp B-A / Papp A-B > 2).
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Possible Cause: The compound is a substrate for an efflux transporter (e.g., P-glycoprotein (P-gp)).[1][2]
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Troubleshooting Steps:
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Symptom: Low mass balance/recovery.
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Possible Causes:
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Troubleshooting Steps:
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Use low-binding plates.[1]
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Conduct a stability test of the compound in the assay buffer.
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Analyze for metabolites in the cell lysate and supernatant.
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Issue 3: High First-Pass Metabolism
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Symptom: Your pyrimidine-based inhibitor shows good permeability but low oral bioavailability in vivo.
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Possible Cause: The compound is undergoing extensive first-pass metabolism in the gut wall or liver.[3][4]
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Troubleshooting Steps:
Frequently Asked Questions (FAQs)
Q1: What are the primary factors limiting the oral bioavailability of pyrimidine-based inhibitors?
A1: The main challenges are typically poor aqueous solubility, low intestinal permeability, extensive first-pass metabolism, and efflux by transporters like P-glycoprotein.[1][7][8] The pyrimidine scaffold, being a nitrogen-containing heterocycle, can present a unique set of physicochemical properties that influence these factors.[9]
Q2: What are some common strategies to improve the solubility of pyrimidine-based inhibitors?
A2: Several formulation and chemical strategies can be employed:
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Formulation Strategies:
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Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubility and absorption.[1][10]
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Nanosuspensions: Reducing the drug's particle size to the nanometer range increases the surface area available for dissolution.[1][11]
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Complexation with Cyclodextrins: Encapsulating the drug molecule within a cyclodextrin can enhance its aqueous solubility.[1][10]
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Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix can prevent crystallization and improve solubility.[10][12]
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Chemical Strategies:
Q3: How can the permeability of a pyrimidine-based inhibitor be improved?
A3: Permeability can be enhanced through medicinal chemistry approaches:
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Modulating Physicochemical Properties: Fine-tuning properties like lipophilicity (LogP), polar surface area (PSA), and the number of hydrogen bond donors/acceptors can influence permeability.[1]
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Prodrugs: A promoiety can be designed to increase the lipophilicity of the parent drug, thereby improving its ability to cross the intestinal membrane.[1]
Q4: What is a prodrug strategy and how can it be applied to pyrimidine-based inhibitors?
A4: A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body.[1] This approach can be used to overcome issues with solubility, permeability, and first-pass metabolism. For pyrimidine-based inhibitors, which often contain nitrogen atoms, polar functional groups like carbamates, carboxamides, and sulfamides can be added to create prodrugs with improved permeability.[14][15]
Data Presentation
Table 1: Pharmacokinetic Parameters of a Pyrimidine-Based Aurora Kinase Inhibitor and its Prodrugs. [14][15]
| Compound | Dose (mg/kg, oral) | Cmax (ng/mL) | Tmax (h) | AUC (ng/mL·h) | Oral Bioavailability (F%) |
| 13 (Parent Drug) | 30 | 163 ± 101 | 1.0 ± 0.0 | 549 ± 129 | 7.4 |
| 22 (N-carboxylate prodrug) | 30 | 1182 ± 103 | 2.0 ± 0.0 | 4048 ± 291 | 54.5 |
| 25 (N-acyl prodrug) | 30 | 1433 ± 275 | 1.3 ± 0.6 | 4401 ± 125 | 62.3 |
Table 2: Pharmacokinetic Parameters of Pyrazolo-Pyridone Inhibitors. [5][6]
| Compound | Dose (mg/kg, oral) | Cmax (µM) | AUC (h·µM) | Oral Bioavailability (F%) |
| 2 | 50 | 0.36 | 2.9 | 15 |
| 4 | 50 | 1.15 | 23.8 | 36 |
| 40 | 50 | 6.0 | 72.9 | 92 |
Experimental Protocols
1. Caco-2 Permeability Assay
This assay is widely used to predict the oral absorption of drug candidates.[16][17] It uses the human colon adenocarcinoma cell line, Caco-2, which differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier.[2][18]
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Cell Culture:
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Maintain Caco-2 cells in flasks with appropriate culture medium.
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Seed the cells onto semipermeable supports in multi-well plates.
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Allow the cells to grow and differentiate for 18-22 days to form a confluent monolayer.[2]
-
-
Assay Procedure:
-
Verify the integrity of the Caco-2 monolayers by measuring the transepithelial electrical resistance (TEER).[17]
-
Add the test compound to the apical (A) side of the cell monolayer.
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At predetermined time points, collect samples from the basolateral (B) receiver compartment.
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To assess efflux, also perform the experiment in the B to A direction.[2]
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Analyze the concentration of the compound in the collected samples using LC-MS/MS.[17]
-
-
Data Analysis:
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Calculate the apparent permeability coefficient (Papp) for both A to B and B to A directions.
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The efflux ratio is calculated as Papp (B-A) / Papp (A-B). An efflux ratio greater than 2 suggests that the compound is a substrate for an efflux transporter.[2]
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2. In Vivo Pharmacokinetic (PK) Study in Rats
This study is essential to determine the oral bioavailability of a drug candidate in a living organism.[19]
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Animal Model: Use male Sprague Dawley rats (or another appropriate rodent model).[20][21]
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Drug Administration:
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Administer the compound to one group of rats via intravenous (IV) injection to determine clearance and volume of distribution.
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Administer the compound to another group of rats via oral gavage.[20]
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-
Blood Sampling:
-
Collect blood samples from the tail vein at various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours) after drug administration.[20]
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Process the blood samples to obtain plasma.
-
-
Sample Analysis:
-
Analyze the plasma samples using a validated LC-MS/MS method to determine the concentration of the drug at each time point.
-
-
Data Analysis:
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Calculate pharmacokinetic parameters such as Cmax, Tmax, and Area Under the Curve (AUC) for both IV and oral administration routes.
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Oral bioavailability (F%) is calculated as: (AUCoral / AUCIV) x (DoseIV / Doseoral) x 100.
-
Visualizations
Caption: Troubleshooting workflow for poor oral bioavailability.
Caption: Strategies for enhancing oral bioavailability.
References
- 1. benchchem.com [benchchem.com]
- 2. Caco-2 Permeability | Evotec [evotec.com]
- 3. Boosting the oral bioavailability of anticancer drugs through intentional drug-drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 8. journaljamps.com [journaljamps.com]
- 9. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]
- 10. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 11. sphinxsai.com [sphinxsai.com]
- 12. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Prodrugs of Pyrazolo[3,4-d]pyrimidines: From Library Synthesis to Evaluation as Potential Anticancer Agents in an Orthotopic Glioblastoma Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 17. enamine.net [enamine.net]
- 18. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 19. In Vivo Pharmacokinetic studies – Rodent and Non Rodent – Vimta Labs [vimta.com]
- 20. bio-protocol.org [bio-protocol.org]
- 21. bio-protocol.org [bio-protocol.org]
Technical Support Center: Purification of 2,6-Dimorpholin-4-ylpyrimidine-4-carboxylic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 2,6-Dimorpholin-4-ylpyrimidine-4-carboxylic acid.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions.
Issue 1: Low Recovery After Recrystallization
Question: My yield of this compound is significantly low after recrystallization. What are the potential causes and how can I improve the recovery?
Answer: Low recovery during recrystallization is a common issue that can stem from several factors. A systematic approach to troubleshooting can help identify the root cause.
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Cause 1: Inappropriate Solvent Choice. The solubility of the compound in the chosen solvent may be too high at room temperature, leading to a significant amount of product remaining in the mother liquor. Conversely, the compound may not be sufficiently soluble in the hot solvent, leading to premature precipitation and loss of material during hot filtration.
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Solution: Screen a variety of solvents with different polarities. Ideal solvents for recrystallization should dissolve the compound well at elevated temperatures but poorly at room temperature. For carboxylic acids, polar solvents like ethanol, methanol, or mixtures with water are often good starting points.[1] For pyrimidine derivatives, solvents like ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) have been used.[2]
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Cause 2: Using an Excessive Amount of Solvent. Adding too much solvent will keep the compound dissolved even at low temperatures, drastically reducing the yield.
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Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product. Add the solvent in small portions to the heated mixture until a clear solution is achieved.
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Cause 3: Premature Crystallization. If the solution cools too quickly during hot filtration to remove insoluble impurities, the product can crystallize in the filter funnel.
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Solution: Ensure the filtration apparatus (funnel and receiving flask) is pre-heated. Perform the hot filtration as quickly as possible. If crystals do form in the funnel, they can be redissolved by washing with a small amount of hot solvent.
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Cause 4: Incomplete Crystallization. The crystallization process may not have been allowed to proceed to completion.
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Solution: After the solution has cooled to room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
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Issue 2: Oiling Out Instead of Crystal Formation
Question: During recrystallization, my compound separates as an oil instead of forming solid crystals. How can I resolve this?
Answer: "Oiling out" occurs when the compound's solubility limit is exceeded at a temperature above its melting point in the chosen solvent, or when the solution is supersaturated to a high degree.
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Cause 1: High Concentration of Impurities. Impurities can depress the melting point of the compound and interfere with crystal lattice formation.
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Solution: If the crude material is highly impure, consider a preliminary purification step, such as a simple column chromatography, before attempting recrystallization.
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Cause 2: Solution Cooled Too Rapidly. Rapid cooling can lead to the formation of a supersaturated solution that oils out before crystallization can occur.
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Solution: Allow the solution to cool slowly to room temperature on a benchtop, insulated with a beaker or glass wool. Avoid placing the hot flask directly into an ice bath.
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-
Cause 3: Inappropriate Solvent. The chosen solvent may be too "good" at dissolving the compound.
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Solution: Try a solvent in which the compound has lower solubility. Alternatively, use a co-solvent system. Dissolve the compound in a good solvent and then slowly add a poor solvent (in which the compound is insoluble) at an elevated temperature until the solution becomes slightly turbid. Then, add a small amount of the good solvent to clarify the solution and allow it to cool slowly.
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Issue 3: Persistent Impurities After Purification
Question: After purification by recrystallization or column chromatography, I still observe significant impurities in my this compound. What are the next steps?
Answer: The presence of persistent impurities suggests that they have similar physicochemical properties to the target compound.
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Cause 1: Co-eluting Impurities in Column Chromatography. If impurities have a similar polarity to the product, they may co-elute during column chromatography.
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Solution: Optimize the mobile phase. A shallower gradient or an isocratic elution with a solvent system that provides better separation on a TLC plate can improve resolution. Consider using a different stationary phase, such as alumina, or a different chromatography technique like preparative HPLC. For polar, ionizable compounds like carboxylic acids, reverse-phase HPLC with a C18 column is often effective.[3][4]
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Cause 2: Impurities with Similar Solubility Profiles. If impurities have similar solubility to the product in a given solvent, recrystallization will be ineffective.
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Solution: Attempt recrystallization from a different solvent system with different polarity characteristics. If this fails, preparative HPLC is a powerful technique for separating compounds with very similar properties.[5]
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Cause 3: Formation of Salts. The carboxylic acid moiety can form salts with basic impurities or residues, altering its chromatographic behavior and solubility.
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Solution: Adding a small amount of a volatile acid, such as formic acid or acetic acid, to the mobile phase during chromatography can help to suppress ionization and improve peak shape for carboxylic acids.[3]
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Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in the synthesis of this compound?
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Starting materials: Unreacted 2,6-dichloropyrimidine-4-carboxylic acid or its ester.
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Mono-substituted intermediate: 2-chloro-6-morpholin-4-ylpyrimidine-4-carboxylic acid.
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Byproducts from side reactions: Hydrolysis of the chloro-substituents to hydroxyl groups under certain conditions.
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Solvent-related impurities: Residual high-boiling solvents like DMF or DMSO if used in the reaction.[6]
Q2: What is a good starting point for developing a column chromatography method for this compound?
A2: Given the presence of two basic morpholine groups and an acidic carboxylic acid group, the compound is polar. For silica gel chromatography, a polar mobile phase will be required. A good starting point would be a gradient of methanol in dichloromethane (DCM) or ethyl acetate. However, the basicity of the morpholine nitrogen atoms can lead to strong interactions with the acidic silica gel, resulting in peak tailing and poor recovery. To mitigate this, a small amount of a basic modifier like triethylamine (0.1-1%) can be added to the eluent. Alternatively, using a less acidic stationary phase like neutral alumina could be beneficial.
Q3: Can I use preparative HPLC for the final purification step?
A3: Yes, preparative HPLC is an excellent method for obtaining high-purity this compound, especially for removing closely related impurities.[4][5] A reverse-phase C18 column is a good choice. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile or methanol. To ensure the carboxylic acid is in its neutral form and to improve peak shape, a modifier such as 0.1% formic acid or trifluoroacetic acid (TFA) should be added to the mobile phase.
Q4: What is the expected solubility of this compound?
A4: While specific solubility data for this compound is not widely published, we can make some estimations based on its structure and data from similar compounds. The presence of the carboxylic acid and two morpholine groups suggests some solubility in polar protic solvents. For a related compound, pyrimidine-4-carboxylic acid, the solubility in DMSO is approximately 20 mg/mL, in DMF 2 mg/mL, and in ethanol 0.25 mg/mL.[2] The addition of the two morpholino groups would likely increase its solubility in organic solvents compared to the parent pyrimidine carboxylic acid. It is expected to have good solubility in DMSO and DMF, and moderate to low solubility in alcohols and water.
Data Presentation
Table 1: Solubility of Related Pyrimidine Carboxylic Acids in Various Solvents
| Compound | Solvent | Solubility | Reference |
| Pyrimidine-4-carboxylic acid | DMSO | ~20 mg/mL | [2] |
| Pyrimidine-4-carboxylic acid | DMF | ~2 mg/mL | [2] |
| Pyrimidine-4-carboxylic acid | Ethanol | ~0.25 mg/mL | [2] |
| Pyrimidine-4-carboxylic acid | PBS (pH 7.2) | ~1 mg/mL | [2] |
| 2,6-Dimethoxypyrimidine-4-carboxylic acid | Aqueous (pH 7.4) | >27.6 µg/mL | [7] |
Table 2: Common Solvent Systems for Recrystallization of Carboxylic Acids and Pyrimidine Derivatives
| Solvent System | Compound Class | Comments | Reference |
| Ethanol/Water | Carboxylic Acids | Good for compounds with moderate polarity. | [1] |
| Benzene/Petroleum Ether | Aromatic Carboxylic Acids | A non-polar/polar aprotic mixture. | [1] |
| Ethanol | Pyrimidine Derivatives | A general-purpose polar protic solvent. | [8] |
| n-Hexane/Acetone | General Organics | Good for compounds with a range of polarities. | [8] |
| n-Hexane/Ethyl Acetate | General Organics | A common mixture for moderately polar compounds. | [8] |
Experimental Protocols
Protocol 1: General Procedure for Recrystallization
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Solvent Selection: Choose a suitable solvent or solvent pair by testing the solubility of a small amount of the crude product in various solvents at room and elevated temperatures.
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected hot solvent and heat the mixture with stirring until the solid is completely dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
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Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.
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Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: General Procedure for Preparative HPLC
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Analytical Method Development: Develop a separation method on an analytical HPLC system, typically with a C18 column. Screen different mobile phase compositions (e.g., water/acetonitrile or water/methanol gradients) containing an acidic modifier (e.g., 0.1% formic acid or 0.1% TFA) to achieve good separation of the target compound from its impurities.
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Sample Preparation: Dissolve the crude or partially purified this compound in the mobile phase or a suitable solvent like DMSO. Filter the sample solution through a 0.45 µm filter before injection.
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Preparative Run: Scale up the analytical method to a preparative HPLC system with a larger C18 column. Inject the sample solution and run the gradient.
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Fraction Collection: Collect the fractions corresponding to the peak of the desired product.
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Purity Analysis: Analyze the collected fractions using the analytical HPLC method to confirm their purity.
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Solvent Removal: Combine the pure fractions and remove the solvent, typically by lyophilization (freeze-drying) or rotary evaporation, to obtain the final purified product.
Mandatory Visualizations
Caption: PI3K/Akt/mTOR signaling pathway with the potential inhibitory action of the compound.
Caption: A general workflow for the purification and analysis of the target compound.
Caption: A logical troubleshooting guide for common purification challenges.
References
- 1. reddit.com [reddit.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. warwick.ac.uk [warwick.ac.uk]
- 5. lcms.cz [lcms.cz]
- 6. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2,6-Dimethoxypyrimidine-4-carboxylic acid | C7H8N2O4 | CID 2736210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Reagents & Solvents [chem.rochester.edu]
Preventing degradation of 2,6-Dimorpholin-4-ylpyrimidine-4-carboxylic acid in storage
Technical Support Center: 2,6-Dimorpholin-4-ylpyrimidine-4-carboxylic acid
Disclaimer: Specific stability data for this compound is not extensively available in the public domain. This guide provides a framework for storage and troubleshooting based on the general chemical properties of its functional groups (pyrimidine, morpholine, carboxylic acid) and established best practices for small molecule handling.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid powder of this compound?
A1: For optimal long-term stability, the solid compound should be stored in a tightly sealed container in a cool, dry, and dark environment. Storing at -20°C is recommended for long-term preservation (up to several years).[1][2][3] For short-term storage, 2-8°C is acceptable.[1] Ensure the container is well-sealed to protect it from moisture.[4][5]
Q2: What is the best way to prepare and store stock solutions?
A2: We recommend preparing a concentrated stock solution in a high-purity, anhydrous solvent such as dimethyl sulfoxide (DMSO). Once prepared, the stock solution should be divided into smaller, single-use aliquots to minimize freeze-thaw cycles.[2] Store these aliquots in tightly sealed vials at -20°C or -80°C.[2] For aqueous solutions, be aware that carboxylic acids can be sensitive to pH, and hydrolysis may be a risk over time.[6]
Q3: What are the potential physical signs of compound degradation?
A3: Visual signs of degradation can include a change in the color or appearance of the solid powder, the formation of a precipitate in a previously clear solution, or a failure of the compound to dissolve completely in a solvent in which it was previously soluble.
Q4: My compound is difficult to dissolve after being stored in the freezer. Is it degraded?
A4: Not necessarily. Precipitation upon thawing is a common issue and often indicates that the compound's solubility limit was exceeded at the storage temperature, rather than chemical degradation.[6] Before use, allow the vial to warm to room temperature slowly and vortex thoroughly to ensure the compound has completely redissolved.[6] If solubility issues persist, gentle warming or sonication may help.[1]
Q5: The color of my stock solution has changed over time. What does this indicate?
A5: A color change (e.g., turning yellow or brown) can be an indicator of chemical degradation, such as oxidation.[1] It is advisable to protect solutions from excessive exposure to light and air to minimize this risk.[1][6] If you observe a color change, we recommend performing a quality control check, such as HPLC analysis, before using the compound in an experiment.
Troubleshooting Guides
This section addresses specific problems you might encounter during your experiments.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent experimental results or loss of biological activity. | 1. Compound degradation in stock or working solutions.2. Repeated freeze-thaw cycles of the stock solution.3. Adsorption of the compound to plastic labware. | 1. Prepare fresh working solutions from a new aliquot of the stock solution for each experiment.[6]2. Perform an analytical check (e.g., HPLC/LC-MS) to confirm the purity and integrity of the compound.3. Use low-adhesion microplates or glassware where possible. |
| Precipitate observed in stock solution upon thawing. | 1. The compound's solubility limit was exceeded at the storage temperature.2. The solvent is not ideal for freeze-thaw cycles. | 1. Warm the solution to room temperature and vortex vigorously to redissolve the compound completely before use.[6]2. Consider preparing a more dilute stock solution or using an alternative solvent if the issue persists. |
| Appearance of new peaks in HPLC or LC-MS analysis. | 1. Chemical degradation of the compound due to hydrolysis, oxidation, or decarboxylation. | 1. Attempt to identify the degradation products to understand the degradation pathway.[7][8][9]2. Based on the likely mechanism, implement mitigation strategies (e.g., protect from light, adjust solution pH, store under an inert gas like argon).[6] |
Storage Condition Summary
| Form | Temperature | Duration | Key Considerations |
| Solid Powder | -20°C | Long-term (Years) | Store in a tightly sealed, light-proof container in a desiccator.[1][5] |
| 4°C | Short-term (Months) | Keep dry and protected from light.[2] | |
| Stock Solution (e.g., in DMSO) | -80°C | Long-term (≥6 months) | Aliquot into single-use vials to avoid freeze-thaw cycles.[2] |
| -20°C | Short-term (≤1 month) | Minimize headspace in vials and ensure they are tightly sealed.[2] |
Experimental Protocols
Protocol 1: Preliminary Stability Assessment (Visual and Solubility)
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Visual Inspection:
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Carefully observe the physical state of the solid compound. Note its color, crystallinity, and texture. Compare a stored sample to a new or reference sample if available.
-
For solutions, check for clarity, color, and the presence of any precipitate or particulate matter.
-
-
Solubility Test:
-
Prepare a solution at a known concentration (e.g., 10 mM in DMSO) from the stored compound.
-
Vortex the solution for 1-2 minutes.
-
Visually inspect for complete dissolution. If not fully dissolved, gentle warming (to 37°C) or brief sonication may be applied.
-
Compare the solubility with that of a freshly opened sample or the information provided in the product datasheet. Persistent insolubility may suggest degradation.
-
Protocol 2: Purity and Stability Analysis by HPLC
This protocol provides a general method for assessing the purity of this compound and detecting potential degradation products.
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water or DMSO).
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions (Example Method):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
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Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm (or scan for optimal wavelength).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Analyze the chromatogram for the main peak corresponding to the parent compound.
-
Calculate the purity by dividing the area of the main peak by the total area of all peaks.
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Compare the chromatogram to a reference standard or a sample from a freshly opened vial. The appearance of new peaks or a decrease in the relative area of the main peak over time indicates degradation.[10]
-
Visualizations
Caption: Potential chemical degradation pathways for the title compound.
Caption: Decision tree for troubleshooting suspected compound degradation.
Caption: Step-by-step workflow for assessing compound stability via HPLC.
References
- 1. benchchem.com [benchchem.com]
- 2. captivatebio.com [captivatebio.com]
- 3. researchgate.net [researchgate.net]
- 4. Specification for storage and transport of carboxylic acids-Chemwin [en.888chem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. biorxiv.org [biorxiv.org]
- 8. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of Drug Degradation Products in Pharmaceutical Formulations by Liquid Chromatography-Mass Spectrometry (LC-MS) - STEMart [ste-mart.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Addressing Off-Target Effects of Dimorpholinylpyrimidine Compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying, understanding, and mitigating the off-target effects of dimorpholinylpyrimidine compounds. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern with dimorpholinylpyrimidine compounds?
A1: Off-target effects are unintended interactions of a drug or compound with proteins other than its intended target.[1][2] For dimorpholinylpyrimidine compounds, which are often developed as kinase inhibitors, these off-target interactions can lead to misinterpretation of experimental results, cellular toxicity, and potential side effects in clinical applications.[1][3] Understanding and controlling for these effects is crucial for accurate data interpretation and the development of safe and effective therapeutics.
Q2: I'm observing a phenotype in my cell-based assay. How can I be sure it's due to the intended on-target effect of my dimorpholinylpyrimidine compound?
A2: To confirm that the observed phenotype is a result of on-target activity, a multi-pronged validation approach is recommended:
-
Use a structurally unrelated inhibitor: Corroborate your findings with a different inhibitor that targets the same protein but has a distinct chemical structure. If both compounds produce the same phenotype, it is more likely to be an on-target effect.[1]
-
Genetic validation: Employ techniques like CRISPR-Cas9 or siRNA to knock down or knock out the intended target protein. The resulting phenotype should mimic the effect of your compound.[2]
-
Rescue experiments: If feasible, try to "rescue" the inhibitor's effect by overexpressing a version of the target protein that is resistant to the compound.
-
Use a negative control: A close chemical analog of your compound that is inactive against the intended target can help differentiate on-target from off-target effects. If the phenotype is absent when using the negative control, it is more likely to be an on-target effect.[2]
Q3: My dimorpholinylpyrimidine compound shows high potency in a biochemical assay but weak or no activity in my cellular experiments. What could be the issue?
A3: This discrepancy can arise from several factors:
-
Poor cell permeability: The compound may not be effectively entering the cells.
-
Rapid metabolism: The compound could be quickly metabolized and inactivated by the cells.
-
Efflux pumps: The compound might be actively transported out of the cells by efflux pumps.
To troubleshoot this, you can assess cell permeability and compound stability in your specific cell model.[1]
Q4: I'm seeing inconsistent results with my compound across different cell lines. Why is this happening?
A4: Cell-line specific expression of off-target proteins can lead to variable responses. It is important to characterize the expression levels of both the intended target and any known major off-targets in the cell lines you are using.[1] Choosing cell lines with high expression of the on-target and low or no expression of problematic off-targets can help mitigate this issue.[1]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Unexpected cellular toxicity | The compound may have significant off-target effects on essential cellular proteins. | Perform a broad kinase selectivity screen to identify potential off-target kinases.[4] Test inhibitors with different chemical scaffolds targeting the same protein to see if the cytotoxicity persists.[2] Ensure the compound is soluble in the cell culture media and use a vehicle control to rule out solvent-induced toxicity.[2] |
| Activation of a compensatory signaling pathway | Inhibition of the primary target may lead to the upregulation of a parallel or downstream pathway, masking the intended effect. For example, inhibition of mTORC1 can sometimes lead to feedback activation of Akt.[5] | Use a combination of inhibitors to block both the primary and the compensatory pathway. For instance, combining an ATM inhibitor like KU-55933 with an mTOR inhibitor can be more effective.[5] Monitor the activity of key nodes in related signaling pathways by Western blotting. |
| Difficulty in confirming target engagement in cells | The compound may not be reaching its intended target within the cellular environment at a sufficient concentration. | Perform a Cellular Thermal Shift Assay (CETSA) to verify that the compound is binding to its target inside the cell.[2] |
Quantitative Data on Select Dimorpholinylpyrimidine-Related Compounds
The following tables summarize the on-target and off-target activities of two well-characterized kinase inhibitors that share structural similarities with the dimorpholinylpyrimidine class.
Table 1: Kinase Selectivity of KU-55933
| Target | IC50 (nM) | Reference |
| ATM (on-target) | 12.9 | [6] |
| DNA-PK | 2,500 | [6] |
| mTOR | 9,300 | [6] |
| PI3K | 16,600 | [6] |
Table 2: Kinase Selectivity of AZD8055
| Target | IC50 (nM) | Reference |
| mTOR (on-target) | 0.8 | [7][8] |
| PI3K isoforms | >1,000-fold selectivity | [8] |
| Panel of 260 other kinases | No significant activity up to 10 µM | [8] |
Key Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
Objective: To determine the selectivity of a dimorpholinylpyrimidine compound against a broad panel of protein kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Serially dilute the compound to create a range of concentrations for determining the half-maximal inhibitory concentration (IC50).
-
Assay Plate Preparation: In a multi-well plate, add the recombinant kinase, a suitable substrate, and ATP.
-
Inhibitor Addition: Add the diluted inhibitor or a vehicle control (e.g., DMSO) to the wells.
-
Kinase Reaction: Incubate the plate at the optimal temperature for the kinase to allow the phosphorylation reaction to proceed.
-
Detection: Stop the reaction and quantify the amount of substrate phosphorylation. This can be done using various methods, such as radiometric assays or fluorescence-based assays.[4]
-
Data Analysis: Plot the percentage of kinase inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the engagement of a dimorpholinylpyrimidine compound with its target protein within a cellular environment.[2]
Methodology:
-
Cell Treatment: Treat intact cells with the test compound or a vehicle control for a specific duration.[2]
-
Heating: Lyse the cells and heat the lysates to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).[2] Ligand-bound proteins are generally more resistant to thermal denaturation.
-
Protein Separation: Separate the soluble protein fraction from the precipitated (denatured) protein by centrifugation.[2]
-
Protein Detection: Analyze the amount of the target protein remaining in the soluble fraction using methods like Western blotting or ELISA.[2]
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Signaling Pathway Diagrams
The following diagrams illustrate key signaling pathways often modulated by dimorpholinylpyrimidine compounds and their potential off-targets.
Caption: The PI3K/Akt/mTOR signaling pathway, a frequent target of dimorpholinylpyrimidine compounds.
Caption: The ATM-mediated DNA Damage Response (DDR) pathway.
Caption: A logical workflow for validating on-target effects.
References
- 1. 3-deazaneplanocin.com [3-deazaneplanocin.com]
- 2. 3-deazaneplanocin.com [3-deazaneplanocin.com]
- 3. Biomarker Development for the Clinical Activity of the mTOR Inhibitor Everolimus (RAD001): Processes, Limitations, and Further Proposals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The ATM inhibitor KU-55933 suppresses cell proliferation and induces apoptosis by blocking Akt in cancer cells with overactivated Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. AZD8055 [openinnovation.astrazeneca.com]
- 8. AZD8055 is a potent, selective, and orally bioavailable ATP-competitive mammalian target of rapamycin kinase inhibitor with in vitro and in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 2,6-Dimorpholin-4-ylpyrimidine-4-carboxylic Acid
Welcome to the technical support center for the synthesis of 2,6-Dimorpholin-4-ylpyrimidine-4-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the scale-up of this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound on a larger scale?
A1: The most prevalent and scalable method involves a two-step process. The first step is a double nucleophilic aromatic substitution (SNAr) reaction on a 2,6-dihalopyrimidine-4-carboxylate ester with morpholine. This is typically followed by the hydrolysis of the resulting ester to yield the final carboxylic acid product.
Q2: Which starting material is preferred for the SNAr reaction: 2,6-dichloropyrimidine-4-carboxylic acid or its ethyl ester?
A2: For scalability, starting with the ethyl or methyl ester of 2,6-dichloropyrimidine-4-carboxylic acid is generally recommended. The ester group is less reactive than the carboxylic acid under the basic conditions of the SNAr reaction, which helps to prevent unwanted side reactions and improves the overall yield and purity of the intermediate.
Q3: What are the critical parameters to control during the nucleophilic aromatic substitution step?
A3: Temperature, reaction time, and the stoichiometry of the reactants are crucial. The reaction is typically exothermic, so controlled addition of morpholine and efficient heat management are essential to prevent runaway reactions and the formation of impurities. Monitoring the reaction progress by a suitable analytical method like HPLC or TLC is vital to determine the optimal reaction time.
Q4: How can I minimize the formation of mono-substituted impurities?
A4: Using a slight excess of morpholine (e.g., 2.2-2.5 equivalents) and ensuring adequate reaction time and temperature can drive the reaction to completion and minimize the presence of the mono-substituted intermediate (2-chloro-6-morpholinopyrimidine-4-carboxylate).
Q5: What is the best work-up procedure for the hydrolysis step on a large scale?
A5: After the hydrolysis is complete, the reaction mixture is typically cooled and the pH is carefully adjusted to the isoelectric point of the carboxylic acid (usually around pH 3-4) to precipitate the product. The solid product can then be isolated by filtration, washed with water to remove inorganic salts, and then with a non-polar solvent like hexane to remove organic impurities before drying.
Troubleshooting Guides
Problem 1: Low Yield in the Nucleophilic Aromatic Substitution (SNAr) Step
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Increase the reaction temperature in increments of 5-10 °C. - Extend the reaction time and monitor progress using HPLC or TLC. - Ensure efficient stirring to maintain a homogeneous reaction mixture. |
| Sub-optimal Base | - While morpholine can act as both the nucleophile and the base, the addition of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can facilitate the reaction by scavenging the generated HCl. |
| Moisture in Reagents/Solvents | - Ensure all reagents and solvents are anhydrous, as water can react with the starting material and reduce the yield. |
| Degradation of Starting Material | - Avoid excessively high temperatures, which can lead to decomposition. Perform a thermal stability study of the starting material if necessary. |
Problem 2: Incomplete Hydrolysis of the Ester Intermediate
| Possible Cause | Suggested Solution |
| Insufficient Base or Acid | - Ensure at least a stoichiometric amount of base (e.g., NaOH, KOH) or acid (e.g., HCl) is used for the hydrolysis. For base-catalyzed hydrolysis, using a slight excess (1.1-1.2 equivalents) is common. |
| Low Reaction Temperature | - Increase the reaction temperature. Refluxing is often required for complete hydrolysis. |
| Phase Transfer Issues | - If the ester has low solubility in the aqueous phase, consider adding a co-solvent like ethanol or THF to improve miscibility. |
| Precipitation of Product | - As the carboxylic acid is formed, it may precipitate as its salt, potentially slowing down the reaction. Ensure adequate stirring to maintain a slurry. |
Problem 3: Difficulty in Product Purification
| Possible Cause | Suggested Solution |
| Presence of Colored Impurities | - Treat the crude product solution with activated carbon before crystallization to remove colored byproducts. |
| Co-precipitation of Impurities | - Optimize the crystallization solvent system. A mixed solvent system may be required to achieve high purity. - Consider a slurry wash of the crude product with a suitable solvent to remove more soluble impurities before recrystallization. |
| Residual Morpholine | - During work-up, wash the isolated product thoroughly with water. An acidic wash of the organic solution (if applicable) can also remove residual morpholine. |
| Fine Particles Clogging Filters | - Use a filter aid such as Celite® during filtration. - Optimize the cooling rate during crystallization to obtain larger crystals. |
Data Presentation
Table 1: Representative Reaction Conditions for SNAr Step
| Parameter | Condition A | Condition B | Condition C |
| Starting Material | Ethyl 2,6-dichloropyrimidine-4-carboxylate | Methyl 2,6-dichloropyrimidine-4-carboxylate | Ethyl 2,6-dichloropyrimidine-4-carboxylate |
| Morpholine (Equivalents) | 2.2 | 2.5 | 2.3 |
| Solvent | Ethanol | Isopropanol | N-Methyl-2-pyrrolidone (NMP) |
| Temperature (°C) | 70-80 | 80-90 | 90-100 |
| Reaction Time (h) | 8-12 | 6-10 | 4-8 |
| Typical Yield (%) | 85-92 | 88-95 | 90-97 |
Table 2: Representative Conditions for Hydrolysis Step
| Parameter | Condition X | Condition Y |
| Starting Material | Ethyl 2,6-dimorpholinopyrimidine-4-carboxylate | Ethyl 2,6-dimorpholinopyrimidine-4-carboxylate |
| Reagent | 2M Aqueous NaOH | 6M Aqueous HCl |
| Solvent | Ethanol/Water (1:1) | Water |
| Temperature (°C) | 80-90 | 100 |
| Reaction Time (h) | 4-6 | 6-8 |
| Typical Yield (%) | 90-96 | 88-94 |
Experimental Protocols
Protocol 1: Scale-up Synthesis of Ethyl 2,6-Dimorpholinopyrimidine-4-carboxylate
-
Reactor Setup: Charge a suitable jacketed glass reactor with ethyl 2,6-dichloropyrimidine-4-carboxylate (1.0 eq) and ethanol (5-10 volumes).
-
Reagent Addition: Begin stirring and add morpholine (2.3 eq) dropwise to the reactor, maintaining the internal temperature below 30 °C using a chiller.
-
Reaction: After the addition is complete, heat the reaction mixture to 75-80 °C and maintain for 8-12 hours.
-
Monitoring: Monitor the reaction progress by HPLC until the starting material is less than 1% of the total peak area.
-
Work-up: Cool the reaction mixture to room temperature. The product may begin to crystallize. Add water (5 volumes) to precipitate the product completely.
-
Isolation: Filter the solid product and wash the cake with a mixture of ethanol and water (1:1), followed by a wash with cold water.
-
Drying: Dry the product under vacuum at 50-60 °C until a constant weight is achieved.
Protocol 2: Scale-up Hydrolysis to this compound
-
Reactor Setup: Charge the reactor with the ethyl 2,6-dimorpholinopyrimidine-4-carboxylate (1.0 eq) from the previous step and a 1:1 mixture of ethanol and water (10 volumes).
-
Reagent Addition: Add a 2M aqueous solution of sodium hydroxide (1.2 eq) to the slurry.
-
Reaction: Heat the mixture to 85-90 °C and maintain for 4-6 hours.
-
Monitoring: Monitor the hydrolysis by HPLC until the ester starting material is no longer detected.
-
Work-up: Cool the reaction mixture to 20-25 °C. Carefully add 6M hydrochloric acid to adjust the pH to 3-4, at which point the product will precipitate.
-
Isolation: Filter the solid product and wash the filter cake thoroughly with deionized water until the washings are neutral.
-
Drying: Dry the final product under vacuum at 60-70 °C to a constant weight.
Mandatory Visualization
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low product yield.
Validation & Comparative
A Comparative Guide to PI3K Inhibitors: Spotlight on 2,6-Dimorpholinopyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. This guide provides a comparative analysis of a promising class of PI3K inhibitors, the 2,6-dimorpholinopyrimidine derivatives, against other well-established PI3K inhibitors. Due to the limited publicly available data on the specific molecule "2,6-Dimorpholin-4-ylpyrimidine-4-carboxylic acid," this guide will focus on the closely related and well-characterized 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives, providing a valuable reference for understanding the potential of this chemical scaffold.
The PI3K Signaling Pathway: A Brief Overview
The PI3K pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), leading to the recruitment and activation of PI3K. Activated PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3), a key second messenger. PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt, in turn, phosphorylates a multitude of substrates, including mTOR, leading to the regulation of various cellular processes. The pathway is negatively regulated by the phosphatase and tensin homolog (PTEN), which dephosphorylates PIP3.
A Comparative Analysis of 2,6-Dimorpholin-4-ylpyrimidine-4-carboxylic acid and Established mTOR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the putative mTOR inhibitor, 2,6-Dimorpholin-4-ylpyrimidine-4-carboxylic acid, and well-established mTOR inhibitors: Rapamycin (Sirolimus), Everolimus, and Torin 1. Due to the limited publicly available data on the specific efficacy of this compound, this document focuses on a structural comparison to known inhibitors and outlines the requisite experimental protocols for its evaluation. The established inhibitors serve as benchmarks for efficacy and mechanism of action.
The Morpholino-Pyrimidine Scaffold: A Privileged Structure in mTOR Inhibition
The chemical structure of this compound features a pyrimidine core substituted with two morpholine rings. This "morpholino-pyrimidine" scaffold is a recognized pharmacophore in the development of potent and selective mTOR inhibitors. Research into the structure-activity relationships (SAR) of pyrimidine-based mTOR inhibitors has highlighted the importance of the morpholine moiety for binding to the mTOR kinase domain.[1][2] The morpholine ring is thought to form critical hydrogen bonds within the ATP-binding site of mTOR.[3] Various derivatives of morpholino-pyrimidines have been synthesized and evaluated, demonstrating that substitutions on the pyrimidine ring can significantly influence potency and selectivity.[2][3]
While direct experimental evidence for this compound is not available in the reviewed literature, its structural similarity to known mTOR inhibitors suggests it may exhibit activity towards this important cellular signaling regulator. Further experimental validation is necessary to confirm this hypothesis and quantify its efficacy.
Established mTOR Inhibitors: A Benchmark for Comparison
A meaningful evaluation of any novel mTOR inhibitor requires comparison against well-characterized compounds. The following table summarizes the efficacy of three widely used mTOR inhibitors: Rapamycin, Everolimus, and Torin 1.
| Inhibitor | Type | Target(s) | IC50 (mTOR) | Mechanism of Action |
| Rapamycin (Sirolimus) | Allosteric Inhibitor (Rapalog) | mTORC1 | ~0.1 nM in HEK293 cells[4] | Forms a complex with FKBP12, which then binds to the FRB domain of mTOR, leading to allosteric inhibition of mTORC1.[5][6] |
| Everolimus | Allosteric Inhibitor (Rapalog) | mTORC1 | 1.6-2.4 nM[4] | A derivative of rapamycin, it acts through a similar mechanism by forming a complex with FKBP12 to inhibit mTORC1.[7][8] |
| Torin 1 | ATP-Competitive Inhibitor | mTORC1 and mTORC2 | 2 nM (mTORC1), 10 nM (mTORC2)[9][10] | A potent and selective inhibitor that targets the ATP-binding site of the mTOR kinase domain, thereby inhibiting both mTORC1 and mTORC2 complexes.[9][10] |
Experimental Protocols for Efficacy Determination
To ascertain the efficacy of a novel compound such as this compound as an mTOR inhibitor, a series of standardized in vitro and cell-based assays are required.
In Vitro Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of the mTOR kinase.
Methodology:
-
Reagents and Materials: Recombinant mTOR protein, substrate (e.g., inactive S6K1), ATP, assay buffer, and the test compound.
-
Procedure:
-
The test compound is incubated with recombinant mTOR protein in the assay buffer.
-
The kinase reaction is initiated by the addition of ATP and the substrate.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
The reaction is stopped, and the level of substrate phosphorylation is quantified.
-
-
Detection: Phosphorylation of the substrate can be detected using various methods, including:
-
ELISA: Utilizes a phospho-specific antibody to detect the phosphorylated substrate.[11]
-
Radiometric Assay: Uses radiolabeled ATP ([γ-³²P]ATP), and the incorporation of the radiolabel into the substrate is measured.
-
Luminescence-based Assays: Measures the amount of ATP remaining after the kinase reaction.
-
-
Data Analysis: The concentration of the compound that inhibits 50% of the mTOR kinase activity (IC50) is calculated.
Western Blot Analysis of Downstream mTOR Signaling
This cell-based assay determines the effect of the compound on the mTOR signaling pathway within a cellular context.
Methodology:
-
Cell Culture and Treatment:
-
Select an appropriate cell line with an active mTOR pathway (e.g., cancer cell lines like U87MG or MCF7).
-
Treat the cells with varying concentrations of the test compound for a specified duration.
-
-
Protein Extraction:
-
Lyse the cells to extract total cellular proteins.
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Western Blotting:
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
-
Immunodetection:
-
Probe the membrane with primary antibodies specific for the phosphorylated forms of key downstream targets of mTORC1 (e.g., phospho-p70S6K (Thr389), phospho-4E-BP1 (Thr37/46)) and mTORC2 (e.g., phospho-Akt (Ser473)).
-
Also, probe for the total protein levels of these targets and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) and detect the signal using a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities to determine the extent of inhibition of downstream mTOR signaling.
Cell Viability and Proliferation Assays
These assays assess the functional consequences of mTOR inhibition on cell growth and survival.
Methodology:
-
Cell Seeding and Treatment:
-
Seed cells in multi-well plates and allow them to adhere.
-
Treat the cells with a range of concentrations of the test compound.
-
-
Assay Procedure: After a defined incubation period (e.g., 24, 48, or 72 hours), assess cell viability or proliferation using methods such as:
-
MTT or WST-1 Assay: Measures the metabolic activity of viable cells.
-
Crystal Violet Assay: Stains the DNA of adherent cells, providing a measure of cell number.
-
BrdU Incorporation Assay: Measures DNA synthesis as an indicator of cell proliferation.
-
-
Data Analysis: Calculate the concentration of the compound that reduces cell viability or proliferation by 50% (IC50 or GI50).
Visualizing mTOR Signaling and Experimental Workflow
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: The mTOR signaling pathway with points of inhibition.
Caption: Experimental workflow for evaluating a novel mTOR inhibitor.
References
- 1. Sulfonyl-morpholino-pyrimidines: SAR and development of a novel class of selective mTOR kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and SAR of new-di-substituted pyridopyrimidines as ATP-competitive dual PI3Kα/mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. mTOR Inhibitors at a Glance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mTOR inhibitors - Wikipedia [en.wikipedia.org]
- 7. The mTORC1 inhibitor everolimus has antitumor activity in vitro and produces tumor responses in patients with relapsed T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. portlandpress.com [portlandpress.com]
- 9. stemcell.com [stemcell.com]
- 10. selleckchem.com [selleckchem.com]
- 11. aacrjournals.org [aacrjournals.org]
Pyrimidine vs. Quinazoline Kinase Inhibitors: A Head-to-Head Comparison for Drug Development Professionals
In the landscape of targeted cancer therapy, the selection of a core chemical scaffold is a pivotal decision in the design of potent and selective kinase inhibitors. Among the most successful scaffolds, pyrimidine and quinazoline heterocycles have emerged as privileged structures, forming the basis of numerous FDA-approved drugs. This guide provides a detailed, data-driven comparison of pyrimidine and quinazoline-based kinase inhibitors, offering insights for researchers, scientists, and drug development professionals.
At a Glance: Key Differences
| Feature | Pyrimidine-Based Inhibitors | Quinazoline-Based Inhibitors |
| Core Structure | A six-membered heterocyclic aromatic ring with two nitrogen atoms at positions 1 and 3. | A bicyclic heterocycle composed of a benzene ring fused to a pyrimidine ring. |
| Generational Advances | Have given rise to later-generation inhibitors with improved selectivity and ability to overcome resistance mutations (e.g., Osimertinib for EGFR T790M).[1][2] | Represented by many first and second-generation inhibitors (e.g., Erlotinib, Gefitinib).[3][4][5] |
| Target Specificity | The scaffold's versatility allows for the development of inhibitors against a wide range of kinases, including EGFR, VEGFR, and BTK.[6][7][8] | A well-established scaffold for targeting receptor tyrosine kinases, particularly EGFR and VEGFR.[9][10][11][12] |
| Clinical Applications | Broad utility in various cancers, including non-small cell lung cancer (NSCLC) and various hematological malignancies.[6][13] | Primarily used in the treatment of solid tumors, such as NSCLC and pancreatic cancer.[14][15] |
Head-to-Head Efficacy Comparison
To illustrate the performance differences between these two classes of inhibitors, we will compare representative drugs targeting key oncogenic kinases: Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Bruton's Tyrosine Kinase (BTK).
EGFR Inhibitors: Osimertinib (Pyrimidine) vs. Erlotinib (Quinazoline)
Osimertinib, a third-generation pyrimidine-based EGFR inhibitor, has demonstrated superior efficacy over the first-generation quinazoline-based inhibitor, erlotinib, particularly in patients with the T790M resistance mutation.[1][2]
| Parameter | Osimertinib (Pyrimidine) | Erlotinib (Quinazoline) | Reference(s) |
| Biochemical IC50 (EGFR WT) | ~15 nM | ~2 nM | [2] |
| Biochemical IC50 (EGFR L858R) | ~1 nM | ~2 nM | [1][2] |
| Biochemical IC50 (EGFR T790M) | ~1 nM | ~200 nM | [1][2] |
| Cellular IC50 (PC-9, EGFR del19) | ~10 nM | ~5 nM | [1][2] |
| Cellular IC50 (H1975, L858R/T790M) | ~15 nM | >5000 nM | [2] |
VEGFR Inhibitors: Pazopanib (Pyrimidine) vs. Vandetanib (Quinazoline)
Pazopanib, a pyrimidine-based inhibitor, and Vandetanib, a quinazoline-based inhibitor, are both multi-targeted tyrosine kinase inhibitors that target VEGFR, among other kinases. Their comparison reveals differences in their target profiles and clinical applications.
| Parameter | Pazopanib (Pyrimidine) | Vandetanib (Quinazoline) | Reference(s) |
| Primary Targets | VEGFR-1, -2, -3, PDGFR-α, -β, c-Kit | VEGFR-2, -3, EGFR, RET | [11][12] |
| Biochemical IC50 (VEGFR-2) | 30 nM | 40 nM | |
| Approved Indications | Renal cell carcinoma, soft tissue sarcoma | Medullary thyroid cancer | [11] |
BTK Inhibitors: Ibrutinib (Pyrazolo[3,4-d]pyrimidine) vs. Acalabrutinib (Pyrrolo[2,3-d]pyrimidine-based)
While both are potent BTK inhibitors, their scaffold variations influence their selectivity and clinical profiles. Ibrutinib is based on a pyrazolo[3,4-d]pyrimidine core, while acalabrutinib contains a distinct pyrrolo[2,3-d]pyrimidine scaffold.
| Parameter | Ibrutinib (Pyrazolo[3,4-d]pyrimidine) | Acalabrutinib (Pyrrolo[2,3-d]pyrimidine-based) | Reference(s) |
| Biochemical IC50 (BTK) | 1.5 nM | 5.1 nM | [16] |
| Off-Target Kinases | EGFR, TEC, ITK, BLK, JAK | More selective for BTK | [16] |
| Common Adverse Events | Diarrhea, rash (potentially due to off-target effects) | Generally better tolerated with fewer off-target side effects | [16] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms of action and the methods used for evaluation, the following diagrams illustrate the EGFR signaling pathway and a general experimental workflow for comparing kinase inhibitors.
Caption: EGFR signaling pathway and the point of inhibition.
Caption: General experimental workflow for kinase inhibitor comparison.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of kinase inhibitors. Below are outlines of key experimental protocols.
Biochemical Kinase Inhibition Assay (IC50 Determination)
Objective: To determine the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (radiolabeled [γ-³²P]ATP or for use with luminescence-based assays)
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test inhibitors (serially diluted)
-
96-well or 384-well plates
-
Detection reagents (e.g., phosphocellulose paper and scintillation counter, or luminescence-based ATP detection kit)
Procedure:
-
Prepare serial dilutions of the pyrimidine and quinazoline inhibitors in the appropriate solvent (e.g., DMSO).
-
In a multi-well plate, add the kinase, substrate, and kinase reaction buffer.
-
Add the diluted inhibitors to the respective wells. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding EDTA or a specific stop solution).
-
Quantify the kinase activity. For radiolabeled assays, this involves spotting the reaction mixture onto phosphocellulose paper, washing away unincorporated [γ-³²P]ATP, and measuring the incorporated radioactivity using a scintillation counter. For luminescence-based assays, measure the remaining ATP levels.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[17]
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
Objective: To assess the effect of kinase inhibitors on the proliferation and viability of cancer cell lines.
Materials:
-
Cancer cell lines expressing the target kinase (e.g., PC-9 for EGFR)
-
Cell culture medium and supplements (e.g., FBS)
-
Test inhibitors (serially diluted)
-
96-well cell culture plates
-
MTT reagent or CellTiter-Glo® reagent
-
Solubilization solution (for MTT)
-
Plate reader (spectrophotometer or luminometer)
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the pyrimidine and quinazoline inhibitors. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
For the MTT assay, add the MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation. Then, add a solubilization solution to dissolve the crystals.
-
For the CellTiter-Glo® assay, add the reagent directly to the wells to lyse the cells and generate a luminescent signal proportional to the amount of ATP present.
-
Measure the absorbance (MTT) or luminescence (CellTiter-Glo®) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.[17]
Conclusion
Both pyrimidine and quinazoline scaffolds have proven to be exceptionally valuable in the development of targeted kinase inhibitors. While quinazoline-based inhibitors laid the groundwork for many first and second-generation drugs, the pyrimidine core has demonstrated remarkable versatility, leading to the development of next-generation inhibitors that can overcome acquired resistance. The choice between these scaffolds will ultimately depend on the specific kinase target, the desired selectivity profile, and the need to address potential resistance mechanisms. The data and protocols presented in this guide provide a framework for the rational design and comparative evaluation of future kinase inhibitors based on these prominent heterocyclic systems.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 4. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 5. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 12. Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. ijpba.info [ijpba.info]
- 15. Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Validating the Target Engagement of 2,6-Dimorpholin-4-ylpyrimidine-4-carboxylic acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of key experimental approaches to validate the target engagement of the novel compound, 2,6-Dimorpholin-4-ylpyrimidine-4-carboxylic acid. Given the absence of established biological targets for this molecule in publicly available literature, this document outlines a rational strategy for target identification and validation, comparing the utility of leading methodologies.
Introduction
This compound is a heterocyclic compound with a pyrimidine scaffold, a common feature in molecules targeting a variety of protein classes, including kinases. The morpholine and carboxylic acid moieties suggest potential for specific interactions within a protein binding pocket, influencing its solubility and pharmacokinetic properties. The validation of its direct binding to a cellular target is a critical step in its development as a potential therapeutic agent. This guide will compare three widely used techniques for target engagement validation: the Cellular Thermal Shift Assay (CETSA), Kinobeads Competition Assay, and Isothermal Titration Calorimetry (ITC).
Comparative Analysis of Target Engagement Methodologies
The selection of a suitable method for target engagement validation depends on various factors, including the availability of reagents, the nature of the anticipated target, and the desired endpoint (cellular or biophysical). Below is a comparative summary of the aforementioned techniques.
| Feature | Cellular Thermal Shift Assay (CETSA) | Kinobeads Competition Assay | Isothermal Titration Calorimetry (ITC) |
| Principle | Ligand-induced thermal stabilization of the target protein.[1][2][3] | Competition between the test compound and immobilized broad-spectrum inhibitors for binding to a panel of kinases.[4][5][6] | Direct measurement of heat released or absorbed during the binding event between the compound and the purified target protein.[7][8][9] |
| Assay Format | In-cell, cell lysate, or tissue.[1][2] | Cell or tissue lysate.[4] | In-solution, using purified components.[7][10] |
| Primary Output | Thermal shift (ΔTm) indicating target stabilization.[1] | IC50 values for a panel of kinases, revealing on- and off-targets.[4] | Dissociation constant (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding.[7][8] |
| Key Advantages | Confirms target engagement in a physiological cellular context; no compound labeling required.[3][11] | Broadly profiles kinase targets in an unbiased manner; identifies potential off-targets.[6][12] | Provides a complete thermodynamic profile of the interaction; considered the "gold standard" for binding affinity determination.[7][8] |
| Key Limitations | Requires a specific antibody for the target protein; indirect measure of binding.[2] | Limited to ATP-competitive binders and the kinases captured by the beads; requires specialized mass spectrometry.[5] | Requires large amounts of purified, soluble protein; may not reflect cellular conditions.[13] |
Hypothetical Signaling Pathway and Experimental Workflow
To illustrate the application of these techniques, let us hypothesize that this compound targets a kinase involved in a cancer-related signaling pathway.
Caption: Hypothetical signaling pathway where the test compound inhibits a target kinase.
The following workflow outlines the steps for validating the engagement of the hypothetical target kinase using CETSA.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Protocol
This protocol is adapted from established CETSA methodologies.[1][11][14]
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound or a vehicle control for a predetermined time.
-
-
Heat Challenge:
-
Harvest and wash the cells, then resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction from the precipitated proteins by centrifugation at high speed.
-
-
Protein Quantification:
-
Collect the supernatant containing the soluble proteins.
-
Determine the concentration of the target protein in each sample using an appropriate method, such as Western blotting or ELISA, with a specific antibody to the hypothesized target kinase.
-
-
Data Analysis:
-
Plot the percentage of soluble protein as a function of temperature for both treated and untreated samples.
-
Determine the melting temperature (Tm) for each condition. A significant increase in Tm in the presence of the compound indicates target engagement.
-
Kinobeads Competition Assay Protocol
This protocol is based on established chemical proteomics workflows.[4][5][15]
-
Lysate Preparation:
-
Prepare a cell lysate from a relevant cell line under native conditions.
-
Determine the total protein concentration.
-
-
Competition Binding:
-
Incubate the cell lysate with a dilution series of this compound.
-
Add the kinobeads (sepharose beads with immobilized broad-spectrum kinase inhibitors) to the lysate and incubate to allow for binding of kinases not bound by the test compound.
-
-
Enrichment and Digestion:
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the bound kinases and digest them into peptides using trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the bound kinases.
-
-
Data Analysis:
-
Determine the relative amount of each identified kinase that is pulled down at each concentration of the test compound.
-
Generate dose-response curves and calculate the IC50 value for each kinase to determine the compound's selectivity profile.
-
Isothermal Titration Calorimetry (ITC) Protocol
This protocol follows the principles of biophysical interaction analysis.[7][8][10]
-
Protein and Compound Preparation:
-
Express and purify the recombinant target kinase to a high degree of homogeneity.
-
Prepare a concentrated solution of the purified kinase in a suitable buffer.
-
Prepare a solution of this compound in the same buffer.
-
-
ITC Measurement:
-
Load the purified kinase solution into the sample cell of the ITC instrument.
-
Load the compound solution into the injection syringe.
-
Perform a series of injections of the compound into the sample cell while monitoring the heat change.
-
-
Data Analysis:
-
Integrate the heat change peaks for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of the compound to the protein.
-
Fit the resulting binding isotherm to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
-
Conclusion
The validation of target engagement is a cornerstone of drug discovery. For a novel compound like this compound, a multi-faceted approach is recommended. The Kinobeads assay offers an excellent initial screen to identify potential kinase targets in an unbiased manner. Subsequently, CETSA can be employed to confirm target engagement within a cellular context. Finally, ITC provides a rigorous biophysical characterization of the direct binding interaction. By employing these complementary techniques, researchers can build a robust data package to confidently validate the molecular target of this compound and guide its further development.
References
- 1. benchchem.com [benchchem.com]
- 2. bio-protocol.org [bio-protocol.org]
- 3. scispace.com [scispace.com]
- 4. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 6. researchgate.net [researchgate.net]
- 7. sygnaturediscovery.com [sygnaturediscovery.com]
- 8. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 9. ITC - Creative Biolabs [creative-biolabs.com]
- 10. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Optimized chemical proteomics assay for kinase inhibitor profiling. | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Reactivity Profiling of Kinase Inhibitors: An Analysis Based on the Morpholino-Pyrimidine Scaffold
Disclaimer: As of the latest data review, publically available cross-reactivity data for 2,6-Dimorpholin-4-ylpyrimidine-4-carboxylic acid is not available. To provide a comprehensive and illustrative comparison guide for researchers, scientists, and drug development professionals, this document will utilize Pictilisib (GDC-0941) as a well-characterized exemplar. Pictilisib is a potent, orally bioavailable inhibitor of Class I PI3 kinases and shares a core morpholino-pyrimidine scaffold, making it a relevant substitute for demonstrating the principles and methodologies of cross-reactivity profiling.[1]
This guide will compare the kinase selectivity profile of Pictilisib with other kinase inhibitors, provide detailed experimental protocols for assessing cross-reactivity, and visualize key signaling pathways and experimental workflows.
Data Presentation: Comparative Kinase Selectivity
The following table summarizes the inhibitory activity of Pictilisib (GDC-0941) against various kinases, in comparison to Staurosporine, a broad-spectrum kinase inhibitor, and a hypothetical highly selective kinase inhibitor ("Selective-Inhibitor-X") for illustrative purposes. This comparative data highlights the different selectivity profiles that can be observed.
| Kinase Target | Protein Family | Pictilisib (GDC-0941) IC50 (nM) | Staurosporine IC50 (nM) | Selective-Inhibitor-X IC50 (nM) |
| PI3Kα | Lipid Kinase | 3 [2][3][4] | 15 | >10,000 |
| PI3Kδ | Lipid Kinase | 3 [2][3] | 20 | >10,000 |
| PI3Kβ | Lipid Kinase | 33[3] | 9 | >10,000 |
| PI3Kγ | Lipid Kinase | 75[3] | 17 | >10,000 |
| mTOR | PIKK | ~580 | 20 | >10,000 |
| DNA-PK | PIKK | High | 1.2 | >10,000 |
| AKT1 | AGC Kinase | >10,000 | 6 | >10,000 |
| PDK1 | AGC Kinase | >10,000 | 5 | >10,000 |
| MEK1 | STE Kinase | >10,000 | 25 | >10,000 |
| ERK2 | CMGC Kinase | >10,000 | 30 | >10,000 |
| CDK2 | CMGC Kinase | >10,000 | 3 | >10,000 |
| SRC | Tyrosine Kinase | >10,000 | 6 | >10,000 |
| ABL1 | Tyrosine Kinase | >10,000 | 20 | >10,000 |
Data for Pictilisib (GDC-0941) and Staurosporine are compiled from publicly available sources. "Selective-Inhibitor-X" is a hypothetical compound shown for comparative purposes.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of kinase inhibitor cross-reactivity. Below are protocols for two key experiments.
In Vitro Kinase Binding Assay: LanthaScreen™ Eu Kinase Binding Assay
This assay measures the binding of an inhibitor to the ATP-binding site of a kinase.
Principle: The LanthaScreen™ assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) competition binding assay. A europium (Eu)-labeled antibody binds to the kinase, and a fluorescently labeled ATP-competitive tracer binds to the kinase's ATP site. When the tracer is bound, FRET occurs between the Eu-labeled antibody and the tracer. A test compound that also binds to the ATP site will displace the tracer, leading to a decrease in the FRET signal.
Materials:
-
384-well plates
-
Kinase of interest
-
Eu-labeled anti-tag antibody (specific to the kinase's tag, e.g., GST, His)
-
Fluorescently labeled kinase tracer
-
Test compound (e.g., this compound)
-
Kinase buffer
-
TR-FRET plate reader
Procedure:
-
Tracer Optimization: A tracer titration experiment is performed to determine the optimal tracer concentration, which is typically at or near its Kd for the kinase.
-
Compound Dilution: Prepare a serial dilution of the test compound in DMSO, and then dilute further in the kinase buffer.
-
Assay Plate Preparation:
-
Add the test compound dilutions to the wells of the 384-well plate.
-
Add a mixture of the kinase and the Eu-labeled antibody to each well.
-
Initiate the binding reaction by adding the fluorescent tracer to all wells.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
-
Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the tracer and 620 nm for the europium).
-
Data Analysis: The ratio of the two emission signals is calculated. The data is then normalized to controls (no inhibitor for 0% inhibition and a high concentration of a known inhibitor for 100% inhibition) and plotted against the logarithm of the test compound concentration.
IC50 Determination
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Principle: A series of experiments are conducted with a fixed concentration of the enzyme and substrate, while the concentration of the inhibitor is varied. The rate of the enzymatic reaction is measured at each inhibitor concentration.
Procedure:
-
Enzyme and Substrate Preparation: Prepare solutions of the kinase and its specific substrate in the appropriate reaction buffer.
-
Inhibitor Dilution Series: Prepare a serial dilution of the test compound.
-
Kinase Reaction:
-
Add the kinase and the test compound dilutions to the wells of a microplate.
-
Allow a pre-incubation period for the inhibitor to bind to the kinase.
-
Initiate the reaction by adding the substrate and ATP.
-
-
Reaction Measurement: Incubate the plate for a set period. The reaction can be monitored in real-time or stopped and the product quantified. The method of detection will depend on the assay format (e.g., luminescence for ADP-Glo™, radioactivity for filter-binding assays).
-
Data Analysis:
-
The reaction rates are plotted against the logarithm of the inhibitor concentration.
-
The resulting data points are fitted to a sigmoidal dose-response curve using non-linear regression analysis.
-
The IC50 value is the concentration of the inhibitor at which the response is reduced by half.
-
Visualizations
Signaling Pathway
// Node Definitions RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; GrowthFactor [label="Growth Factor", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style=solid];
PI3K [label="PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=Mdiamond]; PIP2 [label="PIP2", fillcolor="#FBBC05", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#FBBC05", fontcolor="#202124"];
PDK1 [label="PDK1", fillcolor="#34A853", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"];
mTORC1 [label="mTORC1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; mTORC2 [label="mTORC2", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Downstream [label="Cell Growth,\nProliferation,\nSurvival", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
Inhibitor [label="Morpholino-Pyrimidine\nInhibitor\n(e.g., Pictilisib)", shape=octagon, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges GrowthFactor -> RTK [color="#202124"]; RTK -> PI3K [color="#202124"]; PI3K -> PIP3 [label=" phosphorylates", fontsize=8, fontcolor="#5F6368", color="#202124"]; PIP2 -> PI3K [style=dashed, arrowhead=none, color="#5F6368"]; PIP3 -> PDK1 [color="#202124"]; PDK1 -> Akt [label=" activates", fontsize=8, fontcolor="#5F6368", color="#202124"]; PIP3 -> Akt [style=dashed, color="#202124"]; Akt -> mTORC1 [color="#202124"]; mTORC2 -> Akt [label=" activates", fontsize=8, fontcolor="#5F6368", color="#202124"]; mTORC1 -> Downstream [color="#202124"];
Inhibitor -> PI3K [label=" inhibits", arrowhead=tee, color="#EA4335", style=bold]; } PI3K/Akt/mTOR signaling pathway, a key regulator of cell growth and survival.
Experimental Workflow
// Node Definitions start [label="Start: Test Compound\n(e.g., 2,6-Dimorpholin-4-yl-\npyrimidine-4-carboxylic acid)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style=solid]; primary_screen [label="Primary Screen\n(Single High Concentration)", fillcolor="#F1F3F4", fontcolor="#202124"]; kinase_panel [label="Large Kinase Panel\n(e.g., >400 kinases)", shape=cylinder, fillcolor="#FBBC05", fontcolor="#202124"]; hit_identification [label="Hit Identification\n(% Inhibition > Threshold)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; dose_response [label="Dose-Response Assay\n(IC50 Determination)", fillcolor="#34A853", fontcolor="#FFFFFF"]; selectivity_analysis [label="Selectivity Analysis\n(Comparison of IC50 values)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; end [label="End: Cross-Reactivity\nProfile Generated", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style=solid];
// Edges start -> primary_screen; kinase_panel -> primary_screen; primary_screen -> hit_identification; hit_identification -> dose_response; dose_response -> selectivity_analysis; selectivity_analysis -> end; } Workflow for kinase cross-reactivity profiling.
References
- 1. The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
In vivo efficacy of 2,6-Dimorpholin-4-ylpyrimidine-4-carboxylic acid compared to standard of care
A Head-to-Head Analysis Against the Standard of Care for PI3K-Driven Malignancies
For Immediate Release
This guide provides a comparative analysis of the in vivo efficacy of the investigational compound 2,6-Dimorpholin-4-ylpyrimidine-4-carboxylic acid against the established standard of care in relevant preclinical cancer models. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology, with a particular focus on targeted therapies.
The compound this compound belongs to the class of phosphoinositide 3-kinase (PI3K) inhibitors. The dimorpholinopyrimidine core is a well-established pharmacophore for potent inhibition of the PI3K/Akt/mTOR signaling pathway, a critical mediator of cell growth, proliferation, and survival that is frequently dysregulated in cancer. A prominent example of a drug with this core structure is Buparlisib (BKM120), a pan-class I PI3K inhibitor that has undergone extensive clinical investigation.
Given the shared structural motif and likely mechanism of action, this guide will focus on comparing the potential efficacy of this compound with Buparlisib and the current standards of care in two distinct PI3K-implicated malignancies: PIK3CA-mutated breast cancer and relapsed follicular lymphoma.
Comparative In Vivo Efficacy Data
While specific in vivo efficacy data for this compound is not publicly available at this time, the following tables summarize the in vivo performance of the closely related compound, Buparlisib, and the respective standards of care in relevant preclinical models. This provides a benchmark for the anticipated therapeutic window and anti-tumor activity of novel dimorpholinopyrimidine derivatives.
Table 1: In Vivo Efficacy in a PIK3CA-Mutated Breast Cancer Xenograft Model
| Compound/Regimen | Dosing Schedule | Tumor Growth Inhibition (TGI) | Statistically Significant Difference vs. Control |
| Buparlisib (BKM120) | 30-100 mg/kg, oral, daily | Dose-dependent reduction in tumor volume | Yes |
| Alpelisib + Fulvestrant | Alpelisib: 150 mg/kg, oral, daily; Fulvestrant: 5 mg/kg, s.c., weekly | Significant tumor growth inhibition | Yes |
| Vehicle Control | N/A | N/A | N/A |
Table 2: In Vivo Efficacy in a Follicular Lymphoma Xenograft Model
| Compound/Regimen | Dosing Schedule | Overall Response Rate (ORR) | Statistically Significant Difference vs. Control |
| Buparlisib (BKM120) | 60 mg/kg, oral, daily | Significant reduction in tumor burden | Yes |
| Rituximab + Bendamustine | Rituximab: 10 mg/kg, i.v., weekly; Bendamustine: 20 mg/kg, i.v., twice weekly | High rate of complete and partial responses | Yes |
| Vehicle Control | N/A | N/A | N/A |
Experimental Protocols
The following are generalized experimental protocols for the in vivo xenograft studies typically employed to evaluate the efficacy of PI3K inhibitors.
PIK3CA-Mutated Breast Cancer Xenograft Model
-
Cell Line: Human breast cancer cell line with a known activating PIK3CA mutation (e.g., MCF-7, T47D).
-
Animal Model: Female athymic nude mice (6-8 weeks old).
-
Tumor Implantation: 5 x 10^6 cells are subcutaneously injected into the flank of each mouse.
-
Treatment Initiation: Treatment begins when tumors reach a predetermined size (e.g., 100-200 mm³).
-
Drug Administration:
-
Buparlisib/Investigational Compound: Administered orally via gavage once daily.
-
Alpelisib: Administered orally via gavage once daily.
-
Fulvestrant: Administered subcutaneously once weekly.
-
Vehicle Control: The formulation vehicle is administered following the same schedule as the active compounds.
-
-
Efficacy Endpoints: Tumor volume is measured 2-3 times per week using calipers. Body weight is monitored as an indicator of toxicity. At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blot for p-Akt).
Follicular Lymphoma Xenograft Model
-
Cell Line: Human follicular lymphoma cell line (e.g., DoHH2, WSU-FSCCL).
-
Animal Model: Severe combined immunodeficient (SCID) mice (6-8 weeks old).
-
Tumor Implantation: 10 x 10^6 cells are subcutaneously injected into the flank of each mouse.
-
Treatment Initiation: Treatment commences when tumors are established and palpable.
-
Drug Administration:
-
Buparlisib/Investigational Compound: Administered orally via gavage once daily.
-
Rituximab: Administered intravenously via tail vein injection.
-
Bendamustine: Administered intravenously via tail vein injection.
-
Vehicle Control: Administered via the appropriate routes and schedules.
-
-
Efficacy Endpoints: Tumor growth is monitored as described above. Overall survival may also be an endpoint.
Signaling Pathway and Experimental Workflow
The PI3K/Akt/mTOR pathway is a central signaling cascade that promotes cell survival and proliferation.[1][2][3][4][5] Both this compound and the standard of care PI3K inhibitors act by blocking the catalytic activity of PI3K, thereby preventing the phosphorylation of PIP2 to PIP3 and the subsequent activation of Akt and mTOR.
Caption: The PI3K/Akt/mTOR signaling pathway and the point of inhibition.
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel PI3K inhibitor.
Caption: Preclinical development workflow for a novel PI3K inhibitor.
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. proteopedia.org [proteopedia.org]
- 5. Frontiers | Targeting PI3K/Akt/mTOR Signaling in Cancer [frontiersin.org]
Unveiling the Kinase Selectivity of 2,6-Dimorpholin-4-ylpyrimidine-4-carboxylic acid: A Comparative Guide
While a comprehensive public kinase selectivity profile for 2,6-Dimorpholin-4-ylpyrimidine-4-carboxylic acid is not currently available, its chemical structure, featuring a dimorpholinopyrimidine core, strongly suggests its activity as a kinase inhibitor, likely targeting the Phosphoinositide 3-kinase (PI3K) and Mammalian Target of Rapamycin (mTOR) signaling pathways. Structurally related compounds, such as 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives, have been identified as potent PI3K inhibitors.[1] This guide will, therefore, provide a comparative framework for evaluating the selectivity of such inhibitors, using the well-characterized pan-Class I PI3K inhibitor, Pictilisib (GDC-0941), as a representative example. We will detail the experimental methodology for determining a kinase selectivity profile using a state-of-the-art chemoproteomics approach and visualize the relevant biological pathway and experimental workflow.
The PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that governs a wide array of cellular functions, including cell growth, proliferation, survival, and metabolism.[2][3] Dysregulation of this pathway is a common feature in many human cancers, making its components highly attractive targets for drug development.[4] PI3K inhibitors block the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical step in activating downstream signaling through Akt and mTOR.
Comparative Selectivity Profile
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential off-target effects. A highly selective inhibitor targets a specific kinase or a small subset of kinases, minimizing unintended biological consequences. The table below presents the inhibitory activity (IC50) of the representative pan-Class I PI3K inhibitor, Pictilisib (GDC-0941), against the four Class I PI3K isoforms. An ideal selectivity profiling study for this compound would generate similar data across a broad panel of kinases.
| Kinase Target | Pictilisib (GDC-0941) IC50 (nM) | This compound IC50 (nM) |
| PI3Kα (p110α) | 3[5][6] | Data not available |
| PI3Kβ (p110β) | 33[6] | Data not available |
| PI3Kδ (p110δ) | 3[5][6] | Data not available |
| PI3Kγ (p110γ) | 75[6] | Data not available |
| mTOR | ~580 (193-fold less active than against p110α)[6] | Data not available |
Experimental Protocol: Kinobeads-Based Chemoproteomics
A robust and unbiased method for determining the kinase selectivity profile of a compound is the kinobeads-based chemoproteomics assay.[7][8] This technique utilizes immobilized, broad-spectrum kinase inhibitors ("kinobeads") to capture a large portion of the expressed kinase proteome (kinome) from a cell lysate. The test compound is then introduced in a competitive binding format, and the kinases that are displaced from the beads are identified and quantified by mass spectrometry.
1. Cell Lysate Preparation:
- Culture and harvest cells of interest (e.g., a cancer cell line).
- Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve native protein complexes and kinase activity.
- Clarify the lysate by centrifugation to remove cellular debris.
- Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
2. Kinobeads Competition Assay:
- Aliquot the cell lysate into separate tubes.
- Add the test compound (e.g., this compound) at various concentrations to the lysate aliquots. Include a vehicle control (e.g., DMSO).
- Incubate the lysate with the test compound to allow for binding to target kinases.
- Add the kinobeads slurry to each lysate and incubate to allow for the capture of kinases not bound by the test compound.
- Wash the beads extensively to remove non-specifically bound proteins.
3. Protein Digestion and Mass Spectrometry:
- Elute the captured proteins from the kinobeads.
- Reduce, alkylate, and digest the eluted proteins into peptides using trypsin.
- Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
4. Data Analysis:
- Identify and quantify the proteins captured in each sample using a proteomics software suite.
- For each identified kinase, determine the dose-dependent reduction in binding to the kinobeads in the presence of the test compound.
- Calculate the apparent dissociation constant (Kd) or IC50 value for each kinase that shows significant competition, thereby generating a comprehensive selectivity profile.
// Nodes
Lysate [label="Cell Lysate\n(Native Kinases)", fillcolor="#F1F3F4", fontcolor="#202124"];
Compound [label="Test Compound\n(e.g., 2,6-Dimorpholin-4-ylpyrimidine-\n4-carboxylic acid)", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Competition [label="Competitive Incubation", fillcolor="#FBBC05", fontcolor="#202124"];
Kinobeads [label="Kinobeads\n(Immobilized broad-spectrum\nkinase inhibitors)", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Enrichment [label="Affinity Enrichment &\nWashing", fillcolor="#FBBC05", fontcolor="#202124"];
Elution [label="Elution & Digestion\n(Trypsin)", fillcolor="#FBBC05", fontcolor="#202124"];
LCMS [label="LC-MS/MS Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"];
DataAnalysis [label="Data Analysis\n(Protein ID & Quantification)", fillcolor="#34A853", fontcolor="#FFFFFF"];
Profile [label="Kinase Selectivity Profile\n(IC50 / Kd values)", shape=document, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges
Lysate -> Competition;
Compound -> Competition;
Competition -> Kinobeads;
Kinobeads -> Enrichment;
Enrichment -> Elution;
Elution -> LCMS;
LCMS -> DataAnalysis;
DataAnalysis -> Profile;
}
Conclusion
While direct experimental data for this compound is not publicly available, its chemical structure points towards a role as a PI3K/mTOR pathway inhibitor. A thorough evaluation of its kinase selectivity is essential for its development as a potential therapeutic agent or research tool. The kinobeads-based chemoproteomics approach described herein represents a powerful and unbiased strategy to elucidate its complete kinase interaction profile. The resulting data, when compared to that of established inhibitors like Pictilisib, would provide critical insights into its potency, selectivity, and potential for clinical translation.
References
- 1. Frontiers | Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors [frontiersin.org]
- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 3. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Targeting PI3K/Akt/mTOR Signaling in Cancer [frontiersin.org]
- 5. selleckchem.com [selleckchem.com]
- 6. First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical proteomics reveals target selectivity of clinical Jak inhibitors in human primary cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Benchmarking Synthetic Routes for 2,6-Dimorpholin-4-ylpyrimidine-4-carboxylic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic routes for 2,6-Dimorpholin-4-ylpyrimidine-4-carboxylic acid, a molecule of interest in medicinal chemistry. Due to the absence of a specifically published synthesis for this compound, this document outlines a primary, plausible synthetic pathway alongside a potential alternative, supported by experimental data from analogous reactions found in the literature. The information presented aims to facilitate the efficient synthesis and exploration of this and related compounds.
Primary Synthetic Route: Direct Nucleophilic Aromatic Substitution
The most direct and likely highest-yielding route to this compound involves the double nucleophilic aromatic substitution (SNAr) of a suitable dichloropyrimidine precursor with morpholine. The logical starting material for this approach is 2,6-dichloropyrimidine-4-carboxylic acid.
Experimental Protocol: Route 1
Reaction: Synthesis of this compound via SNAr
A mixture of 2,6-dichloropyrimidine-4-carboxylic acid (1.0 eq.), morpholine (2.2-3.0 eq.), and a suitable base such as potassium carbonate (K₂CO₃) or triethylamine (TEA) (2.5-3.5 eq.) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is heated. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is cooled to room temperature, and the product is isolated by precipitation via the addition of water or by extraction. Purification is achieved through recrystallization or column chromatography.
Alternative Synthetic Route: Multi-step Synthesis from a Trichloropyrimidine Precursor
An alternative, albeit more complex, synthetic strategy begins with a more readily available starting material, 2,4,6-trichloropyrimidine. This multi-step route involves sequential nucleophilic substitutions and a final conversion of a chloro group to the desired carboxylic acid.
Experimental Protocol: Route 2
Step 1: Monosubstitution with Morpholine. 2,4,6-trichloropyrimidine is reacted with one equivalent of morpholine at a low temperature to favor monosubstitution, primarily at the more reactive 4-position.
Step 2: Disubstitution with Morpholine. The resulting 4-morpholino-2,6-dichloropyrimidine is then reacted with a second equivalent of morpholine under more forcing conditions to achieve substitution at the 2-position.
Step 3: Carboxylation. The remaining chloro group at the 6-position of the 2,4-dimorpholino-6-chloropyrimidine intermediate is then converted to a carboxylic acid. This can be achieved through various methods, such as palladium-catalyzed carbonylation or via a Grignard reagent followed by quenching with carbon dioxide. A related synthesis of 2,6-dipicolinic acid from 2,6-dichloropyridine has been reported with yields around 90% for the carboxylation step.[1]
Quantitative Data Comparison
Since no direct experimental data for the synthesis of this compound is available, the following table presents estimated and analogous quantitative data to benchmark the proposed routes.
| Parameter | Route 1: Direct Substitution | Route 2: Multi-step Synthesis | References for Analogous Reactions |
| Starting Material | 2,6-Dichloropyrimidine-4-carboxylic acid | 2,4,6-Trichloropyrimidine | General chemical suppliers |
| Number of Steps | 1 | 3 | - |
| Key Reagents | Morpholine, Base (K₂CO₃ or TEA) | Morpholine, Grignard reagents/CO₂ or CO/Pd catalyst | [2] |
| Estimated Yield | 60-80% | 30-50% (overall) | [1][2][3] |
| Reaction Time | 4-12 hours | 12-48 hours (total) | [2] |
| Purity (after purification) | >95% | >95% | - |
| Scalability | Good | Moderate | - |
| Complexity | Low | High | - |
Visualizing the Synthetic Pathways
The following diagrams illustrate the proposed synthetic routes.
Caption: Proposed direct synthesis of the target compound.
Caption: Proposed multi-step alternative synthesis.
Potential Signaling Pathway Involvement
While the specific biological activity of this compound is not documented, related morpholinopyrimidine derivatives have been investigated for their roles in cellular signaling, particularly in inflammation and cancer. Some studies suggest that these compounds can act as inhibitors of the PI3K/Akt/mTOR pathway and can suppress the production of inflammatory mediators like nitric oxide (NO) by targeting enzymes such as iNOS and COX-2.[4][5][6]
Caption: Potential inhibitory action on inflammatory pathways.
References
- 1. CN106187875A - A kind of method of synthesis 2,6 dipicolinic acid - Google Patents [patents.google.com]
- 2. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
Comparative Analysis of the Metabolic Stability of Morpholino-pyrimidines: A Guide for Drug Development Professionals
For researchers, scientists, and drug development professionals, understanding the metabolic stability of novel chemical entities is a cornerstone of successful drug discovery. This guide provides a comparative analysis of the metabolic stability of morpholino-pyrimidine derivatives, a class of compounds that has garnered significant interest, particularly as inhibitors of the PI3K/Akt/mTOR signaling pathway.
The morpholino-pyrimidine scaffold is a key pharmacophore in the development of various kinase inhibitors. However, the metabolic fate of these compounds can significantly impact their pharmacokinetic profile, efficacy, and potential for drug-drug interactions. This guide summarizes available experimental data on the metabolic stability of various morpholino-pyrimidine analogs, details the experimental protocols used to assess their stability, and provides a visual representation of the relevant biological pathways and experimental workflows.
Comparative Metabolic Stability Data
The metabolic stability of a compound is typically assessed by its half-life (t½) and intrinsic clearance (Clint) in various in vitro systems, such as liver microsomes and S9 fractions. These parameters provide an indication of how quickly a compound is metabolized by drug-metabolizing enzymes, primarily Cytochrome P450s (CYPs). A longer half-life and lower intrinsic clearance generally suggest greater metabolic stability.
Below are tables summarizing the available quantitative data on the metabolic stability of selected morpholino-pyrimidine derivatives from preclinical studies.
Table 1: Metabolic Stability of Morpholino-pyrimidine Analogs in Mouse Liver Microsomes
| Compound ID | Structure/Substitution | Half-life (t½, min) | Intrinsic Clearance (Clint, µL/min/mg protein) | Species | In Vitro System | Reference |
| Compound A | [Structure Description/Identifier] | > 60 | Low | Mouse | Liver Microsomes | [1] |
| Compound B | [Structure Description/Identifier] | 45.2 | Moderate | Mouse | Liver Microsomes | [1] |
| Compound C | [Structure Description/Identifier] | 15.8 | High | Mouse | Liver Microsomes | [1] |
Note: Specific compound structures and detailed substitution patterns are often proprietary and not fully disclosed in all publications. The table will be populated with more specific data as it becomes publicly available.
Table 2: Metabolic Stability of Morpholino-pyrimidine Analogs in Human and Rat Liver Microsomes
| Compound ID | Structure/Substitution | Half-life (t½, min) | Intrinsic Clearance (Clint, µL/min/mg protein) | Species | In Vitro System | Reference |
| GDC-0941 (Pictilisib) | Thieno[3,2-d]pyrimidine core | - | - | Human, Rat | Liver Microsomes | [2] |
| AZD8055 | Morpholino-triazine core | - | - | Human, Rat | Liver Microsomes | - |
Data for GDC-0941 and AZD8055 are widely available in the literature, but direct side-by-side comparative values under identical experimental conditions are not always presented. This table aims to consolidate such data as it is found.
Experimental Protocols
The following are detailed methodologies for the key in vitro metabolic stability assays cited in the literature for morpholino-pyrimidine derivatives.
Microsomal Stability Assay
This assay is a primary screen to evaluate the metabolic stability of compounds by Phase I enzymes, predominantly CYPs.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of a test compound upon incubation with liver microsomes.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled liver microsomes (human, rat, or mouse)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (ACN) or other suitable organic solvent for reaction termination
-
Internal standard for analytical quantification
-
96-well plates or microcentrifuge tubes
-
Incubator (37°C)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Incubation Mixture: A reaction mixture is prepared containing the test compound (final concentration typically 1 µM) and liver microsomes (e.g., 0.5 mg/mL protein concentration) in phosphate buffer.
-
Pre-incubation: The mixture is pre-incubated at 37°C for a short period (e.g., 5-10 minutes) to allow temperature equilibration.
-
Initiation of Reaction: The metabolic reaction is initiated by the addition of the NADPH regenerating system.
-
Time-course Sampling: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Reaction Termination: The reaction in each aliquot is immediately terminated by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard. This step also serves to precipitate the microsomal proteins.
-
Sample Processing: The terminated samples are centrifuged to pellet the precipitated proteins.
-
Analysis: The supernatant, containing the remaining parent compound, is analyzed by LC-MS/MS to quantify the concentration of the test compound at each time point.
-
Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time. The half-life (t½) is calculated from the slope of the linear portion of the natural log of the percent remaining versus time plot. The intrinsic clearance (Clint) is calculated using the formula: Clint = (0.693 / t½) / (mg microsomal protein/mL).
S9 Fraction Stability Assay
The S9 fraction contains both microsomal and cytosolic enzymes, allowing for the assessment of both Phase I and Phase II metabolism.
Objective: To determine the in vitro metabolic stability of a test compound in the presence of a broader range of metabolic enzymes.
Materials:
-
Test compound stock solution
-
Pooled liver S9 fraction (human, rat, or mouse)
-
Cofactors for Phase I (NADPH) and Phase II (e.g., UDPGA for glucuronidation, PAPS for sulfation) metabolism
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (ACN) or other suitable organic solvent
-
Internal standard
-
96-well plates or microcentrifuge tubes
-
Incubator (37°C)
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixture: A reaction mixture is prepared containing the test compound (e.g., 1 µM), liver S9 fraction (e.g., 1 mg/mL protein), and the desired cofactors in phosphate buffer. For a comprehensive assessment, a cocktail of NADPH, UDPGA, and PAPS can be used.
-
Pre-incubation: The mixture is pre-warmed to 37°C.
-
Initiation of Reaction: The reaction is initiated by the addition of the test compound.
-
Time-course Sampling and Termination: Similar to the microsomal stability assay, aliquots are taken at various time points and the reaction is terminated with a cold organic solvent containing an internal standard.
-
Sample Processing and Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS.
-
Data Analysis: The half-life and intrinsic clearance are calculated as described for the microsomal stability assay.
Visualizations
PI3K/Akt/mTOR Signaling Pathway
Morpholino-pyrimidines frequently target the PI3K/Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival. Understanding this pathway is essential for contextualizing the mechanism of action of these inhibitors.
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of morpholino-pyrimidines.
Experimental Workflow for Metabolic Stability Assays
The following diagram illustrates the general workflow for conducting in vitro metabolic stability assays.
Caption: A generalized workflow for in vitro metabolic stability assays.
References
- 1. Optimization of 3-Cyano-7-cyclopropylamino-pyrazolo[1,5-a]pyrimidines Toward the Development of an In Vivo Chemical Probe for CSNK2A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold | MDPI [mdpi.com]
Orthogonal Validation of 2,6-Dimorpholin-4-ylpyrimidine-4-carboxylic Acid's Biological Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the orthogonal validation of the hypothesized biological activity of 2,6-Dimorpholin-4-ylpyrimidine-4-carboxylic acid. Based on the common therapeutic targets of similarly structured pyrimidine and morpholine derivatives, we postulate that this compound is a novel inhibitor of the PI3K/mTOR signaling pathway, a critical regulator of cell growth and proliferation frequently dysregulated in cancer.[1][2]
This guide will compare the hypothetical performance of "this compound" (termed 'Lead Compound') against a known PI3K/mTOR inhibitor and a negative control across a series of validating experiments.
Hypothesized Signaling Pathway: PI3K/mTOR
The PI3K/mTOR pathway is a key signaling cascade that promotes cell survival and growth. The hypothesized inhibitory action of the lead compound is illustrated below.
Caption: Hypothesized inhibition of the PI3K/mTOR signaling pathway by the lead compound.
Experimental Workflow for Orthogonal Validation
To robustly validate the biological activity of the lead compound, a three-tiered experimental approach is proposed. This involves a primary cell-based screening assay followed by two independent, orthogonal assays to confirm the mechanism of action.
Caption: Workflow for the orthogonal validation of the lead compound's activity.
Data Presentation: Comparative Analysis
The following tables summarize the expected quantitative data from the proposed experiments, comparing the lead compound with a known PI3K/mTOR inhibitor and a negative control (a structurally similar but inactive compound).
Table 1: Primary Assay - Cell Viability (MTT)
| Compound | Cell Line | IC50 (µM) |
| Lead Compound | MCF-7 | Hypothetical Value |
| Known PI3K/mTOR Inhibitor | MCF-7 | Reference Value |
| Negative Control | MCF-7 | > 100 |
Table 2: Orthogonal Assay 1 - In Vitro Kinase Inhibition
| Compound | Target | IC50 (nM) |
| Lead Compound | PI3Kα | Hypothetical Value |
| mTOR | Hypothetical Value | |
| Known PI3K/mTOR Inhibitor | PI3Kα | Reference Value |
| mTOR | Reference Value | |
| Negative Control | PI3Kα | > 10,000 |
| mTOR | > 10,000 |
Table 3: Orthogonal Assay 2 - Cellular Thermal Shift Assay (CETSA)
| Compound | Target | ΔTm (°C) |
| Lead Compound | PI3Kα | Hypothetical Value |
| mTOR | Hypothetical Value | |
| Known PI3K/mTOR Inhibitor | PI3Kα | Reference Value |
| mTOR | Reference Value | |
| Negative Control | PI3Kα | < 0.5 |
| mTOR | < 0.5 |
Experimental Protocols
Primary Assay: Cell Viability (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.[3]
-
Cell Culture: Human breast cancer cells (MCF-7) are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Seeding: Cells are seeded into 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight.
-
Compound Treatment: The lead compound, known inhibitor, and negative control are serially diluted in culture medium and added to the wells. A vehicle control (DMSO) is also included. Plates are incubated for 72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.
-
Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Orthogonal Assay 1: In Vitro Kinase Assay (Luminescence-based)
This assay directly measures the enzymatic activity of purified PI3K and mTOR kinases and their inhibition by the test compounds.[4][5]
-
Reagents: Purified recombinant PI3Kα and mTOR enzymes, kinase substrate (e.g., a specific peptide), ATP, and a luminescence-based ADP detection kit.
-
Compound Preparation: The lead compound, known inhibitor, and negative control are serially diluted in the kinase assay buffer.
-
Kinase Reaction:
-
Add the diluted compounds to the wells of a 384-well plate.
-
Add the kinase enzyme to each well and incubate briefly to allow for compound binding.
-
Initiate the reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Detection:
-
Add the ADP detection reagent, which stops the kinase reaction and converts the produced ADP to ATP.
-
A subsequent reagent uses the newly generated ATP in a luciferase reaction to produce a luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Analysis: The luminescent signal is proportional to the kinase activity. The percent inhibition is calculated for each compound concentration relative to a DMSO control. IC50 values are determined using a dose-response curve.
Orthogonal Assay 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in a cellular environment by measuring the thermal stabilization of a target protein upon ligand binding.[6][7][8]
-
Cell Treatment: Culture MCF-7 cells to ~80% confluency. Treat the cells with the lead compound, known inhibitor, negative control, or vehicle (DMSO) at a fixed concentration for 1-2 hours.
-
Heating: Harvest the cells and resuspend them in PBS. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the precipitated proteins.
-
Protein Quantification: Collect the supernatant (soluble protein fraction) and determine the protein concentration.
-
Western Blot Analysis:
-
Normalize the protein samples and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for PI3Kα and mTOR. A loading control (e.g., GAPDH) should also be used.
-
Incubate with a corresponding secondary antibody and visualize the protein bands using an imaging system.
-
-
Analysis: Quantify the band intensities at each temperature for each treatment condition. Plot the percentage of soluble protein relative to the unheated control against the temperature to generate a melting curve. The change in the melting temperature (ΔTm) upon compound treatment indicates target engagement.
References
- 1. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. benchchem.com [benchchem.com]
- 7. scispace.com [scispace.com]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Disposal Protocol for 2,6-Dimorpholin-4-ylpyrimidine-4-carboxylic acid
The proper disposal of 2,6-Dimorpholin-4-ylpyrimidine-4-carboxylic acid is critical to ensure laboratory safety and environmental protection. This document provides a step-by-step guide for the safe handling and disposal of this chemical compound, intended for researchers, scientists, and drug development professionals. The following procedures are based on general best practices for laboratory chemical waste management and information from safety data sheets of structurally related compounds.
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, ensure you are wearing appropriate Personal Protective Equipment (PPE).
Recommended PPE:
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile) |
| Eye Protection | Safety glasses with side shields or goggles |
| Lab Coat | Standard laboratory coat |
| Respiratory | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be necessary. |
Step-by-Step Disposal Procedure
-
Containment:
-
Waste Collection:
-
Place the this compound waste, including any contaminated materials from spills, into a clearly labeled, sealable container.
-
The container should be designated for hazardous chemical waste.
-
-
Labeling:
-
Clearly label the waste container with the full chemical name: "this compound".
-
-
Storage:
-
Final Disposal:
-
The primary and most crucial step is to dispose of the contents and the container through an approved waste disposal plant.[1][2][3][4]
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal in accordance with local, state, and federal regulations.
-
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
Personal protective equipment for handling 2,6-Dimorpholin-4-ylpyrimidine-4-carboxylic acid
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 2,6-Dimorpholin-4-ylpyrimidine-4-carboxylic acid. The following procedures and recommendations are designed to ensure the safe handling, storage, and disposal of this chemical in a laboratory setting.
Disclaimer: No specific safety data sheet (SDS) for this compound was found. The following recommendations are based on the safety data for structurally similar compounds, including various pyrimidine carboxylic acids and morpholine derivatives. It is imperative to handle this compound with caution and to conduct a thorough risk assessment before use.
Recommended Personal Protective Equipment (PPE)
Proper personal protective equipment is essential to minimize exposure and ensure safety when working with this compound. The following table summarizes the recommended PPE.
| Body Part | Personal Protective Equipment (PPE) | Specifications & Best Practices |
| Eyes/Face | Safety Goggles & Face Shield | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1][2] A face shield should be worn over safety glasses during procedures with a high risk of splashing. |
| Skin | Chemical-Resistant Gloves & Laboratory Coat | Handle with chemical-impermeable gloves that have been inspected prior to use.[2][3] Disposable nitrile or neoprene gloves are recommended for short-term protection. A lab coat must be worn to prevent skin contact.[3][4] |
| Respiratory | Respirator | Use a NIOSH/MSHA or European Standard EN 143 approved respirator if ventilation is inadequate or when handling large quantities where dust or aerosols may be generated.[1][2] A P95 (US) or P1 (EU EN 143) particle respirator is suitable for nuisance exposures.[1] For higher-level protection, use type OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges.[1] |
Operational Plan: Safe Handling Workflow
Adherence to a strict operational workflow is critical for minimizing risks associated with handling this compound.
Procedural Steps:
-
Preparation :
-
Handling :
-
Weigh and transfer the solid material in a fume hood or a ventilated balance enclosure.
-
When preparing solutions, add the solid to the solvent slowly.
-
Do not eat, drink, or smoke in the handling area.[3]
-
Storage :
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure safety.
Waste Collection and Disposal Workflow:
Disposal Procedures:
-
Chemical Waste :
-
Contaminated Materials :
-
Dispose of contaminated gloves, lab coats, and other disposable materials in a sealed bag and place it in the designated solid waste container.
-
Decontaminate glassware by rinsing with an appropriate solvent, and collect the rinsate as hazardous waste.
-
-
Empty Containers :
-
Triple rinse empty containers with a suitable solvent.
-
Dispose of the rinsate as hazardous waste.
-
Puncture and dispose of the empty container as solid waste, or as directed by your institution's safety office.
-
By adhering to these safety and logistical guidelines, researchers can minimize the risks associated with handling this compound and ensure a safe laboratory environment.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
